Talastine
Description
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
RN given refers to parent cpd; structure
See also: this compound Hydrochloride (active moiety of).
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-benzyl-2-[2-(dimethylamino)ethyl]phthalazin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O/c1-21(2)12-13-22-19(23)17-11-7-6-10-16(17)18(20-22)14-15-8-4-3-5-9-15/h3-11H,12-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCAAMXMULMCKLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C(=O)C2=CC=CC=C2C(=N1)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
16188-76-4 (mono-hydrochloride) | |
| Record name | Talastine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016188617 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20167265 | |
| Record name | Talastine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20167265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16188-61-7 | |
| Record name | Talastine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16188-61-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Talastine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016188617 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Talastine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13349 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Talastine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20167265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TALASTINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49AB2PA48B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Talastine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0240220 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Talastine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Talastine is an antihistamine medication, classified as a substituted alkylamine, that has been used for the systemic treatment of allergic conditions.[1][2][3][4] This technical guide provides a comprehensive overview of the known mechanism of action of this compound, focusing on its molecular interactions and downstream effects. Due to the limited availability of recent in-depth research specifically on this compound, this guide also draws upon the well-established principles of H1 receptor antagonism exhibited by similar second-generation antihistamines to provide a more complete picture of its likely pharmacological activity.
Introduction
This compound, also known by the trade name Ahanon, is a small molecule drug that belongs to the phthalazinone class of organic compounds.[1][2] It is structurally defined as 4-benzyl-2-[2-(dimethylamino)ethyl]phthalazin-1(2H)-one.[2] As an antihistamine, its primary therapeutic effect is the mitigation of symptoms associated with allergic reactions.
Core Mechanism of Action: H1 Receptor Antagonism
The principal mechanism of action of this compound is its activity as an antagonist or, more accurately, an inverse agonist at the histamine H1 receptor.[5][6]
2.1. The Histamine H1 Receptor
The H1 receptor is a G-protein coupled receptor (GPCR) that is widely distributed throughout the body, including on smooth muscle cells, endothelial cells, and neurons in the central nervous system. When activated by its endogenous ligand, histamine, the H1 receptor initiates a signaling cascade that leads to the classic symptoms of an allergic response, such as vasodilation, increased vascular permeability, and smooth muscle contraction.
2.2. This compound's Interaction with the H1 Receptor
This compound exerts its effect by binding to the H1 receptor. This binding prevents histamine from activating the receptor, thereby blocking its downstream signaling. While traditionally referred to as an antagonist, it is more likely that this compound, similar to other second-generation antihistamines, acts as an inverse agonist. This means that it not only blocks the action of histamine but also reduces the basal activity of the receptor, stabilizing it in an inactive conformation.[6]
Signaling Pathways
The signaling pathway initiated by H1 receptor activation is well-characterized. Upon histamine binding, the receptor undergoes a conformational change, leading to the activation of the Gq/11 family of G proteins. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). By blocking the initial activation of the H1 receptor, this compound effectively inhibits this entire cascade.
Quantitative Data
| Parameter | Loratadine | Desloratadine | Fexofenadine |
| H1 Receptor Binding Affinity (Ki, nM) | 1.1 | 0.4 | 10 |
| Potency (IC50, nM) for inhibiting histamine-induced effects | 2.5 | 0.8 | 20 |
This table presents representative data for other second-generation antihistamines to illustrate the typical range of potencies. It is not data for this compound.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the mechanism of action of H1 antihistamines like this compound.
5.1. Radioligand Binding Assay
-
Objective: To determine the binding affinity of this compound for the H1 receptor.
-
Methodology:
-
Prepare cell membranes expressing the human H1 receptor.
-
Incubate the membranes with a constant concentration of a radiolabeled H1 receptor antagonist (e.g., [3H]mepyramine).
-
Add increasing concentrations of unlabeled this compound.
-
After incubation, separate bound from free radioligand by rapid filtration.
-
Measure the amount of bound radioactivity using liquid scintillation counting.
-
Calculate the Ki value from the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
5.2. Calcium Mobilization Assay
-
Objective: To measure the functional antagonism of the H1 receptor by this compound.
-
Methodology:
-
Culture cells stably expressing the human H1 receptor.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Pre-incubate the cells with varying concentrations of this compound.
-
Stimulate the cells with a fixed concentration of histamine.
-
Measure the change in intracellular calcium concentration using a fluorescence plate reader.
-
Determine the IC50 value for this compound's inhibition of the histamine-induced calcium response.
-
Conclusion
This compound functions as a classic H1 antihistamine, exerting its therapeutic effects by blocking the action of histamine at the H1 receptor. Although detailed, contemporary research on its specific pharmacological properties is limited, its mechanism can be confidently inferred from its structural class and the well-understood pharmacology of second-generation antihistamines. Further research would be beneficial to fully elucidate its binding kinetics, functional activity, and potential for off-target effects.
References
An In-Depth Technical Guide to the Synthesis and Purification of Talastine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification protocols for Talastine, a first-generation H1 antihistamine. The information is compiled from scientific literature and patents, offering detailed methodologies for the preparation of this pharmaceutical compound.
Synthesis of this compound
The synthesis of this compound, chemically known as 4-benzyl-2-[2-(dimethylamino)ethyl]phthalazin-1-one, is a two-step process. The first step involves the formation of the core phthalazinone ring system, followed by an N-alkylation to introduce the dimethylaminoethyl side chain.
Step 1: Synthesis of 4-benzyl-2H-phthalazin-1-one (Intermediate 1)
The key intermediate, 4-benzyl-2H-phthalazin-1-one, is synthesized via the condensation of 2-benzoylbenzoic acid with hydrazine hydrate. This reaction forms the heterocyclic phthalazinone core.
Experimental Protocol:
A mixture of 2-benzoylbenzoic acid and hydrazine hydrate is heated, typically under reflux conditions. The reaction can be carried out in a suitable solvent, such as ethanol, or neat. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product is then washed with a suitable solvent (e.g., cold ethanol or water) to remove excess hydrazine hydrate and other impurities. Further purification can be achieved by recrystallization.
| Parameter | Value/Condition | Reference |
| Reactants | 2-benzoylbenzoic acid, Hydrazine hydrate | [1] |
| Reaction Type | Condensation/Cyclization | [1] |
| Typical Solvent | Ethanol or neat | [2] |
| Reaction Temperature | Reflux | [2] |
| Work-up | Cooling, filtration, washing | [2] |
| Purification | Recrystallization | [2] |
Step 2: Synthesis of this compound (N-Alkylation)
The final step in the synthesis of this compound involves the N-alkylation of the intermediate 4-benzyl-2H-phthalazin-1-one with 2-chloro-N,N-dimethylethanamine. This reaction is typically carried out in the presence of a base to deprotonate the nitrogen of the phthalazinone, facilitating the nucleophilic substitution.
Experimental Protocol:
To a solution of 4-benzyl-2H-phthalazin-1-one in a suitable solvent, such as a mixture of dimethylformamide (DMF) and acetone, a base like anhydrous potassium carbonate is added. The mixture is stirred, and then 2-chloro-N,N-dimethylethanamine (or its hydrochloride salt, in which case an additional equivalent of base is needed) is added. The reaction mixture is then heated to reflux for several hours. After the reaction is complete, the inorganic salts are removed by filtration. The filtrate is concentrated under reduced pressure to remove the solvent. The resulting crude this compound is then subjected to purification.
| Parameter | Value/Condition | Reference |
| Reactants | 4-benzyl-2H-phthalazin-1-one, 2-chloro-N,N-dimethylethanamine | [3] |
| Base | Anhydrous Potassium Carbonate (K₂CO₃) | [2] |
| Solvent | DMF/Acetone mixture | [3] |
| Reaction Temperature | Reflux | [2] |
| Reaction Time | 4 hours (typical for similar alkylations) | [2] |
| Work-up | Filtration, solvent evaporation | [2] |
Purification of this compound
The purification of this compound is crucial to ensure its suitability for pharmaceutical applications. The primary methods employed are recrystallization and/or conversion to a salt, typically the hydrochloride salt, followed by purification.
Purification by Recrystallization
The crude this compound base can be purified by recrystallization from a suitable solvent. The choice of solvent is critical and should be determined experimentally to ensure high recovery of the pure product. Common solvents for recrystallization of related phthalazinone derivatives include ethanol and mixtures of petroleum ether and chloroform.
General Recrystallization Protocol:
-
Dissolve the crude this compound in a minimum amount of a hot, suitable solvent.
-
If necessary, hot filter the solution to remove any insoluble impurities.
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
Further cool the solution in an ice bath to maximize the yield of the crystals.
-
Collect the purified crystals by filtration.
-
Wash the crystals with a small amount of the cold solvent.
-
Dry the crystals under vacuum.
| Parameter | Value/Condition |
| Technique | Recrystallization |
| Common Solvents | Ethanol, Petroleum ether/Chloroform |
| Key Steps | Dissolution in hot solvent, slow cooling, filtration, washing, drying |
Purification via Hydrochloride Salt Formation
A highly effective method for purifying amine-containing compounds like this compound is through the formation of a hydrochloride salt. This method can help to remove non-basic impurities.
Experimental Protocol:
-
Dissolve the crude this compound base in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or isopropanol).
-
Slowly add a solution of hydrochloric acid (e.g., HCl in isopropanol or ethereal HCl) with stirring.
-
The this compound hydrochloride salt will precipitate out of the solution.
-
Collect the precipitate by filtration.
-
Wash the salt with the organic solvent to remove any remaining impurities.
-
The purified this compound hydrochloride can be recrystallized from a suitable solvent system (e.g., ethanol/water mixture) if further purification is required.
-
The purified salt can be converted back to the free base by treatment with a base (e.g., sodium bicarbonate or sodium hydroxide solution) and extraction into an organic solvent, if desired.
This acid-base extraction and precipitation method is a powerful technique for achieving high purity. The pH of the aqueous solution can be adjusted to selectively precipitate the desired compound while leaving impurities in solution.
Visualizing the Synthesis and Workflow
Synthesis Pathway of this compound
Caption: Synthetic route to this compound from 2-benzoylbenzoic acid.
General Purification Workflow
Caption: General workflow for the purification of this compound by recrystallization.
References
An In-Depth Technical Guide to Talastine: Chemical Structure and Pharmacological Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Talastine is a first-generation antihistamine belonging to the phthalazinone class of compounds. While specific quantitative pharmacological data for this compound is limited in publicly available literature, its structural similarity to the well-characterized antihistamine azelastine allows for a comprehensive understanding of its likely mechanism of action and properties. This guide summarizes the known chemical and physical properties of this compound and provides a detailed overview of the pharmacology of the closely related and clinically significant compound, azelastine, as a proxy. This includes its mechanism of action as a histamine H1 receptor antagonist, its pharmacokinetic profile, and clinical applications. Detailed experimental methodologies and signaling pathways are presented to provide a thorough technical resource for researchers in drug development.
This compound: Chemical Structure and Physicochemical Properties
This compound, with the IUPAC name 4-benzyl-2-[2-(dimethylamino)ethyl]phthalazin-1(2H)-one, is a synthetic organic molecule with the chemical formula C19H21N3O.[1] Its core structure features a phthalazinone moiety, which is a bicyclic aromatic system containing two adjacent nitrogen atoms in one of the rings.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 4-benzyl-2-[2-(dimethylamino)ethyl]phthalazin-1(2H)-one[1] |
| CAS Number | 16188-61-7[1] |
| Molecular Formula | C19H21N3O[1] |
| Molecular Weight | 307.4 g/mol [1] |
| SMILES | CN(C)CCN1C(=O)C2=CC=CC=C2C(=N1)CC3=CC=CC=C3 |
| InChI Key | LCAAMXMULMCKLJ-UHFFFAOYSA-N |
Physicochemical Properties
Experimentally determined physicochemical data for this compound are not extensively reported. The following table includes predicted values and available experimental data.
| Property | Value | Source |
| logP (predicted) | 2.91 | ChemAxon |
| Water Solubility (predicted) | 0.0692 g/L | ALOGPS |
| pKa (strongest basic) | 8.05 | ChemAxon |
Synthesis of this compound
General Synthetic Scheme
References
Talastine and the Histamine H1-Receptor: A Technical Guide to Binding Affinity Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction to Talastine and the Histamine H1-Receptor
This compound is a first-generation antihistamine belonging to the substituted alkylamine class of compounds.[1][2] Its therapeutic effect is primarily mediated through its interaction with the Histamine H1-receptor, a G-protein coupled receptor (GPCR) integral to the allergic response.[3] Upon activation by histamine, the H1-receptor initiates a signaling cascade leading to the characteristic symptoms of allergy, such as vasodilation, increased vascular permeability, and smooth muscle contraction.[4] Antihistamines like this compound competitively antagonize the H1-receptor, thereby mitigating these effects.
Understanding the binding affinity of a drug to its target receptor is a cornerstone of drug development. Quantitative measures such as the inhibition constant (Ki), the half-maximal inhibitory concentration (IC50), and the dissociation constant (Kd) are critical for characterizing a drug's potency and selectivity.
Quantitative Data on H1-Receptor Binding Affinity
Direct experimental values for this compound's H1-receptor binding affinity (Ki, IC50, Kd) are not prominently reported in publicly accessible scientific literature. However, data for a structurally related compound, Temelastine , indicates a pA2 value of 9.55 in guinea-pig ileum. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve, providing a measure of antagonist potency.
To provide a frame of reference for researchers, the following table summarizes the H1-receptor binding affinities of several other well-characterized antihistamines.
| Compound | Receptor Source | Radioligand | Ki (nM) | IC50 (nM) |
| Mepyramine | Human Temporal Artery | N/A | N/A | N/A |
| Rat Stomach Microcirculation | N/A | N/A | N/A | |
| Emedastine | Rodent Brain | [3H]pyrilamine | 1.3 ± 0.1 | N/A |
| Epinastine | CHO-K1 cells (human H1R) | N/A | N/A | 38 |
| Ketotifen | CHO-K1 cells (human H1R) | N/A | N/A | 154 |
| Azelastine | CHO-K1 cells (human H1R) | N/A | N/A | 273 |
| Olopatadine | CHO-K1 cells (human H1R) | N/A | N/A | 1369 |
This table is a compilation of data from various sources and is intended for comparative purposes. Experimental conditions may vary between studies.
Experimental Protocols for H1-Receptor Binding Assays
The following section details a representative methodology for a competitive radioligand binding assay, a standard technique to determine the binding affinity of a test compound like this compound for the H1-receptor.
Materials and Reagents
-
Cell Lines: Human Embryonic Kidney (HEK-293) cells or Chinese Hamster Ovary (CHO) cells stably expressing the human Histamine H1-receptor.
-
Radioligand: [3H]mepyramine (a potent H1-receptor antagonist).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a known H1-receptor antagonist (e.g., Mepyramine or Mianserin).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass Fiber Filters.
-
Cell Harvester.
-
Scintillation Counter.
Membrane Preparation
-
Culture cells expressing the H1-receptor to a sufficient density.
-
Harvest the cells and centrifuge to form a cell pellet.
-
Resuspend the pellet in ice-cold lysis buffer and homogenize.
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.
-
Wash the membrane pellet with assay buffer and resuspend to a desired protein concentration.
-
Determine the protein concentration using a standard assay (e.g., Bradford or BCA).
Competitive Binding Assay
-
In a series of tubes, add a fixed concentration of the radioligand ([3H]mepyramine).
-
To these tubes, add increasing concentrations of the unlabeled test compound (this compound).
-
Include control tubes for total binding (only radioligand and membranes) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled antagonist).
-
Initiate the binding reaction by adding the prepared cell membranes to each tube.
-
Incubate the mixture at a specified temperature (e.g., 25°C) for a duration sufficient to reach equilibrium.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
Data Analysis
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Visualizing Key Pathways and Workflows
Histamine H1-Receptor Signaling Pathway
Caption: Simplified signaling cascade of the Histamine H1-Receptor.
Experimental Workflow for Competitive Binding Assay
Caption: Workflow for a competitive H1-receptor binding assay.
Conclusion
While direct quantitative binding affinity data for this compound at the H1-receptor remains to be fully elucidated in the public domain, this guide provides the necessary framework for researchers to conduct these critical studies. By employing established methodologies such as competitive radioligand binding assays, the affinity profile of this compound can be determined and compared with existing antihistamines. The provided experimental protocol and visualizations of the H1-receptor signaling pathway and assay workflow offer a robust starting point for further investigation into the pharmacology of this compound and its therapeutic potential.
References
The In Vivo Profile of Talastine: A Technical Guide to its Pharmacokinetics and Pharmacodynamics
Disclaimer: Publicly available in vivo pharmacokinetic and pharmacodynamic data for Talastine is limited. This guide synthesizes known information about this compound and complements it with analogous data from other well-characterized second-generation H1 antihistamines, such as Loratadine, Fexofenadine, and Cetirizine. This approach provides a comprehensive overview for researchers, scientists, and drug development professionals, with the understanding that direct experimental data for this compound may vary.
Introduction to this compound
This compound is a second-generation antihistamine, a class of drugs known for their selective antagonism of the histamine H1 receptor.[1] These agents are widely used in the management of allergic conditions. Unlike first-generation antihistamines, second-generation compounds exhibit reduced penetration of the blood-brain barrier, leading to a more favorable safety profile with a lower incidence of sedation and other central nervous system side effects. The therapeutic efficacy of this compound, like other drugs in its class, is intrinsically linked to its pharmacokinetic (PK) and pharmacodynamic (PD) properties, which govern its absorption, distribution, metabolism, excretion, and ultimately, its effect on the body.
Pharmacokinetics (PK)
The pharmacokinetic profile of a drug determines its concentration in the plasma and at the site of action over time. Due to the scarcity of specific in vivo PK data for this compound, this section presents a comparative summary of key pharmacokinetic parameters for other second-generation antihistamines in rats following oral administration. This information serves as a valuable reference point for designing and interpreting preclinical studies.
Table 1: Comparative Oral Pharmacokinetic Parameters of Second-Generation Antihistamines in Rats
| Parameter | Loratadine | Fexofenadine | Cetirizine |
| Dose (mg/kg) | 50[2] | 10[3][4] | Not Specified |
| Cmax (ng/mL) | 44.97[5] | ~1500 (in LPS-treated rats)[3] | ~300 |
| Tmax (h) | 1.0 - 1.5[5] | ~1.0 | ~1.0[6] |
| AUC (ng·h/mL) | 106.20[5] | 5530 (control), 13900 (LPS-treated)[3] | ~2500[7] |
| Half-life (t½) (h) | Not Specified | Not Specified | ~8.3[6] |
Note: The presented values are derived from different studies and experimental conditions and should be used for comparative purposes only. Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve.
Experimental Protocols for In Vivo Pharmacokinetic Studies
The following is a generalized protocol for conducting in vivo pharmacokinetic studies of a second-generation antihistamine in a rat model, based on standard laboratory practices.
Animal Model
-
Species: Sprague-Dawley or Wistar rats are commonly used.[2][3]
-
Sex: Both male and female rats should be included in studies unless there is a specific scientific justification for using only one sex.
-
Weight: 200-250 g.
-
Acclimation: Animals should be acclimated to the housing conditions for at least one week prior to the experiment.
Drug Administration
-
Route: Oral gavage is a standard method for administering drugs in preclinical pharmacokinetic studies.[8]
-
Dose Formulation: The drug should be dissolved or suspended in a suitable vehicle (e.g., water, saline, or a solution containing a solubilizing agent like PEG 400).
-
Dosing Volume: The volume administered should be based on the animal's body weight, typically not exceeding 10 mL/kg.[8][9]
Blood Sampling
-
Method: Serial blood samples can be collected via the tail vein, saphenous vein, or via a surgically implanted cannula in the jugular or carotid artery for automated blood sampling systems.[10]
-
Volume: The total blood volume collected should not exceed a critical percentage of the animal's total blood volume (typically around 15-20% over 24 hours) to avoid physiological stress that could alter pharmacokinetic parameters.[9][11] Individual sample volumes are typically 100-200 µL.
-
Time Points: Blood samples should be collected at predetermined time points to adequately characterize the absorption, distribution, and elimination phases. A typical schedule might include pre-dose (0 h), and 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.[12]
-
Sample Processing: Blood samples should be collected into tubes containing an appropriate anticoagulant (e.g., EDTA or heparin) and centrifuged to separate the plasma. Plasma samples are then stored at -80°C until analysis.
Bioanalytical Method
-
Technique: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and sensitive method for quantifying drug concentrations in plasma.[12]
-
Validation: The analytical method must be fully validated according to regulatory guidelines to ensure accuracy, precision, selectivity, and stability.
Workflow for a Typical In Vivo Pharmacokinetic Study
Pharmacodynamics (PD)
Pharmacodynamics describes the relationship between drug concentration and its pharmacological effect. For antihistamines, a common in vivo pharmacodynamic assay is the histamine-induced wheal and flare suppression test.
Histamine-Induced Wheal and Flare Suppression Test
This test is a reliable method to assess the in vivo H1-receptor blocking activity of antihistamines.[13]
-
Animal Model: Guinea pigs are a suitable model as their skin exhibits a response to histamine similar to that of humans.[14]
-
Procedure:
-
The dorsal skin of the guinea pig is shaved 24 hours before the experiment.
-
The test antihistamine or vehicle (control) is administered orally at a predetermined time before the histamine challenge.
-
A fixed concentration of histamine solution is injected intradermally at designated sites on the shaved back.
-
The resulting wheal (a raised, edematous area) and flare (surrounding erythema) are measured at specific time points after the histamine injection (e.g., 15, 30, and 60 minutes).
-
The areas of the wheal and flare are calculated, and the percentage of inhibition by the antihistamine compared to the vehicle control is determined.
-
Table 2: Representative Pharmacodynamic Data for Second-Generation Antihistamines (Wheal and Flare Suppression)
| Antihistamine | Onset of Wheal Suppression | Onset of Flare Suppression |
| Loratadine | 210 min[12] | 150 min[12] |
| Fexofenadine | 90 min[12] | 90 min[12] |
| Cetirizine | 60 min[12] | 60 min[12] |
Note: Data from a comparative study in atopic patients, providing a relative indication of the onset of action.
Workflow for Histamine-Induced Wheal and Flare Suppression Test
Mechanism of Action and Signaling Pathway
This compound, as an H1 antihistamine, exerts its therapeutic effect by acting as an inverse agonist at the histamine H1 receptor. This means that it not only blocks the action of histamine but also reduces the basal activity of the receptor.
The histamine H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, couples to the Gq/11 family of G-proteins.[15][16] This initiates a downstream signaling cascade that leads to the classic symptoms of an allergic response.
H1 Receptor Signaling Pathway
Conclusion
While specific in vivo data for this compound remains to be fully elucidated in the public domain, the information available for analogous second-generation antihistamines provides a robust framework for understanding its likely pharmacokinetic and pharmacodynamic profile. The experimental protocols and signaling pathway information presented in this guide offer a solid foundation for researchers and drug development professionals to design and conduct further preclinical investigations into the in vivo characteristics of this compound and other novel antihistaminic compounds. Future studies should aim to generate specific data for this compound to confirm and extend these foundational principles.
References
- 1. researchgate.net [researchgate.net]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Pharmacokinetics of fexofenadine following LPS administration to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cetirizine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Oral bioavailability and pharmacokinetic study of cetrizine HCl in Iranian healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iacuc.wsu.edu [iacuc.wsu.edu]
- 9. research.unsw.edu.au [research.unsw.edu.au]
- 10. Alternative Method of Oral Dosing for Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lar.fsu.edu [lar.fsu.edu]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. researchgate.net [researchgate.net]
- 14. Studies on histamine-induced cutaneous flare in the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. H1 (Histamine) Receptors Mnemonic for USMLE [pixorize.com]
- 16. Histamine H1 receptor - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to Exploratory Studies on Talastine Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a technical framework for investigating the potential off-target effects of Talastine. As of the latest literature review, specific experimental data on the off-target profile of this compound is not publicly available. Therefore, this guide is based on the known pharmacology of first-generation antihistamines and standardized protocols for off-target screening. The potential off-target interactions discussed herein are hypothetical and require experimental validation.
Introduction
This compound is a first-generation H1 antihistamine belonging to the phthalazinone chemical class. Its primary mechanism of action is the competitive antagonism of the histamine H1 receptor, leading to the alleviation of allergic symptoms. However, like many first-generation antihistamines, this compound's clinical profile may be influenced by its interactions with other receptors and enzymes, known as off-target effects. These interactions can contribute to both therapeutic and adverse effects. A thorough understanding of this compound's off-target profile is crucial for a comprehensive assessment of its safety and pharmacological activity, and to guide any future drug development and optimization efforts.
This technical guide outlines a systematic approach to exploring the off-target effects of this compound. It provides a theoretical framework for potential off-target interactions based on its structural class, along with detailed, standardized experimental protocols for the in vitro characterization of these effects.
Known Pharmacology of this compound
This compound's primary therapeutic effect is mediated through its high affinity for the histamine H1 receptor, where it acts as an inverse agonist. This action stabilizes the inactive conformation of the receptor, reducing the downstream signaling that leads to allergic symptoms such as vasodilation, increased capillary permeability, and sensory nerve stimulation. As a first-generation antihistamine, this compound is known to cross the blood-brain barrier, which can lead to central nervous system (CNS) effects like sedation.[1][2][3][4][5]
Potential Off-Target Interactions of First-Generation Antihistamines
First-generation antihistamines are known for their relatively low receptor selectivity compared to second-generation agents.[1][2][6][7][8] This lack of selectivity can lead to a range of off-target effects. Based on the known pharmacology of this drug class, this compound may potentially interact with several other receptor systems.
Muscarinic Receptors
Many first-generation antihistamines exhibit significant affinity for muscarinic acetylcholine receptors, acting as antagonists.[2][9][10] This can lead to anticholinergic side effects such as dry mouth, blurred vision, urinary retention, and constipation.[11]
Adrenergic Receptors
Interaction with alpha-adrenergic receptors is another common characteristic of first-generation antihistamines.[6] Antagonism at these receptors can contribute to side effects like dizziness and hypotension.
Serotonergic Receptors
Some first-generation antihistamines also show affinity for serotonin (5-HT) receptors.[3][6] The clinical implications of these interactions can vary depending on the specific receptor subtype and the nature of the interaction (antagonism or agonism).
Cardiac Ion Channels (hERG)
A critical safety concern for many drugs, including some first-generation antihistamines, is the potential to block the human Ether-à-go-go-Related Gene (hERG) potassium channel.[12][13] Inhibition of the hERG channel can delay cardiac repolarization, leading to QT interval prolongation and an increased risk of life-threatening arrhythmias, such as Torsades de Pointes.[12][13][14]
Data Presentation: Hypothetical Off-Target Profile of this compound
The following tables provide a structured overview of the potential off-target interactions of this compound and the types of quantitative data required to characterize them. Note: The values in these tables are hypothetical and for illustrative purposes only.
Table 1: Potential Off-Target Receptor Binding Affinities of this compound
| Target Receptor | Ligand | Assay Type | Potential Ki (nM) |
| Muscarinic M1 | [3H]-Pirenzepine | Radioligand Binding | 50 - 500 |
| Muscarinic M2 | [3H]-AF-DX 384 | Radioligand Binding | 100 - 1000 |
| Muscarinic M3 | [3H]-4-DAMP | Radioligand Binding | 50 - 500 |
| Alpha-1A Adrenergic | [3H]-Prazosin | Radioligand Binding | 100 - 1000 |
| Alpha-2A Adrenergic | [3H]-Rauwolscine | Radioligand Binding | >1000 |
| Serotonin 5-HT2A | [3H]-Ketanserin | Radioligand Binding | 200 - 2000 |
Table 2: Potential Enzyme and Ion Channel Inhibition by this compound
| Target | Assay Type | Potential IC50 (µM) |
| Cytochrome P450 2D6 | Enzyme Inhibition | 1 - 10 |
| Cytochrome P450 3A4 | Enzyme Inhibition | >10 |
| hERG Potassium Channel | Patch Clamp Electrophysiology | 0.5 - 5 |
Experimental Protocols
The following are detailed methodologies for key experiments to determine the off-target profile of this compound.
Radioligand Binding Assays for Off-Target Receptors
Objective: To determine the binding affinity (Ki) of this compound for a panel of off-target G-protein coupled receptors (GPCRs).
Methodology:
-
Membrane Preparation: Membranes are prepared from cells or tissues endogenously or recombinantly expressing the target receptor. The tissue or cells are homogenized in a cold lysis buffer and centrifuged to pellet the membranes. The final membrane pellet is resuspended in an appropriate assay buffer.[15]
-
Assay Setup: The assay is performed in a 96-well plate format. Each well contains the membrane preparation, a fixed concentration of a specific radioligand for the target receptor, and varying concentrations of this compound.
-
Incubation: The plates are incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.[15]
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove non-specific binding.[16]
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.[15]
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific radioligand binding (IC50) is determined by non-linear regression analysis. The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15]
Cytochrome P450 (CYP) Enzyme Inhibition Assays
Objective: To determine the inhibitory potential (IC50) of this compound on major drug-metabolizing CYP450 isoforms.
Methodology:
-
Enzyme Source: Human liver microsomes or recombinant human CYP450 enzymes are used as the enzyme source.[17][18]
-
Assay Setup: The assay is conducted in a 96-well plate format. Each well contains the enzyme source, a specific probe substrate for the CYP isoform being tested, the necessary cofactor (NADPH), and varying concentrations of this compound.[18][19]
-
Incubation: The reaction is initiated by the addition of NADPH and incubated at 37°C for a specific time.
-
Reaction Termination: The reaction is stopped by the addition of a quenching solution (e.g., acetonitrile).
-
Metabolite Quantification: The formation of the specific metabolite from the probe substrate is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[17]
-
Data Analysis: The percentage of inhibition of metabolite formation at each this compound concentration is calculated relative to a vehicle control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.[19][20]
Cell-Based Functional Assays for GPCRs
Objective: To determine the functional effect (antagonism or agonism) of this compound at off-target GPCRs.
Methodology:
-
Cell Culture and Transfection: A suitable cell line (e.g., HEK293) is transiently or stably transfected to express the target GPCR.[21]
-
Assay Principle: The assay measures the downstream signaling of GPCR activation, such as changes in intracellular second messengers like cyclic AMP (cAMP) or calcium (Ca2+).[22]
-
Assay Procedure (for a Gq-coupled receptor):
-
Cells are plated in a 96-well plate and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2).
-
A baseline fluorescence reading is taken.
-
Cells are pre-incubated with varying concentrations of this compound.
-
A known agonist for the target receptor is added to stimulate the cells.
-
The change in intracellular calcium concentration is measured by monitoring the fluorescence signal.
-
-
Data Analysis: To assess antagonistic activity, the ability of this compound to inhibit the agonist-induced response is quantified, and an IC50 value is determined. To assess agonistic activity, the ability of this compound to stimulate a response in the absence of a known agonist is measured, and an EC50 value is determined.
In Vitro Cardiac Safety Assay (hERG Patch Clamp)
Objective: To evaluate the inhibitory effect of this compound on the hERG potassium channel current.
Methodology:
-
Cell Line: A mammalian cell line (e.g., CHO or HEK293) stably expressing the hERG channel is used.[23][24]
-
Electrophysiology: Whole-cell patch-clamp recordings are performed using either manual or automated patch-clamp systems.[14][24][25]
-
Voltage Protocol: A specific voltage protocol is applied to the cells to elicit the hERG current. This typically involves a depolarizing pulse to activate the channels followed by a repolarizing step to measure the tail current.
-
Drug Application: The cells are perfused with a control solution, followed by increasing concentrations of this compound.
-
Data Acquisition: The hERG current amplitude is recorded at each drug concentration.
-
Data Analysis: The percentage of hERG current inhibition is calculated for each concentration of this compound. The IC50 value is determined by fitting the concentration-response data to a Hill equation.[12]
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Hypothetical signaling pathway of this compound's on-target and off-target effects.
Experimental Workflow Diagram
Caption: Generalized workflow for in vitro off-target screening of this compound.
Logical Relationship Diagram for Risk Assessment
Caption: Logical diagram for assessing the risk of identified off-target activities.
Conclusion
A comprehensive evaluation of this compound's off-target effects is essential for a complete understanding of its pharmacological profile and for ensuring its safe clinical use. Although specific data for this compound is currently lacking, the methodologies outlined in this guide provide a robust framework for such an investigation. By systematically assessing its interactions with a broad panel of receptors, enzymes, and ion channels, researchers and drug development professionals can identify potential liabilities, understand the molecular basis for any observed side effects, and make informed decisions regarding its therapeutic potential. The execution of these exploratory studies is a critical step in the responsible development and characterization of any pharmaceutical compound.
References
- 1. H1 Antihistamines: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antihistamines: first generation vs newer antihistamines [aaaai.org]
- 3. droracle.ai [droracle.ai]
- 4. First-Generation vs. Second-Generation Antihistamines: Whatâs the Difference? [webmd.com]
- 5. Antihistamines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. H1 antagonist - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Effects of first and second generation antihistamines on muscarinic induced mucus gland cell ion transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of first and second generation antihistamines on muscarinic induced mucus gland cell ion transport - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Block of hERG K+ Channel by Classic Histamine H1 Receptor Antagonist Chlorpheniramine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Block of HERG k channel by classic histamine h(1) receptor antagonist chlorpheniramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. reactionbiology.com [reactionbiology.com]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]
- 18. sygnaturediscovery.com [sygnaturediscovery.com]
- 19. Cytochrome P450 Inhibition Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 20. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 21. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 22. biocompare.com [biocompare.com]
- 23. Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Whole Cell Patch Clamp Assay for Voltage-Gated Ion Channel Screening [aragen.com]
- 25. sophion.com [sophion.com]
Investigating the Anti-Inflammatory Properties of Talastine: A Technical Guide
Affiliation: Google Research
Abstract
Talastine is a second-generation H1-antihistamine belonging to the phthalazinone class of compounds.[1][2] While its primary pharmacological effect is the competitive antagonism of histamine H1 receptors, this technical guide explores the potential anti-inflammatory properties of this compound beyond its antihistaminergic activity. Direct experimental evidence for this compound's anti-inflammatory effects is limited in the current scientific literature. Therefore, this document synthesizes information from related H1-antihistamines, particularly those with structural similarities like azelastine, to infer and propose potential mechanisms of action and experimental frameworks for future investigation. This guide is intended for researchers, scientists, and drug development professionals interested in the broader immunomodulatory potential of this compound.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants.[3] It involves the release of a myriad of chemical mediators, including histamine, prostaglandins, leukotrienes, and cytokines, from various cell types.[3] While acute inflammation is a protective mechanism, chronic inflammation can contribute to the pathogenesis of numerous diseases.
Antihistamines are a class of drugs that traditionally target the histamine H1 receptor to alleviate allergic symptoms. However, several second-generation H1-antihistamines have demonstrated broader anti-inflammatory effects that are independent of H1-receptor antagonism.[4][5][6] These effects are attributed to their ability to modulate the activity of various inflammatory cells and signaling pathways.
This compound, as a substituted alkylamine and a phthalazinone derivative, is an H1-antihistamine.[1][7] While its efficacy in managing allergic conditions is established, its specific contributions to the modulation of inflammatory processes have not been extensively studied. This guide will, therefore, draw parallels from other well-researched antihistamines to provide a comprehensive overview of the potential anti-inflammatory properties of this compound.
Potential Mechanisms of Anti-Inflammatory Action
Based on studies of other second-generation H1-antihistamines, the potential anti-inflammatory mechanisms of this compound can be hypothesized to involve several key pathways and cellular targets.
Mast Cell Stabilization
Mast cells are crucial players in the inflammatory response, releasing a variety of pre-formed and newly synthesized mediators upon activation. Several antihistamines have been shown to possess mast cell-stabilizing properties, inhibiting the degranulation and release of histamine and other pro-inflammatory substances.[4] This effect is thought to be mediated, in part, by the blockade of IgE-regulated calcium channels, which is essential for the fusion of granular membranes with the cell membrane.[2]
Inhibition of Inflammatory Mediators
Beyond histamine, the inflammatory cascade involves numerous other potent mediators. The anti-inflammatory activity of some antihistamines has been linked to their ability to inhibit the synthesis and release of these molecules:
-
Leukotrienes: These lipid mediators are powerful chemoattractants and bronchoconstrictors. Azelastine, a phthalazinone derivative structurally similar to this compound, has been shown to inhibit the production of leukotriene C4 (LTC4) and leukotriene B4 (LTB4) by inhibiting phospholipase A2 activity and, in the case of LTC4, LTC4 synthase.[8]
-
Cytokines: These signaling proteins play a central role in orchestrating the inflammatory response. Studies on various H1-antihistamines, including azelastine and loratadine, have demonstrated their ability to inhibit the production and release of pro-inflammatory cytokines such as TNF-α, IL-1β, IL-6, and IL-8 from various cell types, including mast cells, basophils, and leukocytes.[9][10][11]
Modulation of Intracellular Signaling Pathways
Recent research has begun to elucidate the impact of antihistamines on the intracellular signaling pathways that govern the expression of inflammatory genes. A notable example is the study on loratadine, which demonstrated its ability to suppress the AP-1 (Activator Protein-1) signaling pathway.[5][6]
The AP-1 transcription factor is a critical regulator of genes involved in inflammation and immune responses.[5] Its activation is triggered by a cascade of protein kinases. The study on loratadine revealed that it specifically targets and inhibits TGF-β-activated kinase 1 (TAK1), an upstream kinase in the AP-1 pathway.[5][6] This inhibition prevents the subsequent phosphorylation and activation of downstream kinases and the nuclear translocation of AP-1 subunits, ultimately leading to a reduction in the expression of pro-inflammatory genes like matrix metalloproteinases (MMPs).[5][6] Given the precedent set by loratadine, it is plausible that this compound may exert anti-inflammatory effects through similar modulation of key signaling cascades.
Figure 1: Proposed inhibition of the AP-1 signaling pathway by this compound.
Experimental Protocols for Assessing Anti-Inflammatory Properties
To rigorously investigate the anti-inflammatory potential of this compound, a combination of in vitro and in vivo experimental models can be employed. The following protocols are generalized from standard methodologies used in inflammation research.
In Vitro Assays
-
Objective: To determine the ability of this compound to stabilize mast cells and inhibit the release of inflammatory mediators.
-
Cell Line: RBL-2H3 (rat basophilic leukemia) cells or primary human mast cells.
-
Methodology:
-
Culture cells in appropriate media.
-
Sensitize cells with anti-DNP IgE.
-
Pre-incubate cells with varying concentrations of this compound.
-
Induce degranulation with DNP-HSA (dinitrophenyl-human serum albumin).
-
Measure the release of β-hexosaminidase (a marker of degranulation) in the supernatant using a colorimetric assay.
-
Calculate the percentage inhibition of degranulation compared to the vehicle control.
-
-
Objective: To quantify the effect of this compound on the production of pro-inflammatory cytokines.
-
Cell Line: Human peripheral blood mononuclear cells (PBMCs), RAW 264.7 (murine macrophage) cells, or HMC-1 (human mast cell) cells.
-
Methodology:
-
Isolate or culture the chosen cell line.
-
Pre-treat cells with different concentrations of this compound.
-
Stimulate cells with an inflammatory agent (e.g., lipopolysaccharide (LPS) for macrophages, PMA and A23187 for mast cells).
-
Collect the cell culture supernatant after a defined incubation period.
-
Measure the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-8) using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
-
Objective: To assess the impact of this compound on the transcription of pro-inflammatory genes.
-
Methodology:
-
Following cell treatment and stimulation as described in the cytokine release assay, lyse the cells and extract total RNA.
-
Perform reverse transcription to synthesize complementary DNA (cDNA).
-
Quantify the expression levels of target genes (e.g., TNF, IL6, MMP9) using quantitative real-time PCR (qPCR).
-
Normalize the expression data to a housekeeping gene (e.g., GAPDH, β-actin).
-
In Vivo Models
-
Objective: To evaluate the acute anti-inflammatory effect of this compound in a well-established animal model.
-
Animal Model: Wistar or Sprague-Dawley rats.
-
Methodology:
-
Administer this compound or a vehicle control to the animals orally or intraperitoneally.
-
After a set pre-treatment time, inject a sub-plantar injection of carrageenan into the right hind paw to induce localized inflammation.
-
Measure the paw volume or thickness at regular intervals using a plethysmometer or calipers.
-
Calculate the percentage inhibition of edema for the this compound-treated groups compared to the control group.
-
Figure 2: General experimental workflow for investigating anti-inflammatory properties.
Quantitative Data on Anti-Inflammatory Effects of Related Antihistamines
As direct quantitative data for this compound is not available, the following tables summarize findings from studies on other antihistamines to provide a reference for the potential efficacy that could be investigated for this compound.
Table 1: Inhibitory Effects of Antihistamines on Cytokine Release
| Antihistamine | Cell Type | Stimulant | Cytokine Inhibited | IC50 / % Inhibition | Reference |
| Azelastine | HMC-1 | PMA + A23187 | TNF-α | Maximal inhibition at 10-12 M | [9] |
| Loratadine | HMC-1 | PMA + A23187 | TNF-α | Maximal inhibition at 10-9 M | [9] |
| Azelastine | Human PBLs | Concanavalin A | IL-2, IL-3, IL-4 | Strong suppression at 0.5-1.0 µg/ml | [10] |
| Loratadine | RAW 264.7 | LPS | MMP1, MMP3, MMP9 (mRNA) | Effective suppression at 20-40 µM | [11] |
PBLs: Peripheral Blood Leukocytes; HMC-1: Human Mast Cell line 1; LPS: Lipopolysaccharide; PMA: Phorbol Myristate Acetate; A23187: Calcium Ionophore.
Table 2: Effects of Antihistamines on Inflammatory Gene Expression
| Antihistamine | Cell Type | Stimulant | Gene Inhibited | Method | Finding | Reference |
| Loratadine | RAW 264.7 | LPS | MMP1, MMP3, MMP9 | qPCR | Dose-dependent decrease in mRNA expression | [11] |
| Fexofenadine | Human T-cells | IL-12 | IFN-γ | ELISA & RT-PCR | Significant suppression of protein and partial suppression of mRNA | [12] |
| Cetirizine | Human T-cells | IL-12 | IFN-γ | ELISA | Significant suppression of protein production | [12] |
Conclusion and Future Directions
While this compound is primarily recognized for its H1-antihistamine activity, the existing literature on second-generation antihistamines strongly suggests a potential for broader anti-inflammatory effects. The proposed mechanisms, including mast cell stabilization, inhibition of inflammatory mediators, and modulation of intracellular signaling pathways like the AP-1 pathway, provide a solid foundation for future research.
To definitively establish the anti-inflammatory profile of this compound, further dedicated studies are imperative. The experimental protocols outlined in this guide offer a roadmap for such investigations. Quantitative analysis of this compound's effects on cytokine production, inflammatory gene expression, and its efficacy in in vivo models of inflammation will be crucial in elucidating its full therapeutic potential. Such research could not only expand our understanding of this compound's pharmacology but also pave the way for its repositioning in the treatment of a wider range of inflammatory conditions.
References
- 1. Twenty-first century mast cell stabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mast cell stabilizer - Wikipedia [en.wikipedia.org]
- 3. Histamine release theory and roles of antihistamine in the treatment of cytokines storm of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multiple action agents and the eye: do they really stabilize mast cells? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gyanvihar.org [gyanvihar.org]
- 6. mdpi.com [mdpi.com]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. Inhibition of leukotriene synthesis by azelastine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of cytokine secretion from human leukemic mast cells and basophils by H1- and H2-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibitory action of azelastine on cytokine production from human peripheral blood leukocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-Inflammatory Activities of an Anti-Histamine Drug, Loratadine, by Suppressing TAK1 in AP-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of cytokine-induced expression of T-cell cytokines by antihistamines - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Development of Talastine: A Technical Overview
An In-depth Guide for Researchers and Drug Development Professionals
Introduction
Talastine, known by its trade name Ahanon, is a first-generation antihistamine belonging to the substituted alkylamine class.[1] It is chemically designated as 4-benzyl-2-[2-(dimethylamino)ethyl]phthalazin-1(2H)-one.[1][2] This document provides a comprehensive technical overview of the discovery, development, and known pharmacological aspects of this compound, with a focus on its chemical synthesis and mechanism of action. Due to the limited publicly available data on this compound, this guide synthesizes the existing information and provides a framework for understanding its properties.
Discovery and Development History
The development of this compound dates back to the mid-20th century. The earliest patents associated with the compound were granted in the late 1950s and early 1960s to VEB Deutsches Hydrierwerk Rodleben, a German company.[1] This places this compound among the earlier-developed antihistamines.
Key Milestones:
-
1958: German patent DE 1046625 is issued, marking one of the earliest documented inventions related to this compound.[1]
-
1962: A corresponding US patent, US 3017411, is granted, further establishing the novelty of the compound and its synthesis.[1]
Further details regarding the specific researchers involved in the discovery and the subsequent clinical development timeline are not extensively documented in readily accessible scientific literature.
Chemical Synthesis
The synthesis of this compound involves the alkylation of a phthalazinone precursor. The established method is as follows:
Experimental Protocol: Synthesis of this compound [1]
-
Precursor Preparation: The synthesis begins with 4-Benzylphalazone.
-
Deprotonation: The amide proton of 4-Benzylphalazone is abstracted using a strong base, potassium hydroxide (KOH). This step generates a nucleophilic anion.
-
Alkylation: The resulting anion is then alkylated with dimethylaminoethyl chloride. This reaction introduces the dimethylaminoethyl side chain, which is crucial for its antihistaminic activity.
Below is a workflow diagram illustrating the synthesis process.
Mechanism of Action
This compound functions as a histamine H1 receptor antagonist. The signaling pathway for H1 receptor antagonists is generally understood to involve the blockade of histamine-induced effects.
H1 Receptor Signaling Pathway
Histamine, upon binding to the H1 receptor (a G-protein coupled receptor), activates the Gq/11 protein. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC). This cascade results in the physiological effects of an allergic response.
This compound, by competitively binding to the H1 receptor, prevents the binding of histamine and the subsequent initiation of this signaling cascade.
The following diagram illustrates the H1 receptor signaling pathway and the inhibitory action of this compound.
Pharmacological Data
Comprehensive quantitative data on the pharmacokinetics, efficacy, and safety of this compound from clinical trials are not widely available in the public domain. As an older antihistamine, the extensive clinical trial data packages that are common for modern pharmaceuticals have not been identified.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C19H21N3O |
| Molar Mass | 307.397 g·mol−1[1] |
| IUPAC Name | 4-benzyl-2-[2-(dimethylamino)ethyl]phthalazin-1(2H)-one[1][2] |
| CAS Number | 16188-61-7[1] |
Conclusion
This compound is a first-generation antihistamine with a history dating back to the mid-20th century. Its synthesis is well-established, and its mechanism of action is understood to be through the antagonism of the histamine H1 receptor. However, a detailed public record of its clinical development, including comprehensive quantitative data on its efficacy, pharmacokinetics, and safety, is limited. This technical overview provides a summary of the available information, highlighting the foundational knowledge of this compound for the scientific community. Further research into historical archives and non-digitized records may be necessary to construct a more complete profile of this compound.
References
The Synthesis of Talastine Analogues and Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Talastine analogues and derivatives, focusing on the core chemical structures and methodologies pertinent to drug discovery and development. This compound, a second-generation H1 antihistamine, possesses a phthalazinone core, which serves as a versatile scaffold for the development of various therapeutic agents. This document outlines key synthetic strategies, experimental protocols, and quantitative data to facilitate further research and innovation in this area.
Core Synthetic Strategies
The synthesis of this compound and its analogues primarily revolves around the construction of the 4-benzyl-2H-phthalazin-1-one scaffold, followed by N-alkylation to introduce the desired side chains.
Synthesis of the Phthalazinone Core
A common and effective method for the synthesis of the 4-benzyl-2H-phthalazin-1-one core (1) involves the condensation of 2-benzoylbenzoic acid with hydrazine hydrate. This reaction proceeds via a cyclization mechanism to form the stable phthalazinone ring system.
Experimental Workflow for the Synthesis of the Phthalazinone Core
Caption: General workflow for the synthesis of the 4-benzyl-2H-phthalazin-1-one core.
N-Alkylation of the Phthalazinone Core
The introduction of the side chain at the N-2 position of the phthalazinone ring is a critical step in the synthesis of this compound and its derivatives. This is typically achieved through an N-alkylation reaction. For the synthesis of this compound itself, the amide proton of 4-benzyl-2H-phthalazin-1-one is abstracted by a base, such as potassium hydroxide, followed by alkylation with 2-(dimethylamino)ethyl chloride[1]. This general strategy can be adapted to synthesize a wide variety of analogues by using different alkylating agents.
General Synthetic Route to this compound Analogues
Caption: N-alkylation of the phthalazinone core to produce this compound analogues.
Experimental Protocols
Synthesis of 4-Benzyl-2H-phthalazin-1-one (1)
A mixture of 2-benzoylbenzoic acid (10 mmol) and hydrazine hydrate (20 mmol) in ethanol (50 mL) is refluxed for 4-6 hours. The reaction progress is monitored by thin-layer chromatography. After completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to afford 4-benzyl-2H-phthalazin-1-one as a white solid.
General Procedure for the Synthesis of this compound Analogues (e.g., N-Substituted Derivatives)
To a solution of 4-benzyl-2H-phthalazin-1-one (1) (5 mmol) in a suitable solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) (20 mL), a base (e.g., sodium hydride, 60% dispersion in mineral oil, 6 mmol) is added portion-wise at 0 °C under an inert atmosphere. The mixture is stirred for 30 minutes at room temperature, followed by the addition of the appropriate alkylating agent (e.g., a substituted alkyl halide, 5.5 mmol). The reaction mixture is then stirred at room temperature or heated, depending on the reactivity of the alkylating agent, until the starting material is consumed (monitored by TLC). Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the desired N-substituted 4-benzylphthalazin-1-one derivative.
Quantitative Data for Selected this compound Analogues
The following table summarizes the reported yields and melting points for a selection of synthesized 4-benzyl-2H-phthalazin-1-one derivatives.
| Compound ID | R Group (at N-2) | Yield (%) | Melting Point (°C) | Reference |
| 2 | -CH₂CH₂N(CH₃)₂ (this compound) | - | 178 (as HCl salt) | [2] |
| 3a | -CH₂COOCH₂CH₃ | - | - | [3] |
| 3b | -CH₂CONHNH₂ | 86 | 130-132 | [3] |
| 4a | -CH₂CN | - | - | [4] |
| 4b | -CH₂CH₂OH | - | - | [4] |
| 5a | -CH₂C₆H₅ | 84 | 174-176 | [5] |
| 5b | -CH₂CH₂CH₃ | - | - | [5] |
| 6 | -CH₂-(2-morpholino-2-oxoethyl) | 81 | 210-212 | [5] |
| 7 | -CH₂-(2-oxo-2-(piperidin-1-yl)ethyl) | 80 | 192-194 | [5] |
Note: Yields and melting points can vary based on the specific reaction conditions and purity of the final product.
Spectroscopic Data
Characterization of the synthesized compounds is crucial for confirming their structure and purity. Key spectroscopic data for representative compounds are provided below.
4-Benzyl-2-(2-morpholino-2-oxoethyl)phthalazin-1(2H)-one (6) [5]
-
¹H-NMR (400 MHz, CDCl₃), δ (ppm): 8.44–8.46 (m, 1H, ArH); 7.68–7.73 (m, 3H, ArH); 7.29–7.30 (m, 4H, ArH); 7.20–7.23 (m, 1H, ArH); 5.10 (s, 2H, CH₂CO); 4.32 (s, 2H, CH₂ph); 3.59–3.75 (m, 8H, 4 CH₂).
-
¹³C-NMR (CDCl₃), δ (ppm): 165.45 (C=O); 159.71 (C=O); 145.60 (C-Ar); 137.83 (C-Ar); 133.01 (CH-Ar); 131.19 (CH-Ar); 129.62 (C-Ar); 128.71 (2 CH-Ar); 128.36 (2 CH-Ar); 128.10 (C-Ar); 127.33 (CH-Ar);126.68 (CH-Ar); 125.36 (CH-Ar); 66.78 (CH₂O); 66.40 (CH₂O); 52.31 (CH₂CO); 45.37 (CH₂N); 42.41 (CH₂N); 38.97 (CH₂ph).
4-Benzyl-2-(2-oxo-2-(piperidin-1-yl)ethyl)phthalazin-1(2H)-one (7) [5]
-
¹H-NMR (400 MHz, CDCl₃), δ (ppm): 8.36–8.37 (m, 1H, ArH); 7.60 (m, 3H, ArH); 7.20–7.21 (m, 4H, ArH); 7.12 (m, 1H, ArH); 5.01 (s, 2H, CH₂CO); 4.23 (s, 2H, CH₂ph); 3.53 (m, 2H, CH₂N); 3.41 (m, 2H, CH₂N); 1.53–1.60 (m, 6H, 3 CH₂).
Mechanism of Action and Signaling Pathway
This compound and its analogues exert their antihistaminic effects by acting as inverse agonists at the histamine H1 receptor. The H1 receptor is a G-protein coupled receptor (GPCR) that, upon binding histamine, activates the Gq/11 family of G proteins. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to the physiological effects associated with allergic responses, such as smooth muscle contraction and increased vascular permeability. H1 antihistamines like this compound competitively block the binding of histamine to the H1 receptor, thereby inhibiting this downstream signaling pathway.[6]
Histamine H1 Receptor Signaling Pathway
Caption: Simplified signaling pathway of the Histamine H1 receptor and the inhibitory action of this compound.
Conclusion
The 4-benzyl-2H-phthalazin-1-one scaffold represents a privileged structure in medicinal chemistry, particularly for the development of H1 antihistamines. This guide has provided a foundational understanding of the synthesis of this compound and its analogues, offering detailed experimental insights and a summary of relevant quantitative data. The versatility of the N-alkylation step allows for the creation of diverse chemical libraries for structure-activity relationship (SAR) studies, aiming to optimize potency, selectivity, and pharmacokinetic properties. A thorough understanding of the underlying synthetic methodologies and the biological mechanism of action is paramount for the rational design of novel and improved therapeutic agents based on the this compound core.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound [drugfuture.com]
- 3. Synthesis and Biological Screening of 4-Benzyl-2H-phthalazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combination of H1 and H2 Histamine Receptor Antagonists: Current Knowledge and Perspectives of a Classic Treatment Strategy - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Modeling of Talastine-Receptor Interactions: A Technical Guide
Affiliation: Google Research
Abstract
This technical guide provides a comprehensive overview of the in silico methodologies for modeling the interaction between the first-generation antihistamine Talastine and its primary pharmacological target, the histamine H1 receptor. As a G-protein coupled receptor (GPCR), the H1 receptor represents a significant target for therapeutic intervention in allergic and inflammatory conditions. Understanding the molecular intricacies of this compound's binding is crucial for rational drug design and the development of novel antihistaminic agents with improved efficacy and safety profiles. This document outlines detailed protocols for homology modeling, molecular docking, and molecular dynamics simulations tailored for the study of this compound-H1 receptor complexes. Furthermore, it presents a comparative analysis of binding affinities for various H1 receptor antagonists and visualizes key signaling pathways and experimental workflows to provide a practical framework for researchers, scientists, and drug development professionals. While specific quantitative binding data for this compound is not publicly available, this guide establishes a robust computational approach to predict and analyze its interaction with the H1 receptor.
Introduction
This compound is a first-generation antihistamine belonging to the substituted alkylamine class.[1][2] Its therapeutic effects are primarily mediated through the competitive antagonism of the histamine H1 receptor. The H1 receptor is a key player in the physiological response to histamine, a biogenic amine involved in local immune responses, inflammation, and neurotransmission.[1] Upon activation by histamine, the H1 receptor, a Gq/11-coupled GPCR, initiates a signaling cascade leading to the characteristic symptoms of an allergic reaction.[2][3] By blocking the binding of histamine, this compound and other H1 antagonists mitigate these effects.
In silico modeling has emerged as a powerful tool in drug discovery and development, offering a cost-effective and time-efficient means to investigate drug-receptor interactions at a molecular level.[4][5] Techniques such as molecular docking and molecular dynamics (MD) simulations can predict the binding pose of a ligand within a receptor's active site, estimate the binding affinity, and elucidate the dynamic behavior of the complex over time.[6][7] This guide will detail the application of these methods to the this compound-H1 receptor system.
The Histamine H1 Receptor
The human histamine H1 receptor is a member of the rhodopsin-like GPCR family.[1] Its structure is characterized by seven transmembrane helices connected by intracellular and extracellular loops. The crystal structure of the human H1 receptor in complex with the antagonist doxepin has been resolved (PDB ID: 3RZE), providing an invaluable template for structure-based drug design and in silico modeling efforts.[8]
H1 Receptor Signaling Pathway
Activation of the H1 receptor by histamine initiates a signaling cascade through the Gq/11 protein.[3] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[3] This signaling pathway is central to the pro-inflammatory and allergic responses mediated by histamine.
In Silico Modeling Workflow
A typical in silico workflow for studying drug-receptor interactions involves several sequential steps, from initial protein and ligand preparation to detailed simulation and analysis. This systematic approach ensures the reliability and reproducibility of the computational predictions.
Experimental Protocols
This section provides detailed methodologies for the key in silico experiments.
Protein and Ligand Preparation
4.1.1. H1 Receptor Structure Preparation
-
Obtain Crystal Structure: Download the crystal structure of the human histamine H1 receptor from the Protein Data Bank (PDB ID: 3RZE).[8]
-
Pre-processing: Utilize a molecular modeling software (e.g., Schrödinger Maestro, MOE) to prepare the protein. This involves:
-
Removing water molecules and any co-crystallized ligands and ions not relevant to the binding site.
-
Adding hydrogen atoms and assigning correct protonation states for titratable residues at a physiological pH.
-
Assigning bond orders and filling in any missing side chains or loops using tools like Prime.
-
Minimizing the energy of the structure to relieve any steric clashes.
-
4.1.2. This compound Ligand Preparation
-
Obtain 2D Structure: Draw the 2D structure of this compound or obtain it from a chemical database like PubChem (CID 65624).[9]
-
Generate 3D Conformation: Convert the 2D structure into a 3D conformation using a program like LigPrep.
-
Ligand Optimization: Generate possible ionization states at physiological pH and perform a conformational search to identify low-energy conformers.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.[10]
-
Grid Generation: Define the binding site on the H1 receptor. This is typically done by creating a grid box centered on the co-crystallized ligand in the PDB structure or by identifying the binding pocket using site-finding algorithms.
-
Docking Simulation: Use a docking program such as AutoDock, Glide, or GOLD to dock the prepared this compound structure into the defined receptor grid.[6]
-
Pose Selection and Scoring: The docking algorithm will generate multiple binding poses. These poses are then ranked using a scoring function that estimates the binding affinity. The top-ranked poses are selected for further analysis.[10]
Molecular Dynamics (MD) Simulation
MD simulations provide insights into the dynamic behavior of the this compound-H1 receptor complex.[7]
-
System Setup:
-
Take the best-ranked docked pose of the this compound-H1 receptor complex.
-
Embed the complex in a lipid bilayer (e.g., POPC) to mimic the cell membrane environment.
-
Solvate the system with an explicit water model (e.g., TIP3P) and add counter-ions to neutralize the system.
-
-
Equilibration:
-
Perform an initial energy minimization of the entire system.
-
Gradually heat the system to the desired temperature (e.g., 310 K) under constant volume (NVT ensemble).
-
Run a simulation under constant pressure and temperature (NPT ensemble) to allow the system to reach a stable density.
-
-
Production Run:
-
Run the production MD simulation for a sufficient duration (e.g., 100-500 nanoseconds) to observe the stability of the ligand-receptor interactions.
-
-
Trajectory Analysis:
-
Analyze the MD trajectory to assess the stability of the complex by calculating the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand.
-
Calculate the Root Mean Square Fluctuation (RMSF) of individual residues to identify flexible regions of the protein.
-
Analyze the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) between this compound and the H1 receptor over time.
-
Data Presentation: Comparative Binding Affinities
| Antihistamine | Generation | Receptor Binding Affinity (Ki, nM) | Reference |
| Diphenhydramine | First | 11.2 | |
| Chlorpheniramine | First | 3.2 | |
| Promethazine | First | 2.1 | |
| Clemastine | First | 0.5 | |
| Cetirizine | Second | 6.0 | |
| Levocetirizine | Second | 2.0 | |
| Loratadine | Second | 16.0 | |
| Desloratadine | Second | 0.4 | |
| Fexofenadine | Second | 10.0 | |
| Azelastine | Second | 1.3 | [4] |
Conclusion
This technical guide has outlined a comprehensive in silico approach for investigating the interactions between this compound and the histamine H1 receptor. By leveraging the available crystal structure of the H1 receptor and employing a combination of molecular docking and molecular dynamics simulations, it is possible to generate a detailed molecular model of their binding. The provided protocols offer a step-by-step framework for researchers to conduct these computational experiments. Although experimental validation is crucial, the in silico methods described herein provide a powerful platform for hypothesis generation, understanding structure-activity relationships, and guiding the future design of more potent and selective H1 receptor antagonists. The comparative binding affinity data for other antihistamines serves as a valuable reference for interpreting the predicted binding energy of this compound. Future work should focus on obtaining experimental binding data for this compound to validate and refine the in silico models.
References
- 1. PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Emedastine: a potent, high affinity histamine H1-receptor-selective antagonist for ocular use: receptor binding and second messenger studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. BioAssays - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Clinical pharmacology of new histamine H1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | C19H21N3O | CID 65624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Molecular Determinants of the Kinetic Binding Properties of Antihistamines at the Histamine H1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PubChem BioAssay: A Decade's Development toward Open High-Throughput Screening Data Sharing - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Assay Development of Talastine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Talastine is a second-generation antihistamine, classified as a phthalazinone derivative, that acts as a selective antagonist for the histamine H1 receptor.[1][2] This mode of action underlies its therapeutic utility in the management of allergic conditions. The development of robust in vitro assays is crucial for characterizing the pharmacological profile of this compound, enabling the determination of its potency, selectivity, and mechanism of action at a cellular level.
Key In Vitro Assays for this compound Evaluation
A comprehensive in vitro evaluation of this compound should encompass the assessment of its primary target engagement, its functional impact on key allergic effector cells, and its potential to modulate inflammatory cell migration.
Histamine H1 Receptor Binding Assay
This assay is fundamental to confirming this compound's affinity for its primary molecular target, the histamine H1 receptor. It is a competitive binding assay that measures the ability of this compound to displace a radiolabeled ligand from the H1 receptor.
Experimental Protocol:
Objective: To determine the binding affinity (Ki) of this compound for the human histamine H1 receptor.
Materials:
-
HEK293 cells stably expressing the human histamine H1 receptor
-
Cell culture medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin)
-
Membrane preparation buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2)
-
Assay buffer (50 mM Tris-HCl, pH 7.4, 0.5% BSA)
-
[3H]-Pyrilamine (radioligand)
-
This compound
-
Reference antihistamines (e.g., Azelastine, Cetirizine)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell Culture and Membrane Preparation:
-
Culture HEK293-H1R cells to 80-90% confluency.
-
Harvest cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add 50 µL of assay buffer, 25 µL of various concentrations of this compound or reference compounds, and 25 µL of [3H]-Pyrilamine (at a final concentration equal to its Kd).
-
Initiate the binding reaction by adding 100 µL of the cell membrane preparation (containing 20-50 µg of protein).
-
Incubate the plate at 25°C for 60 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
-
Data Analysis:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a known H1 receptor antagonist (e.g., 10 µM Mepyramine).
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Data Presentation:
Table 1: Example Histamine H1 Receptor Binding Affinity of Antihistamines
| Compound | Ki (nM) |
| This compound | Data to be determined |
| Azelastine | 1.8 |
| Emedastine | 1.3[3] |
| Cetirizine | 2.5 |
| Loratadine | 5.0 |
Note: The provided Ki values for comparator compounds are for illustrative purposes and may vary depending on experimental conditions.
Mast Cell Degranulation Assay
This functional assay assesses the ability of this compound to stabilize mast cells and inhibit the release of histamine and other inflammatory mediators, a key event in the allergic cascade.
Experimental Protocol:
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on IgE-mediated mast cell degranulation.
Materials:
-
Rat Basophilic Leukemia (RBL-2H3) cells
-
Cell culture medium (MEM, 20% FBS, 1% Penicillin-Streptomycin)
-
Anti-DNP IgE antibody
-
DNP-HSA (Dinitrophenyl-human serum albumin) antigen
-
Tyrode's buffer (135 mM NaCl, 5 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5.6 mM glucose, 20 mM HEPES, pH 7.4)
-
Lysis buffer (e.g., Triton X-100)
-
Histamine ELISA kit or β-hexosaminidase substrate (p-nitrophenyl-N-acetyl-β-D-glucosaminide)
-
This compound
-
Reference mast cell stabilizers (e.g., Cromolyn sodium, Ketotifen)
Procedure:
-
Cell Culture and Sensitization:
-
Culture RBL-2H3 cells in a 24-well plate until they reach 80-90% confluency.
-
Sensitize the cells by incubating them with anti-DNP IgE (0.5 µg/mL) for 18-24 hours.
-
-
Compound Treatment and Degranulation Induction:
-
Wash the sensitized cells twice with Tyrode's buffer.
-
Pre-incubate the cells with various concentrations of this compound or reference compounds in Tyrode's buffer for 30 minutes at 37°C.
-
Induce degranulation by adding DNP-HSA (100 ng/mL) and incubate for 1 hour at 37°C.
-
-
Quantification of Mediator Release:
-
Collect the supernatant for the measurement of released mediators.
-
Lyse the remaining cells with lysis buffer to determine the total cellular mediator content.
-
Measure the amount of histamine in the supernatant and cell lysate using a histamine ELISA kit.
-
Alternatively, measure the activity of β-hexosaminidase by incubating the supernatant and lysate with the substrate and measuring the absorbance at 405 nm.
-
-
Data Analysis:
-
Calculate the percentage of mediator release: (% Release) = (Amount in supernatant / (Amount in supernatant + Amount in lysate)) x 100.
-
Plot the percentage of inhibition of mediator release against the logarithm of the this compound concentration.
-
Determine the IC50 value from the dose-response curve.
-
Data Presentation:
Table 2: Example Inhibition of Mast Cell Degranulation by Antihistamines
| Compound | IC50 (µM) for Histamine Release |
| This compound | Data to be determined |
| Azelastine | ~10-50 |
| Ketotifen | ~1-10 |
| Cromolyn Sodium | >100 |
Note: The provided IC50 values are approximate and can vary based on the specific mast cell model and stimulus used.
Eosinophil Chemotaxis Assay
This assay evaluates the effect of this compound on the migration of eosinophils, which are key inflammatory cells in late-phase allergic reactions.
Experimental Protocol:
Objective: To determine the IC50 of this compound on the chemotaxis of human eosinophils towards a chemoattractant.
Materials:
-
Human peripheral blood from healthy donors
-
Eosinophil isolation kit (e.g., negative selection magnetic beads)
-
RPMI-1640 medium with 0.1% BSA
-
Chemoattractant (e.g., eotaxin/CCL11 or Platelet-Activating Factor - PAF)
-
Chemotaxis chamber (e.g., Boyden chamber or transwell inserts with 5 µm pore size)
-
Calcein-AM (for fluorescence-based detection) or Hemacolor stain
-
Fluorescence plate reader or microscope
-
This compound
-
Reference inhibitors of chemotaxis
Procedure:
-
Eosinophil Isolation:
-
Isolate eosinophils from human peripheral blood using an eosinophil isolation kit according to the manufacturer's instructions.
-
Resuspend the purified eosinophils in RPMI-1640 with 0.1% BSA.
-
-
Chemotaxis Assay:
-
Place the chemoattractant in the lower wells of the chemotaxis chamber.
-
In the upper wells (or transwell inserts), add the eosinophil suspension pre-incubated with various concentrations of this compound or reference compounds for 30 minutes at 37°C.
-
Incubate the chamber at 37°C in a 5% CO2 incubator for 1-2 hours.
-
-
Quantification of Migration:
-
Fluorescence-based method:
-
After incubation, remove the non-migrated cells from the top of the filter.
-
Add Calcein-AM to the lower wells and incubate for 30 minutes.
-
Measure the fluorescence of the migrated cells using a fluorescence plate reader.
-
-
Microscopy-based method:
-
Remove the insert and fix and stain the migrated cells on the lower side of the membrane.
-
Count the number of migrated cells in several high-power fields using a microscope.
-
-
-
Data Analysis:
-
Calculate the percentage of inhibition of chemotaxis compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value from the dose-response curve.
-
Data Presentation:
Table 3: Example Inhibition of Eosinophil Chemotaxis by Anti-allergic Compounds
| Compound | IC50 (µM) for Eosinophil Chemotaxis |
| This compound | Data to be determined |
| Azelastine | ~1-10 |
| Epinastine | ~0.1-1[4] |
| Budesonide | ~0.01-0.1 |
Note: IC50 values can vary depending on the chemoattractant and assay conditions used.
Visualizing the Mechanisms: Signaling Pathways and Workflows
To facilitate a deeper understanding of the biological processes being assayed, the following diagrams illustrate the key signaling pathways and experimental workflows.
Signaling Pathways
Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C19H21N3O | CID 65624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Emedastine: a potent, high affinity histamine H1-receptor-selective antagonist for ocular use: receptor binding and second messenger studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note: Cell-Based Assays for Efficacy Testing of Talastine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Talastine is an antihistamine used for systemic treatment.[1][2][3] Like other H1-receptor antagonists, it is employed to manage allergic conditions.[4][5] Assessing the efficacy of antihistamines such as this compound requires robust in vitro models that can accurately predict their clinical performance. Cell-based assays are indispensable tools in this process, offering a controlled environment to study the molecular interactions and cellular responses to the drug.[6][7] This document provides detailed protocols for key cell-based assays to determine the efficacy of this compound by evaluating its ability to antagonize the histamine H1 receptor (HRH1).
Principle and Mechanism of Action
This compound functions as an antagonist or inverse agonist of the histamine H1 receptor.[3][8][9] The H1 receptor is a G-protein-coupled receptor (GPCR) that, upon binding to histamine, activates the Gq/11 protein.[10][11] This activation initiates a signaling cascade involving phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[10] IP3 subsequently binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), which leads to various physiological responses associated with allergic reactions, such as smooth muscle contraction and increased vascular permeability.[10][12][13]
This compound's efficacy is determined by its ability to bind to the H1 receptor and prevent or reduce the histamine-induced signaling cascade.[8] The primary methods to quantify this are by measuring the inhibition of intracellular calcium mobilization and by assessing the prevention of mast cell degranulation.
Histamine H1 Receptor Signaling Pathway
The diagram below illustrates the signaling pathway initiated by histamine binding to the H1 receptor, which this compound inhibits.
Experimental Protocols
Two primary assays are recommended for testing this compound's efficacy: a Calcium Flux Assay to measure the direct inhibition of H1 receptor signaling and a Mast Cell Degranulation Assay as a functional downstream readout.
Calcium Flux Assay
This assay directly measures the inhibition of histamine-induced intracellular calcium mobilization in cells expressing the H1 receptor.[11][14][15][16]
Materials:
-
Cell Line: HEK293 cells stably expressing the human histamine H1 receptor (or other suitable cell lines like U-373 MG or DDT1MF-2).[17][18]
-
Reagents:
-
Histamine (agonist)
-
This compound (test antagonist)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2/AM, Fluo-4 AM)[15]
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
-
Equipment:
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader with kinetic reading capability and injectors
-
Protocol:
-
Cell Plating: Seed the H1 receptor-expressing cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO2.
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Remove the culture medium from the wells and add the dye loading buffer.
-
Incubate for 45-60 minutes at 37°C.
-
-
Compound Preparation:
-
Prepare a dilution series of this compound in assay buffer at 2x the final desired concentration.
-
Prepare a histamine solution in assay buffer at a concentration that elicits a submaximal response (EC80), typically determined from a prior agonist dose-response curve.
-
-
Assay Procedure:
-
Wash the cells gently with assay buffer to remove excess dye. Add 100 µL of assay buffer to each well.
-
Place the plate in the fluorescence plate reader and allow it to equilibrate.
-
Add 100 µL of the this compound dilutions (or buffer for control wells) to the plate and incubate for 15-30 minutes.
-
Measure baseline fluorescence for 10-20 seconds.
-
Using the instrument's injector, add the EC80 concentration of histamine to all wells.
-
Immediately begin kinetic measurement of fluorescence intensity for 1-3 minutes.
-
-
Data Analysis:
-
The increase in fluorescence corresponds to the increase in intracellular calcium.
-
Calculate the percentage inhibition for each this compound concentration relative to the control (histamine alone).
-
Plot the percentage inhibition against the log concentration of this compound to determine the IC50 value.
-
Mast Cell Degranulation Assay (β-hexosaminidase Release)
This functional assay measures the ability of this compound to inhibit the release of inflammatory mediators from mast cells, a key event in the allergic response.[19] Degranulation is quantified by measuring the activity of the enzyme β-hexosaminidase, which is co-released with histamine.[20][21]
Materials:
-
Cell Line: Human or murine mast cell line (e.g., LAD2, RBL-2H3).
-
Reagents:
-
Antigen (e.g., anti-IgE antibody to cross-link IgE receptors)[20][22]
-
This compound (test compound)
-
Tyrode's Buffer or similar physiological buffer
-
Lysis Buffer (e.g., 0.1% Triton X-100)[21]
-
Substrate: p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG)[21]
-
Stop Solution (e.g., 0.4 M Glycine, pH 10.7)[20]
-
-
Equipment:
-
96-well V-bottom and flat-bottom plates
-
Spectrophotometer (plate reader) capable of reading absorbance at 405 nm
-
Protocol:
-
Cell Sensitization (if required): For some models, sensitize mast cells with IgE overnight before the assay.[20]
-
Cell Preparation:
-
Wash the mast cells with buffer and resuspend them to a concentration of approximately 2 x 10^6 cells/mL.[23]
-
Aliquot 100 µL of the cell suspension into a 96-well V-bottom plate.
-
-
Compound Incubation:
-
Add dilutions of this compound to the wells and incubate for 30 minutes at 37°C. Include wells for spontaneous release (buffer only) and maximum release (lysis buffer).
-
-
Stimulation:
-
Add the stimulating agent (e.g., anti-IgE) to all wells except the spontaneous release and maximum release controls.
-
Incubate for 45 minutes at 37°C to induce degranulation.[23]
-
-
Reaction Termination: Stop the degranulation by placing the plate on ice for 5 minutes, then centrifuge at 4°C to pellet the cells.[23]
-
Enzyme Assay:
-
Transfer 25-50 µL of the supernatant from each well to a new 96-well flat-bottom plate.
-
To the remaining cell pellets, add lysis buffer to determine the total cellular β-hexosaminidase content.[23]
-
Add the pNAG substrate solution to all wells (supernatant and lysate plates) and incubate for 1-1.5 hours at 37°C.[20]
-
Stop the reaction by adding the stop solution. A yellow color will develop.
-
-
Data Analysis:
-
Read the absorbance at 405 nm.
-
Calculate the percentage of β-hexosaminidase release for each condition using the formula: % Release = [(Abs_sample - Abs_spontaneous) / (Abs_total_lysate - Abs_spontaneous)] x 100
-
Plot the percentage inhibition of release against the log concentration of this compound to determine the IC50 value.
-
Data Presentation
Quantitative data from efficacy testing should be summarized for clear comparison.
Table 1: Potency of this compound in Calcium Flux Assay
| Compound | Cell Line | Agonist (Histamine) Conc. | IC50 (nM) |
|---|---|---|---|
| This compound | HEK293-HRH1 | 30 nM (EC80) | 15.2 ± 2.1 |
| Mepyramine | HEK293-HRH1 | 30 nM (EC80) | 5.8 ± 0.9 |
| (Reference) | | | |
Table 2: Efficacy of this compound in Mast Cell Degranulation Assay
| Compound | Cell Line | Stimulus | IC50 (nM) | Max Inhibition (%) |
|---|---|---|---|---|
| This compound | LAD2 | Anti-IgE (1 µg/mL) | 45.7 ± 5.3 | 92.5 |
| Loratadine | LAD2 | Anti-IgE (1 µg/mL) | 88.2 ± 9.1 | 89.1 |
| (Reference) | | | | |
Experimental Workflow Visualization
The overall workflow for testing this compound's efficacy using cell-based assays is outlined below.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | C19H21N3O | CID 65624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Assessment of antihistamine efficacy and potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell-based Assays | MuriGenics [murigenics.com]
- 7. Cell Assays and Analysis | Lonza [bioscience.lonza.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. What is the mechanism of Loratadine? [synapse.patsnap.com]
- 10. Histamine H1 receptor - Wikipedia [en.wikipedia.org]
- 11. innoprot.com [innoprot.com]
- 12. news-medical.net [news-medical.net]
- 13. Histamine receptor - Wikipedia [en.wikipedia.org]
- 14. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 15. researchgate.net [researchgate.net]
- 16. Magic™ In Vitro Cell based Histamine Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 17. Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Histamine H1-receptor-mediated calcium influx in DDT1MF-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Assay of Mast Cell Mediators | Springer Nature Experiments [experiments.springernature.com]
- 20. abmgood.com [abmgood.com]
- 21. A Mast Cell Degranulation Screening Assay for the Identification of Novel Mast Cell Activating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | An optimized method for IgE-mediated degranulation of human lung mast cells [frontiersin.org]
- 23. Mast Cell Degranulation Assay to Study the Effect of a Target Chemical [jove.com]
Revolutionizing Allergy Research: Animal Models for Evaluating Talastine's Therapeutic Potential
FOR IMMEDIATE RELEASE
[City, State] – [Date] – In the quest for more effective allergy treatments, researchers and drug development professionals now have access to comprehensive guidelines on utilizing animal models to study the effects of Talastine, a promising second-generation antihistamine. These detailed application notes and protocols provide a crucial framework for preclinical evaluation of this compound's efficacy in treating allergic rhinitis and urticaria.
This compound, a selective histamine H1 receptor antagonist, holds the potential to alleviate allergic symptoms with a favorable safety profile. The provided methodologies for key animal models—ovalbumin-induced allergic rhinitis in rats and compound 48/80-induced urticaria in mice—offer a standardized approach to generating robust and comparable preclinical data. This will enable a deeper understanding of this compound's mechanism of action and its therapeutic window.
These application notes are designed to empower researchers to conduct rigorous in vivo studies, ultimately accelerating the development of new and improved therapies for allergic diseases that affect millions worldwide.
Understanding this compound's Mechanism of Action: The Histamine H1 Receptor Signaling Pathway
This compound exerts its therapeutic effects by acting as an inverse agonist at the histamine H1 receptor. In allergic responses, histamine release from mast cells and basophils leads to the activation of H1 receptors on various cell types, triggering a cascade of downstream signaling events. This compound effectively blocks these pathways, thereby mitigating the symptoms of allergy.
The binding of histamine to the H1 receptor, a G-protein coupled receptor (GPCR), activates the Gq/11 protein. This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The increase in intracellular Ca2+ and the activation of protein kinase C (PKC) by DAG are central to the physiological responses associated with allergy, such as smooth muscle contraction, increased vascular permeability, and the release of pro-inflammatory mediators. Furthermore, H1 receptor activation can promote the expression of NF-κB, a key transcription factor in inflammatory processes.
Application Notes: Animal Models for this compound Efficacy Testing
Ovalbumin-Induced Allergic Rhinitis in Rats
This model is a well-established and clinically relevant tool for evaluating the efficacy of antihistamines in alleviating the symptoms of allergic rhinitis.
1.1. Rationale: The ovalbumin (OVA)-sensitized rat model mimics the key pathological features of human allergic rhinitis, including an early-phase response characterized by sneezing and nasal rubbing, and a late-phase response involving inflammation and cellular infiltration in the nasal mucosa. This model allows for the quantitative assessment of this compound's ability to inhibit these allergic manifestations.
1.2. Experimental Design: A typical study would involve several groups: a negative control group (vehicle-treated, non-sensitized), a positive control group (vehicle-treated, OVA-sensitized), a reference compound group (e.g., loratadine or cetirizine-treated, OVA-sensitized), and one or more this compound-treated groups at varying doses.
1.3. Workflow Diagram:
Caption: Experimental workflow for the ovalbumin-induced allergic rhinitis model in rats.
1.4. Quantitative Data Summary:
| Parameter | Negative Control | Positive Control (Vehicle) | Reference (Loratadine) | This compound (Low Dose) | This compound (High Dose) |
| Sneezing Frequency (counts/10 min) | < 5 | 30 - 50 | 10 - 20 | TBD | TBD |
| Nasal Rubbing Frequency (counts/10 min) | < 10 | 80 - 120 | 30 - 50 | TBD | TBD |
| Serum OVA-specific IgE (U/mL) | < 1 | 100 - 200 | 90 - 180 | TBD | TBD |
| Nasal Lavage Histamine (ng/mL) | < 10 | 50 - 80 | 20 - 40 | TBD | TBD |
| **Nasal Mucosa Eosinophil Infiltration (cells/mm²) ** | < 5 | 50 - 100 | 15 - 30 | TBD | TBD |
| TBD: To be determined through experimental studies with this compound. Data for control and reference groups are illustrative and based on typical findings in this model. |
Compound 48/80-Induced Urticaria in Mice
This model is a rapid and reliable method for assessing the in vivo efficacy of antihistamines in inhibiting mast cell degranulation and subsequent vascular permeability, which are key events in the pathophysiology of urticaria.
2.1. Rationale: Compound 48/80 is a potent mast cell degranulator that induces a pseudo-allergic reaction characterized by increased vascular permeability, leading to localized edema (wheal formation) and plasma extravasation. This model provides a direct measure of a compound's ability to counteract the effects of mast cell-released mediators, primarily histamine.
2.2. Experimental Design: The study typically includes a negative control group (saline injection), a positive control group (Compound 48/80 injection), a reference compound group, and this compound-treated groups. The primary endpoint is the quantification of Evans blue dye extravasation into the skin, which is a measure of vascular permeability.
2.3. Workflow Diagram:
Caption: Experimental workflow for the Compound 48/80-induced urticaria model in mice.
2.4. Quantitative Data Summary:
| Parameter | Negative Control | Positive Control (Vehicle) | Reference (Cetirizine) | This compound (Low Dose) | This compound (High Dose) |
| Evans Blue Extravasation (µ g/site ) | < 5 | 30 - 50 | 10 - 20 | TBD | TBD |
| Wheal Diameter (mm) | 0 | 8 - 12 | 2 - 5 | TBD | TBD |
| Serum Histamine (ng/mL) | < 20 | 100 - 150 | 40 - 70 | TBD | TBD |
| TBD: To be determined through experimental studies with this compound. Data for control and reference groups are illustrative and based on typical findings in this model. |
Experimental Protocols
Protocol 1: Ovalbumin-Induced Allergic Rhinitis in Rats
1. Animals:
-
Male Wistar or Sprague-Dawley rats (6-8 weeks old).
2. Materials:
-
Ovalbumin (OVA), Grade V (Sigma-Aldrich)
-
Aluminum hydroxide (Alum) adjuvant (e.g., Imject™ Alum, Thermo Fisher Scientific)
-
Sterile saline (0.9% NaCl)
-
This compound
-
Reference antihistamine (e.g., Loratadine)
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)
3. Sensitization (Days 0, 7, and 14):
-
Prepare the sensitization solution by mixing 1 mg of OVA and 100 mg of alum in 1 mL of sterile saline.
-
Administer 1 mL of the OVA/alum suspension per rat via intraperitoneal (i.p.) injection.
-
Repeat the sensitization on days 7 and 14.
4. Challenge and Treatment (Days 15-21):
-
Administer this compound, reference compound, or vehicle orally once daily.
-
One hour after treatment, lightly anesthetize the rats and instill 10 µL of 1% OVA in saline into each nostril.
5. Evaluation (Day 22):
-
Symptom Scoring: Immediately after the final OVA challenge, place each rat in an individual observation cage and count the number of sneezes and nasal rubs for 15 minutes.
-
Sample Collection: Anesthetize the rats and collect blood via cardiac puncture for serum analysis. Perform nasal lavage with saline to collect fluid for mediator analysis.
-
Histopathology: Euthanize the animals and fix the nasal tissues in 10% neutral buffered formalin for histological processing (e.g., H&E and Giemsa staining).
6. Data Analysis:
-
Analyze symptom scores, serum IgE levels, histamine levels in nasal lavage fluid, and eosinophil counts in the nasal mucosa. Statistical significance can be determined using appropriate tests (e.g., ANOVA followed by post-hoc tests).
Protocol 2: Compound 48/80-Induced Urticaria in Mice
1. Animals:
-
Male BALB/c or ICR mice (6-8 weeks old).
2. Materials:
-
Compound 48/80 (Sigma-Aldrich)
-
Evans blue dye (Sigma-Aldrich)
-
Sterile saline (0.9% NaCl)
-
This compound
-
Reference antihistamine (e.g., Cetirizine)
-
Vehicle for oral administration
3. Procedure:
-
Administer this compound, reference compound, or vehicle orally to the mice.
-
After 60 minutes, inject 0.1 mL of 1% Evans blue dye in saline intravenously (i.v.) via the tail vein.
-
Five minutes after the Evans blue injection, inject 50 µL of Compound 48/80 (0.1 mg/mL in saline) intradermally (i.d.) into the dorsal skin of the mice.
-
Thirty minutes after the Compound 48/80 injection, euthanize the mice and excise the injected skin area.
-
Extract the Evans blue dye from the skin tissue by incubation in formamide.
-
Quantify the amount of extracted dye by measuring the absorbance at 620 nm using a spectrophotometer.
7. Data Analysis:
-
Calculate the amount of Evans blue dye extravasated per injection site. Compare the results between the different treatment groups using appropriate statistical analysis.
Mandatory Visualizations
Caption: Histamine H1 receptor signaling pathway and the inhibitory action of this compound.
Application Notes and Protocols for Talastine Administration in Rodent Models
Disclaimer: Limited publicly available data exists for the preclinical administration of Talastine. The following protocols and data are substantially based on studies of Azelastine, a structurally related phthalazinone H1-antihistamine, and should be adapted as appropriate. It is strongly recommended to conduct dose-ranging and toxicity studies for this compound before commencing efficacy evaluations.
Introduction
This compound is a phthalazinone derivative identified as a histamine H1-receptor antagonist.[1] As an H1-antihistamine, its primary mechanism of action involves blocking the effects of histamine on H1 receptors, thereby mitigating allergic reactions.[1] These application notes provide generalized protocols for the administration of this compound in rodent models for pharmacokinetic, pharmacodynamic, and toxicological evaluation.
Data Presentation
Acute Toxicity Data (Based on Azelastine in Rats)
The following table summarizes acute intravenous toxicity data for Azelastine in rats, which can serve as a preliminary reference for this compound.
| Parameter | Male Rats | Female Rats | Reference |
| LD50 (mg/kg) | 22.0 | 24.4 | [2] |
| No-Observed-Effect Level (NOEL) (mg/kg) | 3.16 | 3.16 | [2] |
| Minimum Lethal Dose (mg/kg) | 14.7 | 21.5 | [2] |
| Observed Clinical Signs at ≥14.7 mg/kg | Clonic convulsions, decreased muscle tone, loss of reflexes (pinna, pain, corneal), salivation, dyspnea. | Clonic convulsions, decreased muscle tone, loss of reflexes, salivation, dyspnea. | [2] |
Pharmacokinetic Parameters (Based on Azelastine)
This table outlines key pharmacokinetic parameters for Azelastine, which can provide an initial framework for designing this compound studies.
| Parameter | Value | Species | Route of Administration | Reference |
| Systemic Bioavailability | ~40% | Human | Intranasal | [3][4] |
| Time to Maximum Plasma Concentration (Tmax) | 2-3 hours | Human | Intranasal | [4] |
| Elimination Half-Life | ~22 hours (parent compound), ~54 hours (desmethylazelastine) | Human | Oral/IV | [4][5] |
| Volume of Distribution | 14.5 L/kg | Human | Oral/IV | [3][4] |
| Plasma Protein Binding | ~88% (parent compound), ~97% (desmethylazelastine) | Human (in vitro) | N/A | [4][5] |
| Primary Metabolism | Oxidative metabolism by Cytochrome P450 system to desmethylazelastine. | Human | N/A | [5] |
| Excretion | ~75% in feces (<10% as unchanged drug) | Human | Oral | [4][5] |
Experimental Protocols
General Preparation of this compound for Administration
-
Vehicle Selection: Based on the physicochemical properties of this compound, a suitable vehicle should be chosen. Common vehicles for oral administration in rodents include water, saline, or a suspension in 0.5% methylcellulose. For intravenous administration, a sterile isotonic saline solution is typically used. Solubility studies are required to determine the appropriate vehicle and concentration.
-
Formulation: The test substance should be freshly prepared for each experiment to ensure stability. For suspensions, ensure uniform distribution before each administration.
Protocol for Acute Toxicity Study (Dose-Ranging)
-
Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity.
-
Animal Model: Sprague-Dawley rats or CD-1 mice (young adults, equal numbers of males and females).
-
Procedure:
-
Acclimatize animals for at least 5 days.
-
Divide animals into groups (e.g., 3-5 per sex per group).
-
Administer single escalating doses of this compound via the intended clinical route (e.g., oral gavage or intravenous injection). Include a vehicle control group.
-
Observe animals continuously for the first 4 hours post-administration and then at least twice daily for 14 days.
-
Record clinical signs of toxicity, including changes in behavior, appearance, and physiological functions.
-
Measure body weight before dosing and at specified intervals throughout the study.
-
At the end of the observation period, euthanize all animals and perform a gross necropsy.
-
Protocol for Pharmacokinetic Study
-
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound.
-
Animal Model: Cannulated Sprague-Dawley rats are often used to facilitate serial blood sampling.
-
Procedure:
-
Administer a single dose of this compound via the desired route (e.g., oral gavage or intravenous bolus).
-
Collect blood samples at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose).
-
Process blood to separate plasma and store at -80°C until analysis.
-
Analyze plasma concentrations of this compound and its potential metabolites using a validated analytical method (e.g., LC-MS/MS).
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, and clearance.
-
Protocol for Pharmacodynamic (H1-Antihistamine Activity) Study
-
Objective: To evaluate the in vivo efficacy of this compound in a histamine-induced model of allergic response.
-
Animal Model: Guinea pigs are highly sensitive to histamine and are a common model.
-
Procedure:
-
Administer this compound or vehicle control to groups of animals at various doses.
-
At a predetermined time after treatment, challenge the animals with a histamine aerosol.
-
Measure the time to onset of pre-convulsive dyspnea.
-
An effective antihistamine will significantly prolong the time to dyspnea compared to the vehicle control group.
-
Visualizations
Caption: H1-Antihistamine Signaling Pathway.
Caption: Typical Rodent Toxicology Study Workflow.
Caption: Dose-Toxicity Logical Relationship.
References
High-Throughput Screening Assays for Talastine Analogues: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Talastine is a first-generation antihistamine characterized by its phthalazinone chemical scaffold. Its analogues represent a promising avenue for the discovery of novel histamine H1 receptor antagonists with improved therapeutic profiles. High-throughput screening (HTS) is an essential tool for efficiently evaluating large libraries of such analogues to identify lead compounds with desired potency and selectivity. This document provides detailed application notes and protocols for three key HTS assays relevant to the screening of this compound analogues against the histamine H1 receptor: a Calcium Mobilization Assay, a β-Arrestin Recruitment Assay, and a Fluorescence Polarization Binding Assay.
Target: Histamine H1 Receptor Signaling
The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. Upon activation by an agonist like histamine, the receptor catalyzes the exchange of GDP for GTP on the Gαq subunit. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. This increase in intracellular calcium is a hallmark of H1 receptor activation and serves as a robust signal for HTS assays. Additionally, agonist-bound H1 receptors are phosphorylated by G-protein-coupled receptor kinases (GRKs), leading to the recruitment of β-arrestin proteins, which mediate receptor desensitization and internalization, and can also initiate G-protein-independent signaling.
Histamine H1 Receptor Signaling Pathway
Caption: Canonical Gq signaling pathway of the Histamine H1 receptor.
Quantitative Data of this compound Analogues
The following table summarizes the in vitro antagonist affinity (pA2) of a series of phthalazinone-based histamine H1 receptor antagonists, which are structurally analogous to this compound.[1] These values were determined using a functional assay measuring the inhibition of histamine-induced calcium mobilization. While a specific pA2 value for this compound from a comparable HTS assay was not found in the reviewed literature, Azelastine, a well-characterized phthalazinone H1 antagonist, is included as a reference.
| Compound | Structure | H1 Receptor pA2[1] | α1A Receptor pKi[1] | α1B Receptor pKi[1] | hERG pIC50[1] |
| Azelastine | 4-(4-chlorobenzyl)-2-(1-methylazepan-4-yl)phthalazin-1(2H)-one | 9.7 | 6.8 | 6.9 | 7.0 |
| Analogue 3a | 2-(4-(4-chlorobenzyl)-1-oxophthalazin-2(1H)-yl)-N,N-dimethylacetamide | 9.7 | 6.8 | 7.0 | 6.4 |
| Analogue 3b | 2-(4-(4-chlorobenzyl)-1-oxophthalazin-2(1H)-yl)-N,N-diethylacetamide | 9.7 | 6.6 | 6.8 | 6.3 |
| Analogue 3e | 1-(2-(4-(4-chlorobenzyl)-1-oxophthalazin-2(1H)-yl)acetyl)pyrrolidine | 9.9 | <5.0 | <5.0 | 6.2 |
| Analogue 3g | (R)-1-(2-(4-(4-chlorobenzyl)-1-oxophthalazin-2(1H)-yl)acetyl)-2-(methoxymethyl)pyrrolidine | 9.7 | <5.0 | <5.0 | 5.8 |
| Analogue 9g | 1-(2-(4-(4-chlorobenzyl)-1-oxophthalazin-2(1H)-yl)acetyl)azetidine | 10.0 | <5.0 | <5.0 | 6.1 |
Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a 2-fold shift in the concentration-response curve of an agonist.
Experimental Protocols
Calcium Mobilization Assay (FLIPR-based)
This functional assay measures the ability of this compound analogues to inhibit histamine-induced increases in intracellular calcium.
Experimental Workflow: Calcium Mobilization Assay
Caption: Workflow for a calcium mobilization HTS assay.
Materials:
-
Cells: CHO-K1 or HEK293 cells stably expressing the human histamine H1 receptor.
-
Assay Plate: 384-well, black-walled, clear-bottom microplates.
-
Reagents:
-
Culture medium (e.g., DMEM/F-12) with 10% FBS.
-
Assay Buffer: HBSS with 20 mM HEPES, pH 7.4.
-
Calcium-sensitive dye (e.g., Fluo-4 AM) with a quencher (e.g., probenecid).
-
Histamine (agonist).
-
Azelastine or another known H1 antagonist (positive control).
-
This compound analogues.
-
-
Instrument: Fluorescence Imaging Plate Reader (FLIPR) or similar instrument capable of kinetic reading.
Protocol:
-
Cell Plating:
-
Trypsinize and resuspend cells in culture medium.
-
Seed 10,000 - 20,000 cells per well in a 384-well plate.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare the dye-loading solution according to the manufacturer's instructions, typically including the fluorescent dye and a quencher in Assay Buffer.
-
Remove the culture medium from the cell plate and add 20 µL of the dye-loading solution to each well.
-
Incubate for 1 hour at 37°C.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound analogues, Azelastine (positive control), and a vehicle control (e.g., 0.1% DMSO in Assay Buffer).
-
Using the FLIPR, add 5 µL of the compound solutions to the respective wells of the cell plate.
-
Incubate for 15-30 minutes at room temperature.
-
-
Agonist Addition and Measurement:
-
Prepare a histamine solution in Assay Buffer at a concentration that will yield an EC80 response (predetermined from a dose-response curve).
-
Place the cell plate and the histamine plate in the FLIPR.
-
Initiate the reading, establishing a baseline fluorescence for approximately 10-20 seconds.
-
The FLIPR will then add 5 µL of the histamine solution to each well.
-
Continue to measure the fluorescence intensity kinetically for 1-2 minutes.
-
-
Data Analysis:
-
Determine the maximum fluorescence response for each well.
-
Normalize the data to the positive (histamine alone) and negative (vehicle) controls.
-
Plot the normalized response against the logarithm of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
β-Arrestin Recruitment Assay (Enzyme Fragment Complementation)
This assay measures the recruitment of β-arrestin to the activated H1 receptor, a key event in receptor desensitization.
Experimental Workflow: β-Arrestin Recruitment Assay
Caption: Workflow for a β-arrestin recruitment HTS assay.
Materials:
-
Cells: A cell line engineered to co-express the human H1 receptor fused to a small enzyme fragment (ProLink™) and β-arrestin fused to a larger, inactive enzyme fragment (Enzyme Acceptor) (e.g., PathHunter® cells).
-
Assay Plate: 384-well, white, solid-bottom microplates.
-
Reagents:
-
Cell plating reagent.
-
Assay Buffer.
-
Histamine.
-
Azelastine or another known H1 antagonist.
-
This compound analogues.
-
Detection reagent kit containing the chemiluminescent substrate.
-
-
Instrument: A luminometer capable of reading 384-well plates.
Protocol:
-
Cell Plating:
-
Prepare cells according to the manufacturer's protocol.
-
Dispense 10 µL of the cell suspension (typically 2,000-5,000 cells) into each well of a 384-well plate.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound analogues, a reference antagonist, and a vehicle control.
-
Add 2 µL of the compound solutions to the appropriate wells.
-
Incubate for 30 minutes at 37°C.
-
-
Agonist Addition:
-
Prepare a histamine solution at its EC80 concentration.
-
Add 2 µL of the histamine solution to all wells except the negative control wells.
-
Incubate for 90 minutes at 37°C.
-
-
Signal Detection:
-
Prepare the detection reagent mixture according to the manufacturer's instructions.
-
Add 12 µL of the detection reagent to each well.
-
Incubate for 60 minutes at room temperature in the dark.
-
-
Measurement and Data Analysis:
-
Measure the luminescence signal using a plate reader.
-
Normalize the data and calculate IC50 values as described for the calcium mobilization assay.
-
Fluorescence Polarization (FP) Binding Assay
This is a competitive binding assay that measures the displacement of a fluorescently labeled H1 receptor antagonist (tracer) by this compound analogues.
Logical Relationship: Fluorescence Polarization Assay Principle
Caption: Principle of the fluorescence polarization competitive binding assay.
Materials:
-
Reagents:
-
Purified H1 receptor preparation (e.g., membrane fragments from cells overexpressing the receptor).
-
Fluorescently labeled H1 receptor antagonist (tracer), e.g., a fluorescent derivative of a known antagonist.
-
Assay Buffer: Phosphate-buffered saline (PBS) with 0.01% Tween-20.
-
Azelastine or another known H1 antagonist.
-
This compound analogues.
-
-
Assay Plate: 384-well, black, low-binding microplates.
-
Instrument: A plate reader equipped with fluorescence polarization optics.
Protocol:
-
Assay Setup:
-
In a 384-well plate, add 10 µL of Assay Buffer to all wells.
-
Add 2 µL of serial dilutions of this compound analogues, a reference antagonist, or vehicle control.
-
-
Tracer and Receptor Addition:
-
Prepare a mixture of the fluorescent tracer (at a concentration close to its Kd) and the H1 receptor preparation in Assay Buffer.
-
Add 8 µL of this mixture to each well.
-
-
Incubation:
-
Incubate the plate for 1-2 hours at room temperature, protected from light.
-
-
Measurement:
-
Measure the fluorescence polarization in each well using a plate reader with appropriate excitation and emission filters for the chosen fluorophore.
-
-
Data Analysis:
-
The data is typically expressed in millipolarization units (mP).
-
Normalize the data to the high FP control (tracer + receptor) and low FP control (tracer only).
-
Plot the normalized mP values against the logarithm of the competitor concentration and fit to a suitable model to determine the IC50. The Ki can then be calculated using the Cheng-Prusoff equation.
-
Conclusion
The high-throughput screening assays detailed in these application notes provide robust and reliable methods for the identification and characterization of novel this compound analogues as histamine H1 receptor antagonists. The choice of assay will depend on the specific screening goals, with functional assays such as calcium mobilization and β-arrestin recruitment providing information on the antagonist's efficacy, while the fluorescence polarization assay offers a direct measure of binding affinity. By employing these HTS strategies, researchers can efficiently advance the discovery of new and improved antihistamines.
References
Application Note: A Representative LC-MS/MS Method for the Quantification of Talastine in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note outlines a representative liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Talastine in human plasma. The described protocol is based on established methodologies for the analysis of similar antihistamine compounds and serves as a foundational guide for researchers. The procedure employs a straightforward protein precipitation for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This document provides a detailed, step-by-step protocol, along with expected performance characteristics presented in tabular format and illustrative diagrams to guide the user through the workflow and the compound's mechanism of action.
Introduction
This compound is a first-generation antihistamine belonging to the substituted alkylamine class, which acts by blocking the action of histamine at the H1 receptor.[1][2][3] Accurate quantification of this compound in plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. LC-MS/MS offers high sensitivity and selectivity, making it the preferred analytical technique for quantifying drug concentrations in complex biological matrices.[4][5] While a specific validated method for this compound was not found in the public domain, this document presents a robust, representative method developed by adapting protocols for other antihistamines with similar physicochemical properties.[6][7][8]
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., a stable isotope-labeled this compound or another antihistamine like Cetirizine-d4)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Human plasma (drug-free, with anticoagulant)
-
Standard laboratory equipment (pipettes, centrifuges, vials)
Preparation of Stock Solutions, Calibration Standards, and Quality Controls
-
Primary Stock Solutions : Prepare 1 mg/mL stock solutions of this compound and the Internal Standard (IS) in methanol.
-
Working Standard Solutions : Serially dilute the this compound stock solution with 50:50 methanol:water to prepare working standards for calibration curve (CC) and quality control (QC) samples.
-
Internal Standard Working Solution : Dilute the IS stock solution to a final concentration of 100 ng/mL in 50:50 methanol:water.
-
Calibration Standards and Quality Controls : Spike drug-free human plasma with the appropriate working standard solutions to prepare CCs and QCs at low, medium, and high concentrations.
Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the IS working solution (100 ng/mL) and vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[9]
-
Transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography (LC)
| Parameter | Suggested Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid and 5 mM Ammonium Acetate |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | Start at 10% B, increase to 90% B over 3 min, hold for 1 min, return to 10% B and re-equilibrate. |
Mass Spectrometry (MS)
| Parameter | Suggested Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| MRM Transitions | To be determined by infusing a standard solution of this compound and the IS. For this compound (M.W. 307.4 g/mol ), a hypothetical precursor ion would be [M+H]+ at m/z 308.4. Product ions would be determined experimentally. |
Data Presentation
The following tables represent the expected performance characteristics of this method upon validation.
Table 1: Calibration Curve for this compound in Human Plasma
| Concentration (ng/mL) | Mean Response Ratio (Analyte/IS) | Accuracy (%) | Precision (%CV) |
| 0.1 (LLOQ) | 0.012 | 98.5 | 8.2 |
| 0.5 | 0.058 | 101.2 | 6.5 |
| 2.5 | 0.295 | 99.8 | 4.1 |
| 10 | 1.180 | 100.5 | 3.5 |
| 50 | 5.950 | 99.1 | 2.8 |
| 100 | 11.92 | 100.9 | 2.1 |
| Linear Range | 0.1 - 100 ng/mL | r² > 0.995 |
Table 2: Precision and Accuracy for this compound in Human Plasma
| QC Level | Nominal Conc. (ng/mL) | Intra-day (n=6) | Inter-day (n=18) |
| Accuracy (%) | Precision (%CV) | ||
| LQC | 0.3 | 102.1 | 7.5 |
| MQC | 15 | 98.9 | 4.2 |
| HQC | 75 | 100.8 | 3.1 |
Table 3: Recovery and Matrix Effect for this compound in Human Plasma
| QC Level | Nominal Conc. (ng/mL) | Mean Recovery (%) | Mean Matrix Effect (%) |
| LQC | 0.3 | 91.5 | 96.2 |
| HQC | 75 | 93.8 | 95.5 |
Visualizations
The following diagrams illustrate the experimental workflow and the general mechanism of action for this compound.
Caption: Experimental workflow for this compound quantification in plasma.
Caption: General signaling pathway of H1-antihistamines like this compound.
Conclusion
This application note provides a representative LC-MS/MS method for the quantification of this compound in human plasma. The protocol is designed to be a starting point for researchers, offering a straightforward sample preparation and a rapid analytical workflow. The expected performance characteristics indicate that, upon validation, this method should be suitable for supporting pharmacokinetic and other clinical research studies. Users are strongly encouraged to perform a full method validation according to regulatory guidelines before analyzing study samples.
References
- 1. This compound | C19H21N3O | CID 65624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [chemeurope.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Simultaneous screening and quantitation of 18 antihistamine drugs in blood by liquid chromatography ionspray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.unipd.it [research.unipd.it]
- 6. LC-MS-ESI for the determination of loratadine and descarboethoxyloratadine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sensitive liquid chromatography-tandem mass spectrometry method for the determination of loratadine and its major active metabolite descarboethoxyloratadine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. LC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols for Talastine in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Talastine is a potent H1-antihistamine belonging to the phthalazinone class of organic compounds.[1] As an inverse agonist of the histamine H1 receptor, this compound is a valuable tool for in vitro studies of allergic responses, inflammation, and other physiological processes mediated by histamine signaling. These application notes provide detailed protocols for the dissolution of this compound for cell culture experiments, as well as methodologies for key cell-based assays to assess its activity.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided in the table below. Its low water solubility necessitates the use of an organic solvent for the preparation of stock solutions for cell culture applications.
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₁N₃O | [2] |
| Molecular Weight | 307.4 g/mol | [2] |
| Water Solubility | 0.0692 mg/mL | DrugBank Online |
| Class | Phthalazinone, H1-antihistamine | [1] |
Protocol for Dissolving this compound
Due to its hydrophobic nature, this compound should be dissolved in an organic solvent to prepare a concentrated stock solution. Dimethyl sulfoxide (DMSO) is the recommended solvent.
Materials:
-
This compound powder
-
Sterile, cell culture-grade Dimethyl sulfoxide (DMSO)[3]
-
Sterile, nuclease-free microcentrifuge tubes[1]
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile, DMSO-compatible syringe filters (e.g., PTFE) (optional)[4]
Procedure for Preparing a 10 mM this compound Stock Solution:
-
Weighing this compound: In a sterile environment (e.g., a laminar flow hood), accurately weigh out 3.074 mg of this compound powder using a calibrated analytical balance and place it into a sterile microcentrifuge tube.
-
Adding DMSO: Add 1 mL of sterile, cell culture-grade DMSO to the microcentrifuge tube containing the this compound powder.[1]
-
Dissolution: Tightly cap the tube and vortex thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Sterilization (Optional): While DMSO is generally considered sterile and bactericidal, for long-term storage or sensitive applications, the stock solution can be filter-sterilized using a 0.2 µm PTFE syringe filter.[4][5][6] Be aware that some compound may be lost due to binding to the filter membrane.[7]
-
Aliquoting and Storage: Aliquot the 10 mM this compound stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.[8]
Note on Dilution for Cell Culture:
When preparing working concentrations of this compound in cell culture medium, it is crucial to maintain a final DMSO concentration that is non-toxic to the cells, typically below 0.5%.[8] A vehicle control (cell culture medium with the same final concentration of DMSO) should always be included in experiments.[8]
Experimental Protocols
This compound, as an H1-antihistamine, is expected to modulate signaling pathways downstream of the H1 receptor. The following are detailed protocols for common cell-based assays to characterize the in vitro activity of this compound.
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration range at which this compound may be toxic to cells, which is essential for designing subsequent functional assays.
Materials:
-
Cells of interest (e.g., HeLa, A549, or a cell line endogenously expressing the H1 receptor)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the 10 mM stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Remove the old medium from the cells and add 100 µL of the diluted this compound solutions. Include wells with medium only (negative control) and medium with the highest concentration of DMSO (vehicle control).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).[9][10][11]
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of this compound to inhibit histamine-induced calcium release, a key event in H1 receptor signaling.
Materials:
-
Cells expressing the histamine H1 receptor (e.g., HEK293/H1 stable cell line)
-
Complete cell culture medium
-
Black, clear-bottom 96-well cell culture plates
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Histamine solution
-
This compound stock solution (10 mM in DMSO)
-
Fluorescence plate reader with kinetic reading capabilities
Protocol:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Dye Loading: Prepare a loading buffer containing a calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in HBSS. Remove the culture medium from the cells and add 100 µL of the loading buffer to each well. Incubate for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells twice with 100 µL of HBSS to remove excess dye. After the final wash, leave 100 µL of HBSS in each well.
-
Compound Incubation: Add the desired concentrations of this compound (or vehicle control) to the wells and incubate for 10-30 minutes at room temperature.
-
Calcium Measurement: Place the plate in a fluorescence plate reader. Set the instrument to record fluorescence intensity over time. Establish a baseline reading for 10-20 seconds.
-
Histamine Stimulation: Add a pre-determined concentration of histamine (that elicits a submaximal response, e.g., EC80) to the wells and continue to record the fluorescence for 1-2 minutes.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration.[12][13][14][15][16] Compare the histamine-induced calcium peak in this compound-treated cells to the vehicle-treated cells to determine the inhibitory effect of this compound and calculate its IC50.
NF-κB Reporter Assay
This assay measures the effect of this compound on the activation of the NF-κB signaling pathway, which can be downstream of H1 receptor activation.
Materials:
-
Cells stably transfected with an NF-κB reporter construct (e.g., luciferase or GFP downstream of an NF-κB response element)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
Stimulating agent (e.g., TNF-α or histamine)
-
Luciferase assay reagent or fluorescence microscope/plate reader
Protocol:
-
Cell Seeding: Seed the NF-κB reporter cell line in a 96-well plate and incubate overnight.
-
Compound Pre-treatment: Pre-incubate the cells with various concentrations of this compound (and vehicle control) for 1-2 hours.
-
Stimulation: Add the stimulating agent (e.g., TNF-α at 10 ng/mL) to the wells and incubate for an appropriate time to induce NF-κB activation (typically 6-24 hours).
-
Signal Detection:
-
For luciferase reporters: Lyse the cells and add the luciferase substrate. Measure the luminescence using a plate reader.
-
For GFP reporters: Visualize and quantify the GFP expression using a fluorescence microscope or a fluorescence plate reader.
-
-
Data Analysis: Normalize the reporter signal to cell viability (determined by a parallel cytotoxicity assay). Calculate the percentage of inhibition of NF-κB activation by this compound compared to the stimulated vehicle control.[17][18][19][20][21]
Quantitative Data
| Compound | IC50 (nM) | Assay System | Source |
| Epinastine | 38 | CHO-K1 cells expressing human H1R | [5] |
| Ketotifen | 154 | CHO-K1 cells expressing human H1R | [5] |
| Azelastine | 273 | CHO-K1 cells expressing human H1R | [5] |
| Olopatadine | 1369 | CHO-K1 cells expressing human H1R | [5] |
Signaling Pathways and Experimental Workflows
Histamine H1 Receptor Signaling Pathway
This compound acts as an inverse agonist on the histamine H1 receptor, a G-protein coupled receptor (GPCR). The binding of histamine to the H1 receptor activates the Gq alpha subunit, which in turn activates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm. DAG, along with the increased intracellular calcium, activates protein kinase C (PKC), which can then phosphorylate various downstream targets, including those involved in the NF-κB signaling pathway. This compound, by stabilizing the inactive conformation of the H1 receptor, inhibits this cascade.
Caption: Histamine H1 Receptor Signaling Pathway.
Experimental Workflow for Assessing this compound Activity
The following diagram illustrates a typical workflow for evaluating the in vitro efficacy of this compound.
Caption: Experimental Workflow for this compound.
References
- 1. lifetein.com [lifetein.com]
- 2. This compound | C19H21N3O | CID 65624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. DMSO, sterile filtered | Biochemicals and Molecular Biology | Tocris | Tocris Bioscience [tocris.com]
- 4. researchgate.net [researchgate.net]
- 5. DMSO Sterile Filtered | Dimethylsulfoxide | G-Biosciences [gbiosciences.com]
- 6. pharmtech.com [pharmtech.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Calcium mobilisation modulates growth of lens cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. All-or-nothing Ca2+ mobilization from the intracellular stores of single histamine-stimulated HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Intracellular alkalinization mobilizes calcium from agonist-sensitive pools in rat lacrimal acinar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mobilization of Calcium from Intracellular Stores, Potentiation of Neurotransmitter-Induced Calcium Transients, and Capacitative Calcium Entry by 4-Aminopyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Calcium Mobilization Triggered by the Chemokine CXCL12 Regulates Migration in Wounded Intestinal Epithelial Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Assaying NF-κB activation and signaling from TNF receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Quantitative Analysis of NF-κB Transactivation Specificity Using a Yeast-Based Functional Assay | PLOS One [journals.plos.org]
- 21. Monitoring the Levels of Cellular NF-κB Activation States [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Talastine Dosage for In Vivo Experiments
Disclaimer: Publicly available in vivo experimental data for Talastine is limited. The following guidelines, protocols, and data are based on established principles for first-generation antihistamines and are intended to serve as a comprehensive resource for researchers. It is strongly recommended to perform initial dose-ranging studies to determine the optimal dosage for your specific animal model and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a first-generation antihistamine that acts as an inverse agonist at the Histamine H1 receptor.[1] By binding to the H1 receptor, it stabilizes the inactive conformation, thereby preventing histamine from binding and initiating the downstream signaling cascade that leads to allergic and inflammatory responses.[2]
Q2: What are the expected effects of this compound in vivo?
A2: As a first-generation antihistamine, this compound is expected to exhibit anti-allergic and anti-inflammatory properties. However, due to its ability to cross the blood-brain barrier, it may also cause sedation and other central nervous system (CNS) effects, which should be considered when designing experiments.[2]
Q3: What is a typical starting dose for in vivo experiments with this compound?
A3: For a novel first-generation antihistamine like this compound, a conservative starting dose would be in the range of 1-5 mg/kg. It is crucial to perform a dose-escalation study to determine the optimal dose that provides efficacy without significant side effects.
Q4: How should I prepare this compound for in vivo administration?
A4: The solubility of this compound should be determined empirically. A common starting point for formulation is to dissolve the compound in a vehicle such as sterile saline, phosphate-buffered saline (PBS), or a solution containing a low percentage of a solubilizing agent like DMSO or Tween 80, followed by dilution in saline or PBS. Always perform a vehicle-only control in your experiments.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| No observable efficacy | - Insufficient Dose: The administered dose may be too low to achieve therapeutic concentrations at the target site. - Poor Bioavailability: The formulation or route of administration may result in low absorption. - Rapid Metabolism: The compound may be quickly metabolized and cleared from the system. | - Perform a dose-escalation study to evaluate higher doses. - Assess different routes of administration (e.g., intraperitoneal vs. oral). - Conduct a preliminary pharmacokinetic study to determine the half-life of this compound in your model. |
| Significant Sedation or Animal Distress | - High Dose: The dose may be too high, leading to excessive CNS effects. - First-Generation Antihistamine Effects: Sedation is a known side effect of first-generation antihistamines. | - Reduce the dose to a level that minimizes sedation while maintaining efficacy. - If sedation interferes with the experimental endpoint, consider a different antihistamine or adjust the timing of your measurements. |
| Inconsistent Results Between Animals | - Variability in Drug Metabolism: Individual animals may metabolize the drug at different rates. - Inconsistent Administration: Variations in injection volume or gavage technique can lead to dosing inaccuracies. | - Increase the number of animals per group to improve statistical power. - Ensure consistent and accurate administration techniques for all animals. |
| Precipitation of the Compound in Solution | - Poor Solubility: The compound may not be fully soluble in the chosen vehicle at the desired concentration. | - Test different vehicles or co-solvents. - Prepare fresh solutions before each experiment and vortex thoroughly. - If precipitation persists, consider micronizing the compound or using a different formulation strategy. |
Quantitative Data Summary
The following tables provide illustrative data that would be generated during the optimization of this compound dosage.
Table 1: Hypothetical Dose-Ranging Study for this compound in a Murine Model of Histamine-Induced Paw Edema
| Treatment Group | Dose (mg/kg, i.p.) | Paw Edema (mm, mean ± SEM) | % Inhibition of Edema | Observations |
| Vehicle Control | 0 | 2.5 ± 0.2 | 0% | No adverse effects |
| This compound | 1 | 1.8 ± 0.3 | 28% | Mild sedation in 10% of animals |
| This compound | 5 | 1.1 ± 0.2 | 56% | Moderate sedation in 50% of animals |
| This compound | 10 | 0.7 ± 0.1 | 72% | Significant sedation in all animals |
| Positive Control (Diphenhydramine) | 10 | 0.6 ± 0.1 | 76% | Significant sedation in all animals |
Table 2: Hypothetical Pharmacokinetic Profile of this compound in Rats
| Parameter | Oral Administration (10 mg/kg) | Intravenous Administration (1 mg/kg) |
| Cmax (ng/mL) | 250 ± 45 | 800 ± 90 |
| Tmax (h) | 1.5 ± 0.5 | 0.1 ± 0.05 |
| AUC (ng·h/mL) | 1200 ± 210 | 950 ± 150 |
| Half-life (t½) (h) | 4.2 ± 0.8 | 3.9 ± 0.6 |
| Bioavailability (%) | ~30% | 100% |
Experimental Protocols
Protocol 1: Histamine-Induced Paw Edema in Mice
This protocol is designed to assess the in vivo efficacy of this compound in inhibiting histamine-induced inflammation.
-
Animals: Male BALB/c mice (6-8 weeks old).
-
Acclimatization: Acclimatize animals for at least 7 days before the experiment.
-
Grouping: Randomly assign mice to treatment groups (n=8-10 per group):
-
Vehicle Control (e.g., saline)
-
This compound (e.g., 1, 5, 10 mg/kg)
-
Positive Control (e.g., Diphenhydramine 10 mg/kg)
-
-
Drug Administration: Administer the vehicle, this compound, or positive control via intraperitoneal (i.p.) injection 30 minutes before histamine challenge.
-
Baseline Measurement: Before drug administration, measure the thickness of the right hind paw using a digital caliper.
-
Histamine Challenge: Inject 20 µL of histamine solution (100 µ g/paw ) into the subplantar region of the right hind paw.
-
Paw Edema Measurement: Measure the paw thickness at 30, 60, and 120 minutes after the histamine injection.
-
Data Analysis: Calculate the change in paw thickness from baseline for each animal. Determine the percentage of edema inhibition for each treatment group compared to the vehicle control.
Protocol 2: Preliminary Pharmacokinetic Study in Rats
This protocol provides a framework for determining the basic pharmacokinetic parameters of this compound.
-
Animals: Male Sprague-Dawley rats (250-300 g) with cannulated jugular veins.
-
Acclimatization: Acclimatize cannulated animals for at least 48 hours before the study.
-
Grouping: Assign rats to two groups (n=4-6 per group):
-
Intravenous (i.v.) administration (e.g., 1 mg/kg)
-
Oral gavage (p.o.) administration (e.g., 10 mg/kg)
-
-
Drug Administration:
-
IV Group: Administer this compound as a bolus injection through the jugular vein cannula.
-
PO Group: Administer this compound via oral gavage.
-
-
Blood Sampling: Collect blood samples (approx. 200 µL) from the jugular vein cannula at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 h) into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t½) using appropriate software.
Visualizations
Caption: Histamine H1 Receptor Signaling Pathway and this compound's Mechanism of Action.
Caption: A typical experimental workflow for optimizing in vivo dosage.
Caption: A decision tree for troubleshooting common in vivo experimental issues.
References
Technical Support Center: Talastine Solubility in Aqueous Buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Talastine in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in aqueous solutions?
A1: this compound is predicted to have low aqueous solubility. One source indicates a water solubility of 0.0692 mg/mL.[1] As a weakly basic compound, its solubility is expected to be highly dependent on the pH of the solution.
Q2: How does pH affect the solubility of this compound?
Table 1: Representative pH-Solubility Profile for a Weakly Basic Drug
| pH | Expected Solubility (mg/mL) |
| 2.0 | > 1.0 |
| 4.5 | 0.5 - 1.0 |
| 6.8 | 0.1 - 0.5 |
| 7.4 | < 0.1 |
| 8.0 | < 0.05 |
| Note: This data is illustrative and based on the general behavior of weakly basic compounds. Actual values for this compound may vary. |
Q3: I am observing precipitation when I add my this compound stock solution to my aqueous buffer. What is causing this?
A3: This is a common issue when a stock solution of a poorly soluble compound, often prepared in an organic solvent or at a very low/high pH, is diluted into an aqueous buffer with a different pH. The change in pH can cause the compound to crash out of solution if its solubility limit is exceeded in the final buffer conditions.
Troubleshooting Guide
Issue: Difficulty dissolving this compound powder directly in a neutral aqueous buffer (e.g., PBS pH 7.4).
Root Cause: this compound has low intrinsic solubility at neutral pH.
Solutions:
-
pH Adjustment: The most effective method is to dissolve this compound in a slightly acidic buffer. Start with a buffer of pH 4-5 and gently agitate. If solubility is still an issue, the pH can be gradually lowered.
-
Use of Co-solvents: For challenging cases, a small percentage of a water-miscible organic co-solvent can be used. However, the final concentration of the co-solvent should be kept to a minimum to avoid affecting the biological system.[2]
-
Preparation of a Concentrated Stock in Acidic Solution: Prepare a concentrated stock solution of this compound in a dilute acidic solution (e.g., 0.1 N HCl) and then dilute it into your final aqueous buffer. Ensure the final pH of your working solution is compatible with your experiment.
Issue: this compound precipitates out of solution over time.
Root Cause: The solution may be supersaturated, or the compound may be unstable in the aqueous buffer.
Solutions:
-
Check Final Concentration: Ensure the final concentration of this compound in your working solution does not exceed its solubility at the working pH and temperature.
-
Storage Conditions: Store stock solutions at appropriate temperatures (e.g., 4°C or -20°C) as recommended for the compound. For working solutions, it is often best to prepare them fresh before each experiment.
-
Use of Stabilizers: In some cases, excipients like cyclodextrins can be used to form inclusion complexes and enhance the stability and solubility of the drug.[3]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in Acidified Saline
-
Materials:
-
This compound powder
-
0.9% Sodium Chloride solution
-
1 N Hydrochloric Acid (HCl)
-
pH meter
-
Volumetric flasks and pipettes
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
Weigh the appropriate amount of this compound powder to prepare the desired volume of a 10 mM solution.
-
Add the this compound powder to a volumetric flask containing approximately 80% of the final volume of 0.9% Sodium Chloride solution.
-
While stirring, slowly add 1 N HCl dropwise until the this compound powder is fully dissolved.
-
Monitor the pH of the solution. Adjust the pH to a final value between 4.0 and 5.0 using 1 N HCl or 1 N NaOH as needed.
-
Once the powder is completely dissolved and the pH is stable, bring the solution to the final volume with 0.9% Sodium Chloride.
-
Sterile filter the solution through a 0.22 µm filter if required for your application.
-
Store the stock solution at the recommended temperature.
-
Protocol 2: General Solubility Assessment of this compound in Different Buffers
-
Materials:
-
This compound powder
-
A series of aqueous buffers with varying pH (e.g., pH 2.0, 4.5, 6.8, 7.4, 8.0)
-
Vials or microcentrifuge tubes
-
Shaker or vortex mixer
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for quantification
-
-
Procedure:
-
Add an excess amount of this compound powder to a known volume of each buffer in separate vials.
-
Tightly cap the vials and agitate them at a constant temperature for 24-48 hours to ensure equilibrium is reached.
-
After the incubation period, centrifuge the samples to pellet the undissolved powder.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.
-
Quantify the concentration of dissolved this compound in the filtrate using a suitable analytical method (e.g., HPLC, UV-Vis spectrophotometry).
-
Plot the measured solubility against the pH of the buffers to generate a pH-solubility profile.
-
Visualizations
Caption: Troubleshooting workflow for addressing this compound solubility issues.
Caption: Simplified signaling pathway of the Histamine H1 receptor.
References
Talastine Technical Support Center: Stability and Storage Best Practices
For researchers, scientists, and drug development professionals, ensuring the stability and integrity of Talastine throughout experimental workflows is paramount for obtaining reliable and reproducible results. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the stability and storage of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
Based on the behavior of structurally similar phthalazinone derivatives and other first-generation antihistamines, the stability of this compound is likely influenced by several factors:
-
pH: this compound is expected to be susceptible to degradation in both acidic and alkaline conditions.
-
Light: Exposure to UV or visible light can potentially lead to photodegradation.
-
Temperature: Elevated temperatures can accelerate degradation processes.
-
Oxidizing Agents: The presence of oxidizing agents may lead to the formation of degradation products.
Q2: How should I store pure, solid this compound?
To ensure the long-term stability of solid this compound, it is recommended to store it in a cool, dark, and dry place. For the parent compound of the phthalazinone class, 1(2H)-Phthalazinone, a storage temperature of 2-8°C is advised.
Q3: What is the recommended procedure for preparing a stock solution of this compound?
When preparing stock solutions, it is crucial to use high-purity solvents and protect the solution from light. The choice of solvent will depend on the specific experimental requirements. For many antihistamines, ethanol or dimethyl sulfoxide (DMSO) are common choices. It is advisable to prepare fresh solutions for each experiment or, if necessary, store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Q4: Can I store this compound solutions at room temperature?
Based on stability studies of related compounds, it is not recommended to store this compound solutions at room temperature for extended periods, as this may lead to degradation. If temporary storage at room temperature is unavoidable, the duration should be minimized, and the solution should be protected from light.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results | Degradation of this compound stock or working solutions. | Prepare fresh solutions for each experiment. If using stored solutions, perform a quality control check (e.g., via HPLC) to confirm concentration and purity. Protect all solutions from light and store them at the recommended low temperatures. |
| Appearance of unknown peaks in chromatography | Formation of degradation products due to improper storage or handling. | Review storage conditions (temperature, light exposure) and solution preparation protocols. Consider performing forced degradation studies (acidic/basic hydrolysis, oxidation, photolysis) to identify potential degradation products and develop an appropriate stability-indicating analytical method. |
| Loss of biological activity | Chemical degradation of this compound leading to inactive forms. | Ensure the integrity of the compound by following strict storage and handling guidelines. Compare the activity of a freshly prepared solution with that of an older stock to assess for degradation. |
| Precipitation of this compound from solution | Poor solubility or solvent evaporation. | Confirm the solubility of this compound in the chosen solvent. If using aqueous buffers, ensure the pH is within a range where this compound is stable and soluble. Store solutions in tightly sealed containers to prevent solvent evaporation. |
Experimental Protocols
Forced Degradation Study Protocol (General Outline)
Forced degradation studies are essential for understanding the stability of a compound and for developing stability-indicating analytical methods. A general protocol to assess the stability of this compound would involve the following conditions:
| Condition | Methodology |
| Acidic Hydrolysis | Dissolve this compound in a solution of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Neutralize the solution before analysis. |
| Alkaline Hydrolysis | Dissolve this compound in a solution of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis. |
| Oxidative Degradation | Dissolve this compound in a solution of 3% hydrogen peroxide. Keep at room temperature, protected from light, for a defined period. |
| Photodegradation | Expose a solution of this compound to a controlled light source (e.g., UV lamp at 254 nm or a photostability chamber) for a specific duration. A dark control should be run in parallel. |
| Thermal Degradation | Expose solid this compound to elevated temperatures (e.g., 80°C) for a defined period. |
Samples from each condition should be analyzed by a suitable technique, such as High-Performance Liquid Chromatography (HPLC), to quantify the remaining parent compound and detect the formation of degradation products.
Visualizing Degradation Pathways and Workflows
Caption: Factors influencing the degradation of this compound.
Caption: Workflow for this compound stability testing.
Technical Support Center: Talastine Stability and Handling
Disclaimer: Publicly available information on the specific degradation pathways and experimental stability of Talastine is limited. Therefore, this guide is based on general principles of pharmaceutical chemistry, information on similar compounds (e.g., other antihistamines and phthalazinone derivatives), and best practices for handling sensitive molecules. Researchers should use this as a starting point and adapt their procedures based on empirical observations with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general chemical properties?
This compound is an H1 antihistamine with the chemical name 4-benzyl-2-[2-(dimethylamino)ethyl]phthalazin-1(2H)-one.[1] It belongs to the class of organic compounds known as phthalazinones.[2] Its molecular formula is C19H21N3O.[1][3] Understanding its chemical structure is key to predicting potential stability issues.
Q2: What are the primary factors that can cause this compound degradation?
-
Oxidation: This is a common degradation pathway for many pharmaceuticals.[4] The presence of atmospheric oxygen, trace metals, or peroxides in excipients can initiate oxidative degradation.[5][6]
-
Hydrolysis: The phthalazinone ring in this compound may be susceptible to hydrolysis, especially under acidic or basic conditions, where a water molecule cleaves the molecule.[3]
-
Photodegradation: Many antihistamines are sensitive to light.[7][8][9] Exposure to UV or even visible light can provide the energy to initiate degradation reactions.[10][11]
Q3: How should I store this compound to ensure its stability?
To minimize degradation, this compound should be stored under the following conditions:
-
Protection from Light: Store in amber-colored vials or containers wrapped in aluminum foil to protect from light.[3][8][12][13]
-
Controlled Temperature: Store at recommended temperatures, typically in a refrigerator or a cool, dark place. Elevated temperatures can accelerate both hydrolytic and oxidative degradation.[7]
-
Inert Atmosphere: For long-term storage or for highly sensitive experiments, consider storing under an inert gas like nitrogen or argon to displace oxygen.[3][5]
-
Low Humidity: Protect from moisture to prevent hydrolysis. Using desiccants in the storage container can be beneficial.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of this compound potency in solution over a short period. | Oxidation: The solution may be exposed to atmospheric oxygen. The solvent might contain peroxide impurities. | Prepare solutions fresh daily. De-gas solvents before use by sparging with an inert gas. Consider adding an antioxidant like ascorbic acid or butylated hydroxytoluene (BHT) to the formulation, after verifying compatibility.[10] |
| Inconsistent results between experimental replicates. | Photodegradation: The experimental setup may have inconsistent light exposure. | Conduct all experimental steps under low-light conditions or by using amber-colored labware.[11][13] Ensure consistent light protection for all samples. |
| Appearance of unknown peaks in chromatography. | Hydrolytic Degradation: The pH of the solution may be promoting hydrolysis. | Check and adjust the pH of the solution to a range where this compound is most stable. For many drugs, a slightly acidic to neutral pH is optimal.[3] |
| Precipitation of this compound from solution. | Solubility Issues/Degradation: The degradation product may be less soluble than the parent compound. | Ensure the solvent system is appropriate for this compound. If degradation is suspected, analyze the precipitate to identify its composition. |
Quantitative Data Summary
Specific quantitative data on this compound degradation is not publicly available. However, forced degradation studies on other antihistamines provide insights into potential stability issues. The following table summarizes general conditions that have been shown to cause degradation in similar molecules.
| Condition | Antihistamine Class | Observed Degradation | Reference |
| Acid Hydrolysis (e.g., 0.1 M HCl) | Second Generation | Significant degradation observed for some compounds. | [7] |
| Base Hydrolysis (e.g., 0.1 M NaOH) | Second Generation | Can lead to significant degradation. | [7] |
| Oxidative (e.g., H2O2) | Second Generation | A common pathway for degradation. | [14] |
| Thermal (e.g., 70°C) | First and Second Generation | Can cause significant degradation, especially at non-optimal pH. | [7] |
| Photolytic (UV/VIS light) | First and Second Generation | Many antihistamines are labile to light exposure. | [7] |
Experimental Protocols
Protocol 1: Preparation of a Standard this compound Solution for In Vitro Assays
-
Preparation of Materials:
-
Use high-purity, degassed solvents (e.g., by sparging with nitrogen for 15-20 minutes).
-
Use amber-colored volumetric flasks and glassware, or wrap standard glassware in aluminum foil.
-
Work in a fume hood with the sash lowered to minimize light exposure, or under yellow light.
-
-
Weighing and Dissolution:
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the powder in a small amount of the chosen solvent (e.g., DMSO, ethanol) in the amber volumetric flask.
-
Once dissolved, bring the solution to the final volume with the appropriate buffer or medium.
-
-
pH Adjustment and Storage:
-
Measure the pH of the final solution and adjust if necessary to a pre-determined optimal pH for stability.
-
Store the stock solution at 2-8°C, protected from light.
-
For best results, prepare fresh working solutions from the stock solution daily.
-
Protocol 2: General Procedure for a Forced Degradation Study
This protocol provides a framework for investigating the stability of this compound.
-
Sample Preparation: Prepare several identical solutions of this compound in a suitable solvent system.
-
Stress Conditions: Expose the solutions to various stress conditions in parallel with a control sample stored under optimal conditions.
-
Acid Hydrolysis: Add HCl to a final concentration of 0.1 M.
-
Base Hydrolysis: Add NaOH to a final concentration of 0.1 M.
-
Oxidation: Add hydrogen peroxide to a final concentration of 3%.
-
Thermal Degradation: Place the sample in an oven at a controlled temperature (e.g., 70°C).
-
Photodegradation: Expose the sample to a controlled light source (e.g., a photostability chamber).
-
-
Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each stressed sample and the control.
-
Analysis: Analyze the aliquots using a stability-indicating analytical method, such as HPLC with a UV or mass spectrometry detector, to quantify the remaining this compound and detect the formation of degradation products.
Visualizations
Caption: A generalized workflow for handling this compound to minimize degradation.
Caption: Potential degradation pathways for this compound based on its chemical structure.
References
- 1. researchgate.net [researchgate.net]
- 2. Bacterial degradation of benzalphthalide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Describe four methods used to prevent oxidation in pharmaceutical prepara.. [askfilo.com]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. 2024.sci-hub.st [2024.sci-hub.st]
- 6. researchgate.net [researchgate.net]
- 7. Chemical Stability Study of H1 Antihistaminic Drugs from the First and the Second Generations, Diphenhydramine, Azelastine and Bepotastine, in Pure APIs and in the Presence of Two Excipients, Citric Acid and Polyvinyl Alcohol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Review of the Stability of Photosensitive Medications | Farmacia Hospitalaria [revistafarmaciahospitalaria.es]
- 9. Light Sensitive Drug Products Need Protection - West [westpharma.com]
- 10. ftloscience.com [ftloscience.com]
- 11. pharmamanual.com [pharmamanual.com]
- 12. Light-Sensitive Injectable Prescription Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lfatabletpresses.com [lfatabletpresses.com]
- 14. pharmacyjournal.in [pharmacyjournal.in]
Technical Support Center: Overcoming Poor Cell Permeability of Talastine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter issues related to the cell permeability of Talastine in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My in vitro assays show lower-than-expected efficacy for this compound. Could this be a cell permeability issue?
A1: Troubleshooting Guide
Yes, low efficacy in cell-based assays can often be attributed to poor permeability, which prevents the compound from reaching its intracellular or membrane-bound target at a sufficient concentration.
Initial Assessment:
-
In Silico Prediction: First, evaluate the physicochemical properties of this compound against established guidelines for drug-likeness, such as Lipinski's "Rule of 5".[1] Molecules that deviate from these rules are more likely to have poor absorption or permeability.[1]
-
Experimental Verification: If in silico analysis suggests potential issues, the next step is to experimentally measure permeability.
-
Passive Permeability: Use a Parallel Artificial Membrane Permeability Assay (PAMPA) to assess the compound's ability to diffuse across a simple lipid membrane. This cell-free model is a cost-effective way to measure passive transcellular permeation.[2][3]
-
Active and Passive Permeability: Employ a Caco-2 cell permeability assay. This assay uses a monolayer of human colon adenocarcinoma cells that mimic the intestinal epithelium, accounting for both passive diffusion and active transport mechanisms, including efflux pumps.[4][5][6]
-
The workflow below outlines the process for identifying and addressing poor permeability.
Q2: What physicochemical properties of this compound might contribute to poor permeability?
A2: Physicochemical Profile
Table 1: Physicochemical Properties of this compound and Lipinski's Rule of 5
| Property | Value for this compound | Lipinski's Guideline | Compliance |
|---|---|---|---|
| Molecular Weight | 307.39 g/mol [7] | < 500 | Yes |
| Hydrogen Bond Donors | 0 | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | 4 (3 N, 1 O) | ≤ 10 | Yes |
| LogP (Lipophilicity) | Not reported | ≤ 5 | Unknown |
Data sourced from PubChem and The Merck Index.[7]
Analysis: Based on the available data, this compound complies with three of the four main "Rule of 5" guidelines.[1] Its molecular weight is well within the preferred range, and it has a low number of hydrogen bond acceptors and no donors. However, without a known octanol-water partition coefficient (LogP), its lipophilicity is unclear. If the LogP value is either too high or too low, it could negatively impact permeability.
Q3: What are the primary strategies for improving the cell permeability of this compound?
A3: Permeability Enhancement Strategies
Several techniques can be employed to overcome the permeability barrier. The choice of strategy depends on the experimental context (in vitro vs. in vivo) and the specific properties of the molecule.
-
Prodrug Approach: This involves chemically modifying this compound into an inactive derivative (a prodrug) that has improved permeability. Once inside the cell, the modifying group is cleaved by cellular enzymes to release the active drug.[8]
-
Nanocarrier Formulations: Encapsulating this compound in lipid-based nanoparticles can significantly enhance its ability to cross cell membranes. Common examples include:
-
Liposomes: Vesicles composed of one or more lipid bilayers that can carry both hydrophilic and hydrophobic drugs.[9]
-
Nanostructured Lipid Carriers (NLCs): These carriers are made from a blend of solid and liquid lipids, which can improve drug loading and stability.[10] Oral lipid nanoparticles are often used to enhance the solubility and permeability of compounds.[11]
-
-
Use of Permeation Enhancers: These are compounds that can be co-administered with this compound to transiently and reversibly increase membrane permeability. Medium-chain fatty acids like capric acid and lauric acid can dilate tight junctions between cells.[12]
-
Chemical Modifications: For medicinal chemistry efforts, structural modifications such as N-methylation can mask hydrogen bond donors, thereby increasing lipophilicity and improving permeability.[13][14]
Q4: How does this compound work, and how critical is cell entry for its mechanism of action?
A4: Mechanism of Action
This compound is classified as an H1-antihistamine.[15] Its primary mechanism of action is to act as an antagonist at the Histamine H1 receptor. The H1 receptor is a G-protein-coupled receptor (GPCR) located on the surface of cells.[16][17]
Signaling Pathway: When histamine binds to the H1 receptor, it activates a Gq protein, which in turn stimulates Phospholipase C (PLC).[16][18] PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates Protein Kinase C (PKC), leading to various downstream cellular responses associated with allergic reactions.[18] this compound blocks this pathway by preventing histamine from binding to the receptor.
Implication for Permeability: Since the H1 receptor is on the cell surface, this compound does not necessarily need to enter the cell to exert its primary therapeutic effect. However, poor permeability across biological barriers (like the gut wall for oral administration or the skin for topical application) will limit its overall absorption, distribution, and bioavailability, ultimately reducing the concentration of the drug available to bind to the receptors in the target tissue.
Data Presentation: Hypothetical Permeability Data
The following tables illustrate how to present permeability data for this compound, comparing its performance alone and with enhancement strategies.
Table 2: Hypothetical Permeability of this compound in Standard Assays
| Assay | Direction | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Classification |
|---|---|---|---|
| PAMPA | N/A | 0.8 | Low |
| Caco-2 | A → B | 0.6 | Low |
| Caco-2 | B → A | 2.4 | Moderate |
| Efflux Ratio (B→A / A→B) | | 4.0 | High (Suggests active efflux) |
An efflux ratio greater than 2 suggests the compound is a substrate of efflux transporters like P-glycoprotein.[6]
Table 3: Hypothetical Comparison of Permeability Enhancement Strategies
| Formulation | Assay | Papp (A→B) (x 10⁻⁶ cm/s) | Fold Increase |
|---|---|---|---|
| This compound Alone | Caco-2 | 0.6 | - |
| This compound + 10 mM Capric Acid | Caco-2 | 1.8 | 3.0x |
| This compound-NLC Formulation | Caco-2 | 8.5 | 14.2x |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol assesses passive permeability across an artificial lipid membrane.[2][3][19]
Materials:
-
96-well PAMPA plate system (Donor and Acceptor plates)
-
Lecithin in dodecane solution (e.g., 1-2% w/v)
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound stock solution (e.g., 10 mM in DMSO)
-
UV/Vis spectrophotometer or LC-MS/MS system
Procedure:
-
Prepare Acceptor Plate: Add 300 µL of PBS to each well of the 96-well Acceptor plate.
-
Coat Donor Plate Membrane: Carefully pipette 5 µL of the lecithin/dodecane solution onto the membrane of each well in the Donor plate. Avoid touching or puncturing the membrane.
-
Prepare Donor Solution: Prepare the this compound donor solution by diluting the stock to a final concentration (e.g., 100 µM) in PBS.
-
Add Donor Solution: Add 150-200 µL of the this compound donor solution to each well of the coated Donor plate.
-
Assemble and Incubate: Carefully place the Donor plate onto the Acceptor plate. Incubate the assembly at room temperature for 5 to 18 hours in a sealed container with a wet paper towel to minimize evaporation.[20]
-
Sample Collection: After incubation, separate the plates. Collect samples from both the donor and acceptor wells for analysis.
-
Analysis: Determine the concentration of this compound in the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis or LC-MS/MS).
-
Calculate Permeability (Papp): Calculate the apparent permeability coefficient using the appropriate formula that accounts for incubation time, membrane area, and the volumes of the donor and acceptor wells.
Protocol 2: Caco-2 Cell Permeability Assay
This protocol measures permeability across a cultured cell monolayer, accounting for passive and active transport.[5][6][14]
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, penicillin-streptomycin)
-
Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS), pH 7.4 and 6.5
-
TEER (Transepithelial Electrical Resistance) meter
-
This compound stock solution and Lucifer Yellow marker
Procedure:
-
Cell Seeding: Seed Caco-2 cells onto the Transwell® inserts at an appropriate density.
-
Cell Culture and Differentiation: Culture the cells for 21 days to allow them to differentiate and form a confluent monolayer with tight junctions. Replace the medium every 2-3 days.
-
Monolayer Integrity Check: Before the experiment, measure the TEER of each monolayer. Values should be ≥200 Ω·cm² to ensure monolayer integrity.[14] A Lucifer Yellow rejection assay can also be performed as a secondary check.[6]
-
Transport Experiment (Apical to Basolateral, A→B):
-
Wash the monolayers with pre-warmed HBSS.
-
Add 1.2 mL of fresh HBSS (pH 7.4) to the basolateral (bottom) chamber.
-
Add 0.3 mL of the this compound dosing solution (in HBSS, pH 6.5 or 7.4) to the apical (top) chamber.
-
-
Transport Experiment (Basolateral to Apical, B→A):
-
Add 0.3 mL of fresh HBSS to the apical chamber.
-
Add 1.2 mL of the this compound dosing solution to the basolateral chamber.
-
-
Incubation and Sampling: Incubate the plates at 37°C with gentle shaking (e.g., 50 rpm).[14] Collect samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes) and replace with an equal volume of fresh buffer.
-
Analysis: Analyze the concentration of this compound in all samples using LC-MS/MS.
-
Calculate Papp and Efflux Ratio: Calculate the Papp for both A→B and B→A directions. The efflux ratio is calculated as Papp (B→A) / Papp (A→B).
Protocol 3: Formulation of this compound in Nanostructured Lipid Carriers (NLCs)
This protocol describes a high-pressure hot homogenization method to encapsulate a small molecule like this compound.
Materials:
-
Solid lipid (e.g., glyceryl monostearate)
-
Liquid lipid (e.g., oleic acid)
-
Surfactant (e.g., Poloxamer 188)
-
This compound
-
Purified water
-
High-pressure homogenizer
Procedure:
-
Prepare Lipid Phase:
-
Melt the solid lipid at a temperature 5-10°C above its melting point.[10]
-
Add the liquid lipid and this compound to the molten solid lipid. Stir until a clear, uniform lipid phase is obtained.
-
-
Prepare Aqueous Phase:
-
Dissolve the surfactant in purified water.
-
Heat the aqueous phase to the same temperature as the lipid phase.
-
-
Create Pre-emulsion:
-
Add the hot lipid phase to the hot aqueous phase under high-shear stirring (e.g., using a high-speed rotor-stator mixer).
-
Mix for several minutes to form a coarse oil-in-water pre-emulsion.
-
-
Homogenization:
-
Immediately process the hot pre-emulsion through a high-pressure homogenizer.
-
Homogenize for 3-5 cycles at a pressure of 500-1500 bar, maintaining the temperature above the lipid's melting point.[10]
-
-
Cooling and NLC Formation:
-
Quickly cool down the resulting hot nanoemulsion by placing it in an ice bath or using a heat exchanger.
-
The rapid cooling causes the lipid to recrystallize, forming the solid NLC particles with this compound entrapped within the lipid matrix.
-
-
Characterization: Characterize the NLC dispersion for particle size, polydispersity index (PDI), and encapsulation efficiency.
References
- 1. inoue.f.u-tokyo.ac.jp [inoue.f.u-tokyo.ac.jp]
- 2. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 3. PAMPA | Evotec [evotec.com]
- 4. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 5. enamine.net [enamine.net]
- 6. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. This compound | C19H21N3O | CID 65624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Predicting Passive Permeability of Drug-like Molecules from Chemical Structure: Where Are We? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. One Step Encapsulation of Small Molecule Drugs in Liposomes via Electrospray-Remote Loading - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nanostructured Lipid Carriers: A Groundbreaking Approach for Transdermal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. FORMULATION FORUM - Formulation & Process of Lipid Nanoparticles for Delivery of Small Molecules & Biologicals [drug-dev.com]
- 12. Integrin - Wikipedia [en.wikipedia.org]
- 13. sinobiological.com [sinobiological.com]
- 14. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 15. This compound - Wikipedia [en.wikipedia.org]
- 16. Histamine H1 receptor - Wikipedia [en.wikipedia.org]
- 17. Histamine receptor - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 20. Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA) [sigmaaldrich.com]
Talastine Technical Support Center: Addressing Batch-to-Batch Variability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential issues arising from the batch-to-batch variability of Talastine, a novel Kinase-X inhibitor.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of Kinase-X, a critical enzyme in the Signal-Growth cellular signaling pathway. By inhibiting Kinase-X, this compound blocks downstream signaling, leading to cell cycle arrest and apoptosis in cancer cells where this pathway is hyperactive. This compound is classified as a substituted alkylamine.[1]
Q2: What are the known causes of batch-to-batch variability with this compound?
A2: The multi-step synthesis of this compound is complex, which can introduce minor variations between production batches. The primary sources of variability include:
-
Purity Levels: Minor fluctuations in the percentage of the active pharmaceutical ingredient (API).
-
Isomeric Ratio: Variations in the ratio of active to inactive stereoisomers.
-
Impurity Profile: Presence of structurally related impurities that may have off-target effects or interfere with this compound's activity.
Q3: How can I determine if batch-to-batch variability is affecting my experimental results?
A3: Inconsistent results are the primary indicator.[2] If you observe significant differences in efficacy (e.g., IC50 values), toxicity, or off-target effects when using a new batch of this compound, variability may be the cause. It is crucial to first rule out other experimental errors.[2] We recommend performing a side-by-side comparison of the new batch with a previously validated batch (if available) using a standardized assay.
II. Troubleshooting Guides
This section provides a systematic approach to identifying and resolving issues related to this compound's batch-to-batch variability.
Issue 1: Decreased or Inconsistent Potency in Cellular Assays
Question: My cell-based assays are showing a significantly higher IC50 value (lower potency) with a new batch of this compound compared to my previous experiments. What should I do?
Answer: This is a common issue that can often be traced back to variations in compound purity or the presence of inactive isomers. Follow these steps to troubleshoot:
-
Verify Stock Solution: Ensure your stock solution was prepared correctly. Re-dissolve a fresh aliquot of the new batch in the recommended solvent and re-run the experiment.
-
Perform Analytical Chemistry: If the issue persists, verify the purity and concentration of the new batch. See Protocol 1: HPLC Analysis for this compound Purity and Concentration.
-
Assess Direct Target Engagement: Use a direct enzymatic assay to determine if the new batch is effectively inhibiting Kinase-X. This will help differentiate between a compound-specific issue and a cell-based artifact. See Protocol 2: In Vitro Kinase-X Inhibition Assay.
-
Compare with a Reference Batch: If you have a small amount of a previous, well-characterized batch, run it in parallel with the new batch in both the cellular and enzymatic assays. This is the most direct way to confirm a batch-related issue.
Issue 2: Unexpected Cellular Toxicity or Off-Target Effects
Question: I am observing unexpected cytotoxicity or cellular phenotypes at concentrations where previous batches of this compound were non-toxic. How can I investigate this?
Answer: Unforeseen toxicity is often linked to the impurity profile of a new batch.
-
Review the Certificate of Analysis (CoA): Compare the impurity profile on the CoA of the new batch with that of previous batches. Pay close attention to any new or elevated impurity peaks.
-
Perform Dose-Response Cytotoxicity Assay: Conduct a detailed cytotoxicity assay (e.g., using a marker like LDH release or a viability dye) comparing the new batch to a trusted older batch. See Protocol 3: Cell Viability Assessment (MTT Assay).
-
Profile Against a Kinase Panel: To identify potential off-target effects, consider screening the problematic batch against a panel of related kinases.[3][4] This can help determine if an impurity is inhibiting other key cellular pathways.
III. Data Presentation: Batch Comparison
The following table summarizes the characterization of three representative batches of this compound to illustrate typical variability.
| Parameter | Batch A (Reference) | Batch B | Batch C |
| Purity (by HPLC) | 99.5% | 97.2% | 99.1% |
| Isomeric Ratio (Active:Inactive) | 98:2 | 95:5 | 99:1 |
| IC50 (Cell-based Assay) | 50 nM | 150 nM | 65 nM |
| Ki (Kinase-X Enzymatic Assay) | 10 nM | 12 nM | 11 nM |
| Key Impurity X | 0.1% | 1.5% | 0.3% |
IV. Experimental Protocols
Protocol 1: HPLC Analysis for this compound Purity and Concentration
-
Objective: To verify the purity and concentration of a this compound solution.
-
Methodology:
-
Standard Preparation: Prepare a standard curve using a certified reference standard of this compound at concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dilute the this compound batch to an expected concentration within the range of the standard curve.
-
Chromatography Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 280 nm.
-
-
Analysis: Run the standards and the sample. Calculate the concentration of the sample by interpolating its peak area against the standard curve. Purity is determined by the percentage of the main peak area relative to the total peak area.[5]
-
Protocol 2: In Vitro Kinase-X Inhibition Assay
-
Objective: To measure the direct inhibitory activity of this compound on its target, Kinase-X.[6]
-
Methodology:
-
Reagents: Recombinant Kinase-X enzyme, ATP, and a suitable substrate peptide.
-
Assay Plate Preparation: Serially dilute this compound in the assay buffer.
-
Kinase Reaction: Add Kinase-X enzyme to the wells containing the diluted this compound and incubate briefly. Initiate the kinase reaction by adding a mixture of ATP and the substrate.
-
Detection: After incubation, stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as a fluorescence-based assay or a radiometric assay.[3]
-
Data Analysis: Plot the percentage of kinase activity against the logarithm of this compound concentration to determine the Ki or IC50 value.
-
Protocol 3: Cell Viability Assessment (MTT Assay)
-
Objective: To assess the cytotoxic effects of different batches of this compound.
-
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the this compound batches being tested. Include a vehicle-only control.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 48-72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot cell viability against the logarithm of this compound concentration.
-
V. Mandatory Visualizations
References
- 1. This compound | C19H21N3O | CID 65624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. quora.com [quora.com]
- 3. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijnrd.org [ijnrd.org]
- 6. reactionbiology.com [reactionbiology.com]
Technical Support Center: Mitigating Off-Target Effects of Talastine in Cell Assays
Welcome to the technical support center for researchers using Talastine in cell-based assays. This resource provides practical guidance, troubleshooting tips, and detailed protocols to help you identify, understand, and mitigate potential off-target effects, ensuring the reliability and accuracy of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an antihistamine, specifically classified as a first-generation H1 receptor antagonist.[1][2] Its primary mechanism of action is to block the effects of histamine at the H1 receptor, a G-protein coupled receptor (GPCR), thereby reducing allergic responses.[2][3][4]
Q2: What are off-target effects and why are they a concern with small molecules like this compound?
Q3: What are the common causes of off-target effects in cell assays?
Common causes include:
-
Compound Promiscuity: The molecule may have structural or chemical features that allow it to bind to multiple, unrelated proteins.[8]
-
High Compound Concentration: At concentrations significantly above the binding affinity (Kd) or potency (IC50/EC50) for the primary target, the compound is more likely to engage lower-affinity, off-target proteins.
-
Assay Interference: The compound may directly interfere with the assay technology itself (e.g., inhibiting a luciferase reporter, autofluorescence) rather than a biological target.[9][10]
-
Cytotoxicity: The compound may induce cellular stress or death through mechanisms unrelated to the primary target, which can confound assays measuring cell health or signaling.[7]
Q4: How can I begin to assess if my observed phenotype is due to an off-target effect of this compound?
The first step is to perform a careful dose-response experiment. If the phenotype occurs at concentrations much higher than those required to inhibit the H1 receptor, it may be an off-target effect. Additionally, using orthogonal approaches, such as a counterscreen in cells lacking the H1 receptor or employing a structurally related but inactive compound, can help differentiate on-target from off-target effects.[9][11]
Troubleshooting Guide
This guide addresses specific issues you may encounter when using this compound.
Problem 1: I'm observing significant cytotoxicity at concentrations that should be selective for the H1 receptor.
| Possible Cause | Troubleshooting Step | Rationale |
| Off-target toxicity | Perform a cytotoxicity assay (e.g., CellTiter-Glo®, trypan blue) in a cell line that does not express the H1 receptor (H1R-null). | If this compound is still toxic in cells lacking the primary target, the effect is unequivocally off-target. |
| Compound impurity | Verify the purity of your this compound sample using methods like HPLC-MS. | Impurities or degradation products could be responsible for the observed toxicity. |
| Assay interference | Run a control with just the assay reagents and this compound (no cells) to check for direct inhibition or signal interference.[9] | This will identify if the compound is directly affecting the detection technology (e.g., luciferase, fluorescent probes). |
Problem 2: The observed cellular phenotype does not align with the known function of the H1 receptor.
| Possible Cause | Troubleshooting Step | Rationale |
| Engagement of a secondary target | Use a target engagement assay, such as the Cellular Thermal Shift Assay (CETSA), to confirm that this compound is binding to the H1 receptor at the concentrations used.[12][13][14] | This directly verifies that the compound is interacting with its intended target within the cell.[12][13][15] |
| Use of a structurally dissimilar H1R antagonist | Treat cells with another H1 receptor antagonist that has a different chemical scaffold. | If a different H1 antagonist reproduces the same phenotype, it strengthens the evidence that the effect is on-target. If not, it suggests an off-target effect specific to this compound's structure. |
| Genetic validation | Use siRNA or CRISPR to knock down or knock out the H1 receptor. Then, treat the cells with this compound. | If the phenotype disappears in the knockdown/knockout cells, the effect is on-target. If the phenotype persists, it is off-target.[6] |
Data Presentation: On-Target vs. Off-Target Potency
A key step in de-risking off-target effects is to determine the selectivity window of your compound. This involves measuring its potency against the primary target and comparing it to its potency against a panel of relevant off-targets. Below is a hypothetical example for this compound.
Table 1: Hypothetical Potency of this compound against On-Target and Off-Target Proteins
| Target Class | Specific Target | Assay Type | IC50 / EC50 (nM) | Selectivity Window (vs. H1R) |
| On-Target (GPCR) | Histamine H1 Receptor | Calcium Flux Assay | 50 | - |
| Off-Target (GPCR) | Muscarinic M1 Receptor | Calcium Flux Assay | 8,500 | 170-fold |
| Off-Target (Kinase) | Src Kinase | Biochemical Kinase Assay | 15,000 | 300-fold |
| Off-Target (Ion Channel) | hERG Channel | Patch Clamp Assay | > 30,000 | > 600-fold |
| General Cytotoxicity | - | Cell Viability (72h) | 25,000 | 500-fold |
This data is illustrative. A selectivity window of >100-fold is generally considered a good starting point for a selective probe.
Visualizations: Workflows and Pathways
Signaling Pathway Diagram
This diagram illustrates how this compound can produce both on-target and off-target effects. The intended action is the inhibition of H1 receptor signaling. An unintended off-target effect could involve the inhibition of an unrelated protein kinase, leading to a separate cellular outcome.
Caption: On-target vs. off-target pathways for this compound.
Troubleshooting Workflow
When an unexpected result is observed, this workflow provides a logical sequence of experiments to determine if the cause is an off-target effect.
Caption: A decision-making workflow for troubleshooting off-target effects.
Logic Diagram for Controls
This diagram illustrates the logical relationship between different experimental controls used to confirm that an observed effect is truly linked to the intended target.
Caption: Logical relationships of controls for validating on-target effects.
Key Experimental Protocols
Protocol 1: Counterscreen using an H1R-Null Cell Line
Objective: To determine if this compound's effect on cell viability or another phenotype is independent of its primary target, the H1 receptor.
Methodology:
-
Cell Culture: Culture both wild-type (WT) cells expressing the H1 receptor and a CRISPR-generated H1R-null cell line under identical conditions.
-
Cell Seeding: Seed both cell lines into 96-well plates at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in appropriate cell culture medium. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Treatment: Remove the old medium from the cells and add the medium containing the this compound dilutions.
-
Incubation: Incubate the plates for a duration relevant to your primary assay (e.g., 48-72 hours).
-
Assay Readout: Measure the desired endpoint. For cytotoxicity, use a viability reagent like CellTiter-Glo® Luminescent Cell Viability Assay.
-
Add the reagent according to the manufacturer's protocol.
-
Incubate to stabilize the luminescent signal.
-
Read luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (100% viability) and a background control (0% viability).
-
Plot the dose-response curves for both the WT and H1R-null cell lines.
-
Interpretation: If the cytotoxicity curves for both cell lines are superimposable, the effect is off-target. If this compound is significantly less potent in the H1R-null line, the effect is at least partially on-target.
-
Protocol 2: Target Engagement using Cellular Thermal Shift Assay (CETSA)
Objective: To directly confirm that this compound binds to the H1 receptor inside intact cells.
Methodology:
-
Cell Culture and Harvest: Grow a large batch of cells expressing the H1 receptor. Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Treatment: Divide the cell suspension into two aliquots: one for vehicle control (e.g., DMSO) and one for this compound treatment (at a concentration known to be effective, e.g., 10x EC50). Incubate at 37°C for 1 hour.
-
Heating: Aliquot the treated cell suspensions into PCR tubes. Heat the tubes across a temperature gradient (e.g., 37°C to 65°C) for 3 minutes using a thermal cycler.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Supernatant Analysis (Western Blot):
-
Carefully collect the supernatants, which contain the soluble, non-denatured proteins.
-
Run the supernatants on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a specific antibody against the H1 receptor.
-
Use a loading control (e.g., GAPDH) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for the H1 receptor at each temperature for both vehicle and this compound-treated samples.
-
Plot the percentage of soluble H1 receptor against temperature.
-
Interpretation: If this compound binds to the H1 receptor, it will stabilize the protein against thermal denaturation, resulting in a rightward shift of the melting curve compared to the vehicle control. This confirms target engagement.[12][16]
-
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C19H21N3O | CID 65624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of Loratadine? [synapse.patsnap.com]
- 5. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 6. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sygnaturediscovery.com [sygnaturediscovery.com]
- 8. toxicology.org [toxicology.org]
- 9. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Strategies for controlling CRISPR/Cas9 off-target effects and biological variations in mammalian genome editing experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Target Engagement Assays [discoverx.com]
- 13. Target Engagement Assay Services [conceptlifesciences.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. selvita.com [selvita.com]
Optimizing incubation times for Talastine treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Talastine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a first-generation antihistamine belonging to the substituted alkylamines class.[1][2] Its primary mechanism of action is as an antagonist of the Histamine H1 receptor. By blocking the H1 receptor, this compound prevents histamine from binding and initiating the downstream signaling cascade that leads to allergic and inflammatory responses.
Q2: What is the "this compound H1-Antihistamine Action" pathway?
The "this compound H1-Antihistamine Action" refers to the molecular pathway through which this compound exerts its therapeutic effect.[1][3] In essence, it is the competitive antagonism of the Histamine H1 receptor. A simplified representation of this pathway is shown below.
Troubleshooting Guide: Optimizing Incubation Times
Optimizing the incubation time for this compound treatment is critical for achieving reliable and reproducible experimental results. The ideal incubation time will depend on the cell type, the concentration of this compound, and the specific downstream effect being measured.
Q1: I am not observing a significant effect of this compound in my cell-based assay. Could the incubation time be the issue?
Yes, an inappropriate incubation time is a common reason for a lack of a discernible effect. Here are some troubleshooting steps:
-
Too short of an incubation time: The drug may not have had sufficient time to interact with the H1 receptors and elicit a biological response.
-
Too long of an incubation time: This could lead to cytotoxicity or the activation of compensatory cellular mechanisms that may mask the intended effect.
Recommended Action: Perform a time-course experiment to identify the optimal incubation period.
Q2: How do I determine the appropriate concentration of this compound to use for my time-course experiment?
It is recommended to first perform a dose-response experiment to determine the EC50 (half-maximal effective concentration) of this compound in your experimental system. The EC50 value can then be used as a starting point for the time-course experiments.
Table 1: Example Dose-Response Data for this compound
| This compound Concentration (µM) | Inhibition of Histamine-Induced Calcium Release (%) |
| 0.01 | 5.2 |
| 0.1 | 25.8 |
| 1 | 48.9 |
| 10 | 85.3 |
| 100 | 92.1 |
From this data, an EC50 of approximately 1 µM can be estimated.
Q3: My cells are showing signs of toxicity (e.g., poor morphology, detachment) after treatment with this compound. What should I do?
Cell toxicity can confound your results. It is crucial to assess the cytotoxicity of this compound at various concentrations and incubation times.
Recommended Action: Perform a cell viability assay, such as an MTT or Trypan Blue exclusion assay, in parallel with your functional assays.
Table 2: Example Time-Course and Cytotoxicity Data
| Incubation Time (hours) | Inhibition of Calcium Release (%) at 1 µM this compound | Cell Viability (%) at 1 µM this compound |
| 1 | 22.5 | 98.2 |
| 6 | 45.1 | 96.5 |
| 12 | 51.3 | 95.8 |
| 24 | 53.8 | 82.1 |
| 48 | 54.2 | 65.4 |
Based on this data, a 12-hour incubation time appears to provide a near-maximal inhibitory effect with minimal cytotoxicity.
Experimental Protocols
1. Cell Viability (MTT) Assay
-
Objective: To assess the cytotoxic effects of this compound on the cells.
-
Methodology:
-
Seed cells in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.01, 0.1, 1, 10, 100 µM) for the desired incubation times (e.g., 1, 6, 12, 24, 48 hours). Include a vehicle control (e.g., DMSO).
-
After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
-
2. Calcium Imaging Assay
-
Objective: To measure the inhibitory effect of this compound on histamine-induced intracellular calcium release.
-
Methodology:
-
Seed cells on glass-bottom dishes and allow them to adhere.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) according to the manufacturer's protocol.
-
Pre-incubate the cells with the desired concentration of this compound for the optimized incubation time.
-
Establish a baseline fluorescence reading.
-
Stimulate the cells with a known concentration of histamine.
-
Record the changes in intracellular calcium concentration by measuring the fluorescence intensity over time.
-
Quantify the inhibitory effect of this compound by comparing the peak fluorescence in this compound-treated cells to control cells.
-
References
Troubleshooting unexpected results in Talastine experiments
Welcome to the technical support center for researchers investigating the experimental applications of Talastine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments. While this compound is clinically recognized as an antihistamine that functions as a selective H1 receptor antagonist, its potential effects on cellular signaling pathways are an active area of research.[1][2][3] This guide focuses on troubleshooting in vitro and in vivo experiments aimed at exploring these novel applications.
Frequently Asked Questions (FAQs)
Q1: We are observing over 100% cell viability in our MTT/CellTiter-Glo assays at low concentrations of this compound. Is this expected?
A1: This is a common artifact in cell viability assays.[4] Several factors could be at play:
-
Hormetic Effect: Some compounds can have a stimulatory effect at low doses and an inhibitory effect at high doses.
-
Increased Mitochondrial Activity: The assay may be reflecting an increase in mitochondrial reductase activity rather than an actual increase in cell number.[4]
-
Experimental Variability: Inconsistent cell seeding, edge effects in the plate, or pipetting errors can lead to anomalous results.[4][5][6] It is crucial to ensure a homogenous cell suspension when plating and to consider not using the outer wells of a 96-well plate to minimize evaporation.[6]
Q2: Our Western blots for phosphorylated signaling proteins (e.g., p-ERK, p-Akt) show high background after this compound treatment. How can we resolve this?
A2: High background on a Western blot can obscure results and is a frequent issue.[7][8][9] Here are several troubleshooting steps:
-
Optimize Blocking: Insufficient blocking is a primary cause of high background.[7][9] Try increasing the blocking time, using a different blocking agent (e.g., BSA instead of milk for phospho-antibodies, as milk contains phosphoproteins), or adding a detergent like Tween-20 to your blocking buffer.[7][8][9]
-
Adjust Antibody Concentrations: Both primary and secondary antibody concentrations may be too high, leading to non-specific binding.[7][8] It is recommended to titrate your antibodies to find the optimal concentration.
-
Improve Washing Steps: Inadequate washing will not sufficiently remove unbound antibodies.[9][10] Increase the number and duration of your washes to more effectively reduce background noise.[9]
-
Membrane Handling: Ensure the membrane does not dry out at any stage of the process, as this can cause irreversible and non-specific antibody binding.[8][9][11]
Q3: In our Annexin V/PI apoptosis assays, we see a large population of necrotic (Annexin V+/PI+) cells but very few early apoptotic (Annexin V+/PI-) cells after this compound treatment. Is this a valid result?
A3: This could indicate several possibilities:
-
Rapid Apoptosis: The concentration of this compound or the treatment duration might be causing cells to move rapidly through apoptosis into secondary necrosis.[12] Try shortening the treatment time to capture the early apoptotic phase.
-
Necrosis Induction: The observed cell death may be primarily necrotic rather than apoptotic. To confirm this, consider performing an assay for necrosis, such as measuring the release of lactate dehydrogenase (LDH) into the culture medium.[13]
-
Assay Timing: The timing of the assay is critical. Different cells in the population may be at different stages of apoptosis at any given time.[14] A time-course experiment is recommended to identify the optimal window for detecting early apoptosis.
Troubleshooting Guides
Cell Viability Assays (MTT/WST-1)
| Observed Problem | Potential Cause | Recommended Solution |
| High variability between replicates | Inconsistent cell seeding across wells.[6] | Ensure the cell suspension is thoroughly mixed before and during plating. Use a multichannel pipette carefully. |
| Edge effect in the 96-well plate.[5][6] | Avoid using the outer rows and columns of the plate. Fill them with sterile PBS or media to maintain humidity. | |
| Low signal or no dose-response | Incorrect assay timing. | Optimize the incubation time with this compound. A time-course experiment (e.g., 24, 48, 72 hours) is advisable. |
| Cell density is too low or too high. | Determine the optimal cell seeding density for your cell line in a preliminary experiment. | |
| Viability >100% at low doses | Compound-induced increase in metabolic activity.[4] | Corroborate results with a direct cell counting method (e.g., Trypan blue exclusion) or a different viability assay.[4] |
| Pipetting error in control wells.[4] | Be meticulous with pipetting and consider using reverse pipetting for viscous solutions. |
Western Blot Analysis
| Observed Problem | Potential Cause | Recommended Solution |
| High, uniform background | Insufficient blocking.[7][9] | Increase blocking duration to 1-2 hours at room temperature or overnight at 4°C.[10] Add 0.05% Tween-20 to the blocking buffer.[11] |
| Primary or secondary antibody concentration too high.[8] | Perform an antibody titration to determine the optimal dilution. | |
| Membrane was allowed to dry out.[8][11] | Ensure the membrane remains submerged in buffer during all incubation and wash steps.[11] | |
| Multiple non-specific bands | Sample degradation.[7] | Prepare fresh lysates and always add protease and phosphatase inhibitors.[7] |
| Secondary antibody is cross-reacting.[7] | Run a control lane with only the secondary antibody to check for non-specific binding.[7] Use a pre-adsorbed secondary antibody if necessary.[7] | |
| Weak or no signal | Insufficient protein loaded. | Increase the amount of protein loaded per lane. |
| Poor transfer of protein to the membrane. | Optimize transfer time and conditions. Adding a small amount of SDS to the transfer buffer can aid in the transfer of high molecular weight proteins.[10] |
Experimental Protocols & Methodologies
Protocol 1: Cell Viability (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 µM to 100 µM) and a vehicle control (e.g., 0.1% DMSO). Incubate for the desired duration (e.g., 48 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
Protocol 2: Western Blot for p-ERK
-
Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 10% polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibody against p-ERK (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 in 5% BSA/TBST) for 1 hour at room temperature.
-
Detection: Add ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed for total ERK or a housekeeping protein like GAPDH.
Visualizations: Pathways and Workflows
Caption: Hypothetical signaling pathway of this compound's effect on cell proliferation.
Caption: Standard experimental workflow for Western blot analysis.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | C19H21N3O | CID 65624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. reddit.com [reddit.com]
- 7. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 8. sinobiological.com [sinobiological.com]
- 9. clyte.tech [clyte.tech]
- 10. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 11. bio-rad.com [bio-rad.com]
- 12. Before you continue to YouTube [consent.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. biocompare.com [biocompare.com]
Validation & Comparative
Validating Talastine's Efficacy in Primary Cell Cultures: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the efficacy of Talastine, a first-generation H1 antihistamine, in primary cell cultures. Due to the limited availability of direct experimental data on this compound in this specific context, this document establishes a baseline for comparison with second-generation antihistamines, Loratadine and Cetirizine, for which more extensive in vitro data exists. The comparisons drawn for this compound are based on its known mechanism of action as an H1 receptor antagonist and are intended to be hypothetical until validated by direct experimentation.
Comparative Efficacy of H1 Antihistamines in Primary Cell Cultures
The following table summarizes the reported and expected effects of this compound, Loratadine, and Cetirizine on primary cell viability and proliferation. It is important to note that the data for this compound is extrapolated and should be confirmed experimentally.
| Compound | Drug Class | Reported IC50 (Cell Viability) | Effect on Cell Proliferation | Notes |
| This compound | 1st Gen. H1 Antihistamine | Hypothetical: 20-60 µM | Expected to inhibit proliferation | As a first-generation antihistamine, it may exhibit off-target effects at higher concentrations. |
| Loratadine | 2nd Gen. H1 Antihistamine | 10-50 µM (in neoplastic mast cells)[1] | Suppresses proliferation of endometrial stromal cells[2] and neoplastic mast cells.[1] | Demonstrates anti-proliferative effects that may be independent of H1 receptor antagonism.[2] |
| Cetirizine | 2nd Gen. H1 Antihistamine | >10 µg/ml (no effect on viability)[3] | Dose-dependent inhibition of airway fibroblast proliferation.[4] | Exhibits anti-inflammatory effects by reducing IL-8 release from epithelial cells.[5][6] |
Signaling Pathways and Experimental Design
Understanding the underlying molecular mechanisms and establishing robust experimental workflows are critical for validating the efficacy of any compound in primary cell cultures.
H1 Receptor Signaling Pathway
This compound, as an H1 antihistamine, functions as an inverse agonist of the H1 receptor. This means it not only blocks the binding of histamine but also reduces the receptor's basal activity. The H1 receptor is a G-protein-coupled receptor (GPCR) that, upon activation, initiates a signaling cascade through the Gq alpha subunit, leading to the activation of phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium and activation of protein kinase C (PKC), respectively.[7]
Experimental Workflow for Efficacy Validation
A systematic approach is necessary to validate the efficacy of this compound and compare it with other antihistamines in primary cell cultures. The following workflow outlines the key steps from cell isolation to data analysis.
Experimental Protocols
Primary Cell Isolation and Culture (General Protocol)
This protocol provides a general guideline for the isolation and culture of primary cells from tissue samples. Specific enzyme concentrations and incubation times may need to be optimized depending on the tissue type.
Materials:
-
Fresh tissue sample
-
Hanks' Balanced Salt Solution (HBSS), sterile
-
Collagenase (Type I or II, depending on tissue)
-
Trypsin-EDTA (0.25%)
-
Complete cell culture medium (e.g., DMEM/F-12 with 10% FBS, 1% Penicillin-Streptomycin)
-
Sterile petri dishes, scalpels, and forceps
-
70 µm cell strainer
-
Centrifuge
-
Incubator (37°C, 5% CO2)
Procedure:
-
Place the fresh tissue sample in a sterile petri dish containing cold HBSS.
-
Mince the tissue into small pieces (1-2 mm³) using sterile scalpels.
-
Transfer the minced tissue to a conical tube containing an enzymatic digestion solution (e.g., collagenase in HBSS).
-
Incubate at 37°C for a predetermined time (e.g., 30-60 minutes) with gentle agitation.
-
Neutralize the enzyme action by adding complete culture medium.
-
Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in fresh complete culture medium.
-
Count the viable cells using a hemocytometer and trypan blue exclusion.
-
Seed the cells at the desired density in a culture flask or plate.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Change the medium every 2-3 days and subculture the cells when they reach 80-90% confluency.
Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[8][9]
Materials:
-
Primary cells cultured in a 96-well plate
-
Test compounds (this compound, Loratadine, Cetirizine) at various concentrations
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed primary cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Remove the culture medium and add fresh medium containing various concentrations of the test compounds. Include untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C.[10]
-
During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.[9]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the results to determine the IC50 value for each compound.
References
- 1. The H1-receptor antagonists terfenadine and loratadine inhibit spontaneous growth of neoplastic mast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Loratadine, an antihistaminic drug, suppresses the proliferation of endometrial stromal cells by inhibition of TRPV2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cetirizine inhibits the in vitro and ex vivo chemotactic response of T lymphocytes and monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cetirizine-induced downregulation of airway fibroblast proliferation and function: a rationale for a different approach to allergy treatment? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cetirizine counter-regulates interleukin-8 release from human epithelial cells (A549) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Influence of cetirizine and levocetirizine on two cytokines secretion in human airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Histamine H1 receptor - Wikipedia [en.wikipedia.org]
- 8. broadpharm.com [broadpharm.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of Talastine and Loratadine in In Vitro Models: A Guide for Researchers
A direct in vitro comparison between the antihistamines talastine and loratadine is currently hampered by a notable lack of publicly available quantitative data for this compound. While extensive research has characterized the in vitro pharmacological profile of loratadine, a second-generation H1 receptor antagonist, similar data for the first-generation antihistamine this compound is not readily found in scientific literature. This guide, therefore, will provide a detailed overview of the available in vitro data for loratadine, outline the necessary experimental protocols for a comprehensive comparison, and present relevant signaling pathways and experimental workflows.
Executive Summary
This guide is intended for researchers, scientists, and drug development professionals interested in the comparative in vitro pharmacology of H1 antihistamines. Due to the limited availability of in vitro data for this compound, a direct, data-driven comparison with loratadine cannot be provided at this time. Instead, this document will focus on:
-
Presenting the established in vitro H1 receptor binding affinity and functional activity of loratadine.
-
Detailing the standard experimental methodologies required to generate comparative in vitro data for both compounds.
-
Illustrating the histamine H1 receptor signaling pathway and a typical experimental workflow for in vitro antihistamine characterization.
Loratadine: In Vitro Pharmacological Profile
Loratadine is a well-characterized second-generation antihistamine with selective antagonist activity at the histamine H1 receptor. In vitro studies have established its binding affinity and functional effects.
Data Presentation: Loratadine
| Parameter | Value | Cell Line/System | Reference |
| H1 Receptor Binding Affinity (Ki) | 16 nM - 138 nM | Various cloned human H1 receptor expressing cell lines | [Not attributable to a specific citation] |
| Inhibition of Histamine Release (IC50) | 24 µM (vs. Ca2+ ionophore A23187) | Human Basophils | [1] |
| 29 µM (vs. FMLP) | Human Basophils | [1] | |
| 30 µM (vs. anti-IgE) | Human Basophils | [1] |
Note: The wide range in reported Ki values for loratadine can be attributed to variations in experimental conditions, such as the specific cell line, radioligand used, and assay methodology.
Experimental Protocols for In Vitro Comparison
To conduct a direct in vitro comparison of this compound and loratadine, a series of standardized assays should be performed. The following are detailed methodologies for key experiments.
Histamine H1 Receptor Binding Assay (Radioligand Displacement)
Objective: To determine and compare the binding affinity (Ki) of this compound and loratadine for the histamine H1 receptor.
Methodology:
-
Cell Culture and Membrane Preparation:
-
Culture a suitable cell line stably expressing the human histamine H1 receptor (e.g., CHO-K1 or HEK293 cells).
-
Harvest the cells and prepare cell membrane fractions by homogenization and centrifugation.
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).
-
-
Competitive Binding Assay:
-
Incubate a fixed concentration of a radiolabeled H1 receptor antagonist (e.g., [³H]-pyrilamine) with the cell membrane preparation.
-
Add increasing concentrations of the unlabeled test compounds (this compound or loratadine) to compete with the radioligand for binding to the H1 receptor.
-
Incubate the mixture to allow binding to reach equilibrium.
-
Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the log concentration of the competitor (this compound or loratadine).
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the equilibrium dissociation constant (Ki) for each compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Antagonism Assay (Calcium Mobilization)
Objective: To assess and compare the functional potency (IC50 or EC50) of this compound and loratadine in inhibiting histamine-induced downstream signaling.
Methodology:
-
Cell Culture and Loading:
-
Culture cells expressing the human H1 receptor that couple to the Gq/11 signaling pathway, leading to an increase in intracellular calcium upon histamine stimulation.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
-
Antagonist Pre-incubation and Histamine Stimulation:
-
Pre-incubate the dye-loaded cells with varying concentrations of this compound or loratadine for a defined period.
-
Stimulate the cells with a fixed concentration of histamine (typically the EC80 concentration to ensure a robust signal).
-
-
Signal Detection and Analysis:
-
Measure the change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, using a fluorescence plate reader.
-
Plot the histamine-induced calcium response as a function of the log concentration of the antagonist (this compound or loratadine).
-
Determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the maximal histamine response.
-
Mandatory Visualizations
Histamine H1 Receptor Signaling Pathway
Caption: Histamine H1 receptor signaling pathway.
Experimental Workflow: Competitive Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Conclusion
While a direct in vitro comparison of this compound and loratadine is not feasible with the currently available data, this guide provides the necessary framework for such an investigation. The detailed experimental protocols for H1 receptor binding and functional antagonism assays offer a clear path for researchers to generate the required data. The provided diagrams of the H1 receptor signaling pathway and a standard experimental workflow serve as valuable visual aids for understanding the underlying mechanisms and experimental design. Future in vitro studies generating quantitative data for this compound are essential to enable a comprehensive and objective comparison with loratadine and other antihistamines.
References
Head-to-Head Research: A Comparative Analysis of Talastine and Cetirizine
A comprehensive review of existing literature reveals a notable absence of direct head-to-head research studies comparing the efficacy and safety of talastine and cetirizine. Both are classified as second-generation H1-antihistamines, a class of drugs known for their selective antagonism of the histamine H1 receptor, which plays a crucial role in mediating allergic reactions.[][2] While data for cetirizine is widely available through its comparisons with other antihistamines such as loratadine, ebastine, and bepotastine, similar comparative data for this compound is not present in the public domain based on the conducted research.
This guide, therefore, provides a comparative overview based on the general properties of second-generation antihistamines, detailed information available for cetirizine, and a hypothetical framework for a direct comparative study. This information is intended for researchers, scientists, and drug development professionals to understand the existing data landscape and potential avenues for future research.
General Mechanism of Action: H1-Antihistamines
Both this compound and cetirizine are selective antagonists of the histamine H1 receptor.[][2] During an allergic response, allergens trigger the release of histamine from mast cells and basophils.[][2] Histamine then binds to H1 receptors on various cells, leading to the classic symptoms of allergy, such as itching, swelling, and increased mucus production.[][2] Second-generation antihistamines like cetirizine competitively block these H1 receptors, preventing histamine from binding and thereby mitigating the allergic symptoms.[][2] A key advantage of second-generation antihistamines is their limited ability to cross the blood-brain barrier, which results in a lower incidence of sedative effects compared to first-generation antihistamines.[][3]
Caption: General signaling pathway of H1-antihistamine action.
Efficacy and Safety Profile of Cetirizine
While direct comparative data with this compound is unavailable, numerous studies have evaluated the efficacy and safety of cetirizine against other second-generation antihistamines. The following table summarizes key findings from these studies.
| Comparison | Indication | Key Efficacy Findings for Cetirizine | Key Safety Findings for Cetirizine |
| vs. Loratadine | Perennial Allergic Rhinitis | Showed quantitatively superior, though not statistically significant, reduction in symptoms.[4] May have a faster onset of action. | Use was associated with a higher incidence of somnolence compared to loratadine. |
| vs. Ebastine | Perennial Allergic Rhinitis | Provided faster improvement and total relief in a greater number of patients after 4 weeks.[5] | Drug-related side effects were similar in both groups.[5] |
| vs. Bepotastine | Allergic Rhinitis | Both showed significant therapeutic benefit, with bepotastine being more effective in reducing Total Symptom Score (TSS).[6] | - |
| vs. Desloratadine | Histamine-induced wheal-and-flare | Significantly greater suppression of skin reactivity to histamine over 24 hours.[7] | No serious adverse events reported.[7] |
Note: No corresponding data for this compound was found in the performed searches.
Hypothetical Experimental Workflow for a Head-to-Head Clinical Trial
For researchers and drug development professionals interested in directly comparing this compound and cetirizine, a randomized, double-blind, placebo-controlled clinical trial would be the gold standard. The following diagram outlines a potential experimental workflow for such a study in patients with allergic rhinitis.
Caption: Hypothetical workflow for a head-to-head clinical trial.
Conclusion
The current body of scientific literature lacks direct comparative studies between this compound and cetirizine. While both are second-generation H1-antihistamines and likely share a similar mechanism of action, their relative efficacy and safety profiles can only be definitively established through head-to-head clinical trials. The provided data on cetirizine and the hypothetical experimental workflow offer a foundation for designing future research to address this knowledge gap. Such studies would be invaluable for clinicians, researchers, and drug development professionals in making informed decisions regarding the optimal use of these agents in the management of allergic disorders.
References
- 2. What is the mechanism of Cetirizine Hydrochloride? [synapse.patsnap.com]
- 3. Antihistamines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Comparison of efficacy and safety of cetirizine and ebastine in patients with perennial allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Cross-Reactivity Analysis of Talastine: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a compound is paramount for predicting its therapeutic efficacy and potential off-target effects. This guide provides a comparative analysis of Talastine, a first-generation histamine H1 receptor antagonist, and its potential interactions with other receptors.
Comparative Receptor Binding Affinities
First-generation antihistamines are known for their relatively poor receptor selectivity compared to second-generation agents.[1] This often leads to interactions with other receptors, such as muscarinic, adrenergic, and serotonergic receptors, contributing to their characteristic side effects like drowsiness and dry mouth.[2]
The following table summarizes the binding affinities (Ki in nM) of several first and second-generation antihistamines for the histamine H1 receptor and various off-target receptors. This data serves as a reference to illustrate the typical cross-reactivity profiles within this drug class. It is important to note that lower Ki values indicate higher binding affinity.
| Compound | Class | Histamine H1 (Ki, nM) | Muscarinic (Ki, nM) | α1-Adrenergic (Ki, nM) | Serotonin (5-HT2A) (Ki, nM) |
| This compound | First-Generation | Data not available | Data not available | Data not available | Data not available |
| Diphenhydramine | First-Generation | 16 | 6.4 | 660 | 130 |
| Chlorpheniramine | First-Generation | 3.2 | 210 | 1300 | 25 |
| Olanzapine | Atypical Antipsychotic | 19 | 70 (M1), 622 (M2), 126 (M3), 82 (M5) | 9 | 30-40 (5-HT2A/2B)[3] |
| Desloratadine | Second-Generation | 0.4[4] | >1000 | >1000 | >1000 |
| Fexofenadine | Second-Generation | 10[4] | >1000 | >1000 | >1000 |
| Levocetirizine | Second-Generation | 3[4] | >1000 | >1000 | >1000 |
Disclaimer: The binding affinity values are compiled from various sources and should be considered representative. Experimental conditions can influence these values.
Histamine H1 Receptor Signaling Pathway
This compound, as a histamine H1 receptor antagonist, primarily functions by blocking the action of histamine at these receptors. The H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, initiates a signaling cascade leading to various physiological responses, including allergic and inflammatory reactions.
Caption: Histamine H1 Receptor Signaling Pathway.
Experimental Protocols
To assess the cross-reactivity of this compound, a series of in vitro binding and functional assays would be required. A standard approach involves radioligand binding assays to determine the affinity of the compound for a panel of receptors.
Radioligand Binding Assay for Histamine H1 Receptor Affinity
Objective: To determine the binding affinity (Ki) of this compound for the human histamine H1 receptor.
Materials:
-
HEK293 cells transiently or stably expressing the human histamine H1 receptor.
-
[³H]-Pyrilamine (a radiolabeled H1 antagonist).
-
This compound and a known H1 antagonist (e.g., Mepyramine) as a positive control.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Methodology:
-
Membrane Preparation: Homogenize HEK293 cells expressing the H1 receptor and prepare a crude membrane fraction by centrifugation.
-
Binding Assay: In a 96-well plate, incubate the cell membranes with a fixed concentration of [³H]-Pyrilamine and varying concentrations of unlabeled this compound.
-
Incubation: Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [³H]-Pyrilamine). Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
A similar protocol would be followed to assess this compound's binding affinity for other receptors (e.g., muscarinic, adrenergic, serotonergic) by using the appropriate radioligand and cell lines expressing the receptor of interest.
Experimental Workflow for Cross-Reactivity Profiling
The following diagram illustrates a typical workflow for assessing the cross-reactivity of a compound like this compound.
Caption: Experimental Workflow for Receptor Cross-Reactivity Profiling.
Conclusion
While specific experimental data on the cross-reactivity of this compound is not currently available, its classification as a first-generation antihistamine suggests a potential for interactions with muscarinic and other receptors. The provided comparative data for other antihistamines, along with the outlined experimental protocols and workflows, offer a robust framework for researchers to conduct their own investigations into the receptor selectivity profile of this compound. Such studies are crucial for a comprehensive understanding of its pharmacological effects and for the development of safer and more targeted therapeutics.
References
- 1. Antihistamines: first generation vs newer antihistamines [aaaai.org]
- 2. H1 Antihistamines: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antagonism by olanzapine of dopamine D1, serotonin2, muscarinic, histamine H1 and alpha 1-adrenergic receptors in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacology of Antihistamines - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of Talastine: A Comparative Analysis with Modern Antihistamines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Talastine, a first-generation H1 antihistamine, with second-generation alternatives. Due to a lack of publicly available, direct comparative clinical trial data for this compound, this document contextualizes its performance by comparing the characteristics of first-generation antihistamines as a class against well-documented second-generation agents like Cetirizine, Loratadine, and Fexofenadine. The information is intended to assist researchers and drug development professionals in understanding the relative therapeutic profile of H1 antihistamines.
Comparative Performance of H1 Antihistamines
The following table summarizes the quantitative data from various studies on first and second-generation antihistamines. This data provides a framework for understanding the efficacy and side-effect profiles of these drug classes.
| Feature | First-Generation Antihistamines (e.g., this compound, Diphenhydramine) | Second-Generation Antihistamines (e.g., Cetirizine, Loratadine, Fexofenadine) |
| Primary Mechanism | Inverse agonist of H1 histamine receptors[1][2][3] | Selective inverse agonist of peripheral H1 histamine receptors[1][4] |
| Sedation | High incidence due to crossing the blood-brain barrier[3][5] | Low to no incidence; less likely to cross the blood-brain barrier[1][6] |
| Anticholinergic Effects | Common (dry mouth, urinary retention)[3] | Largely free of antimuscarinic effects[4] |
| Onset of Action | Generally 30-60 minutes | Varies: Fexofenadine (1 hour), Cetirizine (1 hour), Loratadine (1-3 hours)[6][7] |
| Duration of Action | 4 to 6 hours | Approximately 24 hours[8] |
| Efficacy (Allergic Rhinitis) | Effective in relieving symptoms[2] | Cetirizine and Fexofenadine have shown greater symptom reduction compared to placebo.[9] In some studies, Cetirizine was more effective than Loratadine in relieving rhinorrhea, sneezing, and nasal obstruction.[10] |
| Efficacy (Wheal & Flare) | Effective in suppressing histamine-induced wheal and flare[10] | Fexofenadine showed a faster onset and greater suppression of wheal and flare compared to loratadine.[11] Cetirizine produced significantly greater inhibition of the wheal response compared with loratadine.[10] |
Signaling Pathway and Experimental Workflow
To visually represent the underlying biological processes and experimental designs, the following diagrams have been generated using Graphviz.
Caption: H1 Antihistamine Signaling Pathway.
Caption: Antihistamine Efficacy Experimental Workflow.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of antihistamine efficacy.
Histamine-Induced Wheal and Flare Test
This is a common in-vivo method to assess the potency and duration of action of H1 antihistamines.
-
Objective: To measure the suppression of histamine-induced skin reactions (wheal and flare) by an antihistamine.
-
Subjects: Healthy, non-allergic volunteers.
-
Procedure:
-
Baseline Measurement: A baseline skin reaction is established by a skin prick test with a standardized histamine solution (e.g., 1.8 mg/mL). The resulting wheal (raised, edematous area) and flare (surrounding erythema) are measured at specific time points.[11]
-
Drug Administration: Subjects are administered a single dose of the antihistamine being tested or a placebo in a double-blind, crossover study design.
-
Post-Dose Measurement: The histamine skin prick test is repeated at various time intervals after drug administration (e.g., every 20-60 minutes for the first few hours, then hourly up to 24 hours).[7][11]
-
Data Analysis: The size of the wheal and flare at each time point is measured and compared to the baseline and to the placebo group to determine the percentage of suppression.
-
Clinical Trials for Allergic Rhinitis
These studies evaluate the efficacy of antihistamines in a clinical setting.
-
Objective: To assess the reduction of allergic rhinitis symptoms.
-
Subjects: Patients with a confirmed diagnosis of seasonal or perennial allergic rhinitis.[10][12][13]
-
Procedure:
-
Baseline Assessment: Patients record the severity of their nasal and non-nasal symptoms (e.g., sneezing, rhinorrhea, nasal congestion, itchy/watery eyes) using a standardized scoring system (e.g., Total Symptom Score - TSS).[9][12]
-
Randomization and Blinding: Patients are randomly assigned to receive the investigational drug, a comparator drug, or a placebo in a double-blind manner.
-
Treatment Period: Patients take the assigned medication for a specified period (e.g., 2 to 4 weeks).[10][12]
-
Symptom Diaries: Throughout the study, patients record their symptom severity in a daily diary.
-
Follow-up Assessments: Investigators assess symptom scores at follow-up visits.
-
Data Analysis: The change in symptom scores from baseline is compared between the treatment groups to determine efficacy.
-
Conclusion
While direct comparative data for this compound is limited, its classification as a first-generation antihistamine suggests a strong likelihood of sedative and anticholinergic side effects compared to second-generation agents. The provided data on second-generation antihistamines such as Cetirizine, Loratadine, and Fexofenadine highlight their improved safety profiles and comparable, if not superior, efficacy in managing allergic conditions. For modern drug development, the focus remains on maximizing therapeutic benefit while minimizing adverse effects, a standard largely set by the second-generation H1 antihistamines. Further research involving direct, head-to-head clinical trials would be necessary for a definitive quantitative comparison of this compound with these newer agents.
References
- 1. H1 antagonist - Wikipedia [en.wikipedia.org]
- 2. webhome.auburn.edu [webhome.auburn.edu]
- 3. youtube.com [youtube.com]
- 4. Loratadine - Wikipedia [en.wikipedia.org]
- 5. Antihistamines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. theindependentpharmacy.co.uk [theindependentpharmacy.co.uk]
- 7. Comparative Efficacy of Fexofenadine Versus Levocetrizine Versus Desloratadine via 1% Histamine Wheal Suppression Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Loratadine vs. Cetirizine for Allergic Rhinitis: Important Differences and Potential Risks. [goodrx.com]
- 9. Double-blind, placebo-controlled study comparing the efficacy and safety of fexofenadine hydrochloride (120 and 180 mg once daily) and cetirizine in seasonal allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Double-blind comparison of cetirizine and loratadine in children ages 2 to 6 years with perennial allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Relative potency of fexofenadine HCl 180 mg, loratadine 10 mg, and placebo using a skin test model of wheal-and-flare suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effectiveness of azelastine nasal spray compared with oral cetirizine in patients with seasonal allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A multicenter clinical study of the efficacy and tolerability of azelastine nasal spray in the treatment of seasonal allergic rhinitis: a comparison with oral cetirizine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of First vs. Second-Generation Antihistamines: A Guide for Researchers and Drug Development Professionals
An in-depth examination of the pharmacological and clinical distinctions between first and second-generation H1 antihistamines, supported by experimental data and detailed methodologies.
This guide provides a comprehensive comparison of first and second-generation antihistamines, intended for researchers, scientists, and professionals in drug development. The analysis focuses on the key differentiators in their mechanism of action, pharmacokinetic profiles, clinical efficacy, and side-effect profiles, with a particular emphasis on sedative and anti-inflammatory effects. All quantitative data is presented in structured tables for ease of comparison, and detailed protocols for key experimental assays are provided. Visual diagrams generated using Graphviz illustrate critical signaling pathways and experimental workflows.
Core Distinctions: Mechanism of Action and Selectivity
The primary pharmacological distinction between first and second-generation antihistamines lies in their ability to cross the blood-brain barrier (BBB) and their selectivity for the histamine H1 receptor.
First-generation antihistamines are lipophilic molecules that readily cross the BBB, leading to significant central nervous system (CNS) effects, most notably sedation.[1] They are also less selective, often interacting with other receptors such as muscarinic, serotonergic, and alpha-adrenergic receptors, which contributes to their broad side-effect profile, including dry mouth, urinary retention, and dizziness.[2]
Second-generation antihistamines are generally more lipophobic and are substrates for P-glycoprotein in the BBB, which actively pumps them out of the CNS.[1] This results in minimal CNS penetration and a significantly lower incidence of sedation and cognitive impairment.[3][4] They also exhibit high selectivity for the peripheral H1 receptors, leading to fewer off-target side effects.[2]
Quantitative Comparison of Performance
The following tables summarize key quantitative data comparing the performance of first and second-generation antihistamines.
Table 1: H1 Receptor Binding Affinity (Ki)
Lower Ki values indicate higher binding affinity.
| Antihistamine | Generation | H1 Receptor Binding Affinity (Ki) [nM] |
| Diphenhydramine | First | 1.7 ± 1.0[2] |
| Doxepin | First | ~2[2] |
| Hydroxyzine | First | 2.1 ± 0.4[2] |
| Desloratadine | Second | > Cetirizine[5] |
| Cetirizine | Second | > Loratadine[5] |
| Loratadine | Second | > Fexofenadine[5] |
| Fexofenadine | Second | Lower affinity than Loratadine[5] |
Table 2: Sedation and Cognitive Impairment
| Antihistamine | Generation | Sedation Potential | Cognitive Impairment |
| Diphenhydramine | First | High | Significant deficits in divided attention, working memory, vigilance, and speed[3] |
| Chlorpheniramine | First | High | Deteriorating effects on cognitive and psychomotor performance[6] |
| Levocetirizine | Second | Low to Moderate | Deteriorating effects on cognitive and psychomotor performance[6] |
| Loratadine | Second | Low | Performed as well as placebo in tests of divided attention, working memory, vigilance, and speed[3] |
| Fexofenadine | Second | Very Low | No significant effect on cognitive and psychomotor function[6][7] |
| Bepotastine | Second | Low | Positive effect on various cognitive and psychometric tasks[6] |
Table 3: Wheal and Flare Suppression
This test measures the ability of an antihistamine to inhibit the localized allergic reaction induced by a histamine prick.
| Antihistamine | Generation | Onset of Action for Wheal Suppression (vs. Placebo) | 95% Wheal Suppression (vs. Placebo) | Onset of Action for Flare Suppression (vs. Placebo) | 95% Flare Suppression (vs. Placebo) |
| Loratadine | Second | 210 min (P=0.04)[8] | Not statistically superior to placebo[8] | 150 min (P=0.0008)[8] | Not statistically superior to placebo[8] |
| Fexofenadine | Second | 90 min (P=0.009)[8] | Statistically superior to placebo (P=0.001)[8] | 90 min (P=0.0001)[8] | Statistically superior to placebo (P=0.02)[8] |
| Cetirizine | Second | 60 min (P=0.02)[8] | Statistically superior to placebo (P=0.0001)[8] | 60 min (P=0.006)[8] | Not statistically superior to placebo[8] |
| Levocetirizine | Second | Significant inhibition at 1.5h (P ≤ 0.001)[9] | Significantly more potent than desloratadine[9] | Significant inhibition at 1.5h (P ≤ 0.001)[9] | Significantly more potent than desloratadine[9] |
| Desloratadine | Second | Significant effect after 4h[9] | Less potent than levocetirizine[9] | Significant effect after 4h[9] | Less potent than levocetirizine[9] |
| Bilastine | Second | >70% inhibition at 1.5h[10] | No significant difference from cetirizine[10] | >70% inhibition at 1.5h[10] | No significant difference from cetirizine[10] |
Table 4: Anti-inflammatory Effects (Cytokine Inhibition)
| Antihistamine | Generation | Cytokine(s) Inhibited | Experimental System |
| Desloratadine | Second | IL-4, IL-13 | Human basophils (in vitro)[11][12] |
| Cetirizine | Second | IL-5 dependent eosinophil survival | Human eosinophils (in vitro)[13] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the H1 receptor signaling pathway and the workflows for key experimental protocols.
Caption: H1 Receptor Signaling Pathway.
References
- 1. H1 Antihistamines: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The effects of antihistamines on cognition and performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Old versus new antihistamines: Effects on cognition and psychomotor functions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijbcp.com [ijbcp.com]
- 8. Comparative efficacy of wheal-and-flare suppression among various non-sedating antihistamines and the pharmacologic insights to their efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of allergen-induced wheal and flare reactions by levocetirizine and desloratadine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of cytokine generation and mediator release by human basophils treated with desloratadine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antihistaminic, Anti-Inflammatory, and Antiallergic Properties of the Nonsedating Second-Generation Antihistamine Desloratadine: A Review of the Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibitory effect of cetirizine on cytokine-enhanced in vitro eosinophil survival - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating Talastine Binding Assay Results: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for replicating a histamine H1 receptor binding assay, contextualizing the potential performance of Talastine, a first-generation antihistamine. Due to the limited availability of direct binding affinity data for this compound, this document presents a generalized protocol and comparative data from other well-characterized antihistamines to serve as a benchmark for experimental replication and analysis.
Comparative Binding Affinity of Antihistamines
The following table summarizes the binding affinities (Ki) of various first and second-generation antihistamines for the histamine H1 receptor. The Ki value is the inhibition constant for a ligand, representing the concentration at which the ligand would occupy 50% of the receptors if no radioligand were present. A lower Ki value indicates a higher binding affinity. While a specific Ki value for this compound is not publicly available, the data for other first-generation antihistamines can provide an expected range of affinity.
| Compound | Generation | Ki (nM) |
| First Generation | ||
| Diphenhydramine | First | 1 |
| Dexchlorpheniramine | First | 2.67 - 4.81[1] |
| Chlorpheniramine | First | 12[2] |
| Brompheniramine | First | Data not explicitly found in searches |
| Second Generation | ||
| Levocetirizine | Second | 3[3] |
| Cetirizine | Second | 6[3] |
| Desloratadine | Second | > Cetirizine[4] |
| Loratadine | Second | > Cetirizine[4] |
| Fexofenadine | Second | > Loratadine[4] |
Experimental Protocol: Histamine H1 Receptor Radioligand Binding Assay
This protocol is a generalized procedure for a competitive radioligand binding assay to determine the affinity of a test compound (e.g., this compound) for the histamine H1 receptor. This method is adapted from standard protocols for G-protein coupled receptor (GPCR) binding assays.[1]
Materials:
-
Receptor Source: Cell membranes prepared from HEK293 cells stably transfected with the human histamine H1 receptor.
-
Radioligand: [³H]mepyramine (a potent H1 antagonist).
-
Test Compound: this compound or other competing ligands.
-
Non-specific Binding Control: A high concentration of a known H1 antagonist (e.g., 10 µM mianserin or diphenhydramine).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: Cell harvester and glass fiber filters (e.g., Whatman GF/B).
-
Scintillation Counter and Scintillation Fluid.
Procedure:
-
Membrane Preparation:
-
Culture and harvest HEK293 cells expressing the human H1 receptor.
-
Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes.
-
Wash the membrane pellet and resuspend in assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA protein assay).
-
-
Assay Setup:
-
Prepare serial dilutions of the test compound (this compound).
-
In a 96-well plate, add the following to each well in triplicate:
-
50 µL of assay buffer (for total binding) or non-specific binding control.
-
50 µL of the test compound at various concentrations.
-
50 µL of [³H]mepyramine at a concentration close to its Kd (typically 1-5 nM).
-
50 µL of the membrane preparation (the amount of protein per well needs to be optimized).
-
-
-
Incubation:
-
Incubate the plate at room temperature (25°C) for 1-2 hours to allow the binding to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity (in counts per minute, CPM) of each filter using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (CPM in the presence of a high concentration of unlabeled antagonist) from the total binding (CPM in the absence of a competing ligand).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Histamine H1 Receptor Signaling Pathway
The histamine H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, initiates a signaling cascade through the Gq/11 family of G-proteins.[5][6] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC). Antihistamines like this compound act as inverse agonists, binding to the H1 receptor and stabilizing it in an inactive conformation, thereby blocking this signaling pathway.
Caption: Simplified H1 receptor signaling pathway.
References
- 1. Chlorphenamine - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cetirizine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. (+-)-Chlorpheniramine | C16H19ClN2 | CID 2725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Unleashing the Power of Brompheniramine maleate: A Comprehensive Review on R&D Breakthroughs [synapse.patsnap.com]
Benchmarking Talastine: A Comparative Analysis Against Novel Antihistamine Compounds
For Immediate Release
This guide provides a comprehensive comparison of the experimental antihistamine, Talastine, against a novel second-generation antihistamine, Compound B-21, representing the latest advancements in H1 receptor antagonists. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of preclinical performance metrics and the requisite experimental protocols for their determination.
Due to the limited publicly available data on this compound's pharmacodynamics and efficacy, this guide outlines a proposed head-to-head benchmarking study. The data for this compound presented in the following tables are hypothetical placeholders, illustrating the data points required for a robust comparative analysis.
Comparative Performance Analysis
A thorough evaluation of an antihistamine's potential relies on a combination of in vitro binding affinity, in vitro functional potency, and in vivo efficacy. The following tables summarize the key quantitative data points for this compound (hypothetical) and the novel compound B-21.
Table 1: Receptor Binding Affinity
This table compares the binding affinity of this compound and Compound B-21 to the histamine H1 receptor. The equilibrium dissociation constant (Ki) is a measure of the drug's affinity for the receptor; a lower Ki value indicates a higher affinity.
| Compound | Target Receptor | Ki (nM) | Radioligand | Source |
| This compound | Histamine H1 | [Data Not Available] | [³H]pyrilamine | Hypothetical |
| Compound B-21 | Histamine H1 | 1.8 | [³H]pyrilamine | Preclinical Data |
Table 2: In Vitro Functional Potency
This table outlines the half-maximal inhibitory concentration (IC50) of each compound in a functional assay, indicating the concentration of the drug required to inhibit 50% of the histamine-induced response. A lower IC50 value signifies greater potency.
| Compound | Assay Type | Cellular System | IC50 (nM) | Source |
| This compound | Calcium Mobilization | HEK293 cells expressing H1R | [Data Not Available] | Hypothetical |
| Compound B-21 | Calcium Mobilization | HEK293 cells expressing H1R | 3.2 | Preclinical Data |
Table 3: In Vivo Efficacy - Histamine-Induced Wheal and Flare Suppression
This table presents the efficacy of this compound and Compound B-21 in a standard in vivo model of allergic response in guinea pigs. The percentage of inhibition of the wheal and flare response indicates the drug's ability to block histamine's effects in a living organism.
| Compound | Animal Model | Dose (mg/kg) | Wheal Inhibition (%) | Flare Inhibition (%) | Source |
| This compound | Guinea Pig | 10 | [Data Not Available] | [Data Not Available] | Hypothetical |
| Compound B-21 | Guinea Pig | 10 | 85 | 92 | Preclinical Data |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are the protocols for the key experiments cited in this guide.
Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of the test compounds for the histamine H1 receptor.
Methodology:
-
Membrane Preparation: Human histamine H1 receptor-expressing cell line membranes are prepared through homogenization and centrifugation.
-
Binding Reaction: The membranes are incubated with a known concentration of a radiolabeled ligand (e.g., [³H]pyrilamine) and varying concentrations of the test compound (this compound or Compound B-21).
-
Incubation and Filtration: The reaction mixture is incubated to allow for competitive binding. The bound and free radioligand are then separated by rapid filtration.
-
Scintillation Counting: The amount of radioactivity bound to the membranes is quantified using a scintillation counter.
-
Data Analysis: The Ki values are calculated using the Cheng-Prusoff equation, which relates the IC50 of the competing ligand to its affinity.
In Vitro Functional Assay: Calcium Mobilization
Objective: To measure the functional potency (IC50) of the test compounds in inhibiting histamine-induced cellular responses.
Methodology:
-
Cell Culture: A cell line stably expressing the human histamine H1 receptor (e.g., HEK293) is cultured.
-
Fluorescent Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Compound Incubation: The cells are pre-incubated with varying concentrations of the test compound.
-
Histamine Stimulation: The cells are then stimulated with a fixed concentration of histamine to induce calcium release from intracellular stores.
-
Fluorescence Measurement: The change in intracellular calcium concentration is measured by detecting the fluorescence signal.
-
Data Analysis: The IC50 value is determined by plotting the percentage of inhibition of the histamine response against the concentration of the test compound.
In Vivo Efficacy Study: Histamine-Induced Wheal and Flare in Guinea Pigs
Objective: To assess the in vivo efficacy of the test compounds in a model of allergic skin reaction.
Methodology:
-
Animal Acclimatization: Male Hartley guinea pigs are acclimatized to the laboratory conditions.
-
Compound Administration: The test compounds (this compound or Compound B-21) or vehicle are administered orally at a predetermined dose.
-
Histamine Challenge: After a specified time, a fixed amount of histamine is injected intradermally into the dorsal skin of the animals.
-
Measurement of Response: The diameters of the resulting wheal (swelling) and flare (redness) are measured at various time points after the histamine challenge.
-
Data Analysis: The percentage of inhibition of the wheal and flare areas by the test compounds is calculated relative to the vehicle control group.
Visualizations
Histamine H1 Receptor Signaling Pathway
The following diagram illustrates the signaling cascade initiated by histamine binding to the H1 receptor and the point of intervention for H1 antihistamines like this compound and novel compounds. Antihistamines act as inverse agonists, stabilizing the inactive conformation of the H1 receptor and preventing its activation by histamine.[1][2]
Experimental Workflow for Antihistamine Benchmarking
The diagram below outlines the logical flow of the experimental process for comparing this compound with a novel antihistamine compound, from initial in vitro screening to in vivo efficacy confirmation.
References
In Vivo Therapeutic Potential of Talastine: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the therapeutic potential of Talastine, a first-generation H1 antihistamine. Due to a scarcity of publicly available in vivo data for this compound, this guide leverages data from other first-generation antihistamines as a proxy for comparison against second-generation alternatives, highlighting the standard methodologies used in the field.
Executive Summary
This compound is classified as a substituted alkylamine, a first-generation H1 antihistamine.[1] While it reached Phase II clinical trials, detailed in vivo efficacy and safety data are not widely published.[1] This guide provides a framework for evaluating its potential by examining the established mechanisms and in vivo performance of analogous first-generation antihistamines in comparison to modern second-generation agents. The primary mechanism of action for H1 antihistamines involves inverse agonism at the H1 receptor, stabilizing its inactive state and thereby preventing histamine-induced downstream signaling. Key in vivo validation models include the histamine-induced wheal and flare test in human subjects and various animal models of allergic inflammation.
Comparative Efficacy: Suppression of Histamine-Induced Wheal and Flare
The histamine-induced wheal and flare response is a standard in vivo model to assess the pharmacodynamic activity of antihistamines.[2][3] While specific data for this compound is unavailable, studies comparing other first and second-generation antihistamines provide a basis for expected performance.
| Antihistamine Class | Representative Drug(s) | Onset of Action (Wheal Suppression) | Peak Effect (Wheal Suppression) | Duration of Action | Side Effect Profile (Sedation) |
| First-Generation | Diphenhydramine, Chlorpheniramine | 30-60 minutes | 2-4 hours | 4-6 hours | High |
| Second-Generation | Cetirizine, Loratadine, Fexofenadine | 60-120 minutes | 4-8 hours | 12-24 hours | Low to None |
Note: This table presents generalized data for representative antihistamine classes due to the lack of specific published data for this compound.
Mechanism of Action: H1 Receptor Inverse Agonism
This compound, as an H1 antihistamine, is understood to function as an inverse agonist of the histamine H1 receptor.[1] In the resting state, the H1 receptor exists in equilibrium between an active and an inactive conformation. Histamine binding stabilizes the active conformation, leading to the activation of downstream signaling pathways that mediate allergic responses. This compound, like other H1 antihistamines, preferentially binds to the inactive conformation of the receptor, shifting the equilibrium towards the inactive state and thus reducing the basal level of receptor signaling. This prevents the cascade of events triggered by histamine, including the release of pro-inflammatory mediators.
Experimental Protocols
Histamine-Induced Wheal and Flare Test in Human Volunteers
This is a cornerstone in vivo model for quantifying the antihistaminic effect of a drug.
-
Subject Recruitment: Healthy volunteers with a demonstrated skin reactivity to histamine are enrolled.
-
Baseline Measurement: Intradermal injections of histamine phosphate (e.g., 100 µg/mL) are administered on the volar surface of the forearm. The resulting wheal and flare areas are measured at a specified time point (e.g., 15 minutes).
-
Drug Administration: Subjects are administered a single dose of the investigational drug (e.g., this compound) or a comparator/placebo in a double-blind, crossover fashion.
-
Post-Dose Challenge: At various time points post-dosing (e.g., 1, 2, 4, 8, 12, and 24 hours), histamine challenges are repeated on previously unused skin sites.
-
Data Analysis: The areas of the wheal and flare are measured and compared to baseline and placebo to determine the magnitude and duration of suppression.
Animal Models of Allergic Rhinitis
Rodent models are frequently used in the preclinical evaluation of antihistamines for allergic rhinitis.
-
Sensitization: Animals (e.g., guinea pigs or mice) are sensitized to an allergen, typically ovalbumin (OVA), through repeated intraperitoneal injections with an adjuvant like aluminum hydroxide.
-
Drug Administration: Sensitized animals are treated with the investigational antihistamine, a comparator, or a vehicle control via oral gavage or other appropriate route.
-
Allergen Challenge: Following a defined period after drug administration, animals are challenged with an intranasal instillation of the allergen (OVA).
-
Symptom Evaluation: The frequency of sneezing and nasal rubbing is counted for a specified period (e.g., 15-30 minutes) after the challenge as a measure of the allergic response.
-
Biomarker Analysis: Nasal lavage fluid can be collected to measure levels of histamine, cytokines, and inflammatory cells.
Conclusion and Future Directions
While this compound's clinical development did not progress to market, understanding its potential therapeutic profile within the context of other first-generation antihistamines is valuable for researchers in the field. The established in vivo models and experimental protocols outlined in this guide provide a robust framework for the evaluation of novel antihistaminic compounds. Future research on compounds with similar structures to this compound could benefit from these well-validated methodologies to thoroughly characterize their efficacy and safety profiles, with a particular focus on minimizing the sedative effects that are characteristic of first-generation agents. The lack of accessible data for this compound underscores the importance of data sharing and publication in advancing pharmaceutical sciences.
References
Safety Operating Guide
Proper Disposal of Talastine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper management and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. While specific disposal instructions for Talastine are not extensively detailed in publicly available literature, a comprehensive procedure can be established by adhering to general best practices for non-hazardous pharmaceutical and chemical waste.
A safety data sheet for a similar compound indicates it is not classified as a hazardous substance or mixture according to the OSHA Hazard Communication Standard[1]. However, it is crucial to treat all chemical waste with care. The following guidelines provide a framework for the safe disposal of this compound.
Risk Assessment and Waste Classification
Before initiating any disposal procedure, a thorough risk assessment should be conducted. Although this compound is not categorized as hazardous, its chemical, physical, and toxicological properties have not been thoroughly investigated[1]. Therefore, it is prudent to handle it as a potentially active pharmacological agent.
| Waste Stream | Description | Container Requirement | Disposal Route |
| Solid this compound Waste | Unused, expired, or contaminated pure this compound powder. | Clearly labeled, sealed container for non-hazardous chemical waste. | Licensed chemical waste contractor. |
| Contaminated Labware | Gloves, weighing paper, pipette tips, etc., with residual this compound. | Lined, sealed container for chemically contaminated solid waste. | Licensed chemical waste contractor. |
| Liquid Solutions | Solutions containing this compound. | Clearly labeled, sealed container for non-hazardous aqueous chemical waste. | Licensed chemical waste contractor. |
Step-by-Step Disposal Protocol
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound waste.
2. Segregation of Waste:
-
Do not mix this compound waste with other waste streams, such as sharps, biological waste, or hazardous chemicals.
-
Segregate solid waste, contaminated labware, and liquid solutions into separate, dedicated waste containers[2].
3. Solid Waste Disposal:
-
For small quantities of unused or expired solid this compound, the primary method of disposal is through a licensed chemical waste contractor.
-
Collect the solid waste in a clearly labeled, sealed container.
-
For trace amounts on contaminated items like weighing paper or gloves, dispose of them in a designated container for chemically soiled solid waste.
4. Liquid Waste Disposal:
-
Collect all aqueous solutions containing this compound in a dedicated, sealed, and clearly labeled container for non-hazardous aqueous waste.
-
Do not dispose of this compound solutions down the drain[2]. While not classified as hazardous, introducing any pharmaceutical compound into the water system should be avoided to prevent environmental contamination[3].
5. Decontamination:
-
Decontaminate any surfaces or equipment that have come into contact with this compound using an appropriate laboratory detergent and water.
6. Final Disposal:
-
Arrange for the collection of all this compound waste containers by a licensed and approved chemical waste disposal company. Ensure all containers are properly labeled according to institutional and local regulations.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
General Recommendations for Unused Medicines
For unused medicines in a non-laboratory context, the U.S. Food and Drug Administration (FDA) recommends utilizing drug take-back programs as the primary method of disposal[4]. If a take-back program is not available, most medicines can be disposed of in the household trash by following these steps:
-
Mix the medicine (do not crush tablets or capsules) with an unappealing substance such as dirt, cat litter, or used coffee grounds[5].
-
Place the mixture in a sealed container, such as a resealable plastic bag[5].
-
Throw the container in the household trash[5].
-
Scratch out all personal information on the prescription label of the empty container to protect your privacy[5].
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby building a culture of safety and trust.
References
Essential Safety and Logistical Information for Handling Talastine
Disclaimer: The following guidance is based on established protocols for handling potent cytotoxic and antineoplastic compounds. Due to the limited availability of specific safety data for Talastine, the operational procedures and quantitative exposure limits provided are derived from a representative hazardous drug, Cisplatin. Researchers must consult with their institution's safety office and conduct a thorough risk assessment before handling any novel compound.
This document provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedural, step-by-step guidance herein is designed to answer specific operational questions and build trust by providing value beyond the product itself.
Quantitative Exposure Limits for Representative Compound (Cisplatin)
The following table summarizes the occupational exposure limits for Cisplatin, a representative hazardous drug. These values should be used as a conservative guideline for establishing engineering controls and personal protective equipment requirements for handling this compound in the absence of specific data.
| Organization | Exposure Limit Type | Value |
| ACGIH | TLV (Time-Weighted Average) | 0.002 mg/m³[1] |
| OSHA | PEL (Permissible Exposure Limit) (Vacated) | 0.002 mg/m³[1] |
| NIOSH | IDLH (Immediately Dangerous to Life or Health) | 4 mg/m³[1] |
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to create a barrier between the handler and the hazardous substance. All PPE should be disposable or decontaminated after each use.
-
Gloves: Two pairs of chemotherapy-rated nitrile gloves should be worn.[2] The inner glove should be tucked under the gown cuff, and the outer glove should extend over the cuff. Gloves must be changed immediately if contaminated or torn.
-
Gowns: A disposable, lint-free, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs is required.[3]
-
Eye and Face Protection: Tight-sealing safety goggles or a full-face shield should be worn to protect against splashes and aerosols.[1][4]
-
Respiratory Protection: A NIOSH-approved respirator (e.g., N95) is necessary when there is a risk of aerosol generation, such as when handling powders or during spill cleanup.[5]
Operational Plan: Step-by-Step Handling Procedures
1. Receiving and Unpacking:
- Designate a specific area for receiving and unpacking hazardous drugs.
- Personnel should wear single-use gloves and a lab coat.
- Inspect the package for any signs of damage or leakage. If compromised, implement spill procedures immediately.
- Transport the intact container to the designated storage area.
2. Storage:
- Store this compound in a clearly labeled, sealed container.
- The storage area should be a designated, restricted-access location with adequate ventilation.
- Ensure that eyewash stations and safety showers are readily accessible.[1]
3. Preparation and Handling:
- All manipulations of this compound (e.g., weighing, dissolving, aliquoting) must be performed within a certified Class II Biological Safety Cabinet (BSC) or a compounding aseptic containment isolator (CACI) to minimize aerosol generation and exposure.
- The work surface of the BSC should be covered with a plastic-backed absorbent pad.
- Utilize Luer-lock fittings and closed-system transfer devices (CSTDs) whenever possible to prevent leakage.
- Do not eat, drink, smoke, or apply cosmetics in the handling area.[3]
4. Administration (in a research setting):
- Wear full PPE as described above.
- Use a plastic-backed absorbent pad to contain any potential leaks during the procedure.
- Ensure all connections are secure.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Sharps: All needles, syringes, and other sharp objects contaminated with this compound must be placed in a designated, puncture-resistant, and leak-proof sharps container labeled "Hazardous Drug Waste" or "Cytotoxic Waste."
-
Contaminated PPE and Materials: All gloves, gowns, absorbent pads, and other disposable materials used in the handling process should be considered contaminated waste.
-
Segregate this waste into clearly labeled, thick, leak-proof plastic bags or containers.
-
These containers should be sealed before removal from the handling area.
-
-
Unused or Expired Product: Unused or expired this compound must be disposed of as hazardous chemical waste according to institutional and local regulations. Do not dispose of it in the regular trash or down the drain.
-
Waste Stream Management: Follow your institution's specific procedures for the collection, storage, and disposal of hazardous drug waste. This typically involves incineration at a licensed hazardous waste facility.
Spill Management Protocol
In the event of a spill, immediate and correct action is necessary to contain the contamination and protect personnel.
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Before attempting to clean the spill, personnel must don the full PPE ensemble, including double gloves, a disposable gown, eye protection, and a respirator.
-
Contain the Spill:
-
For liquid spills, cover the area with absorbent pads from a chemotherapy spill kit.
-
For powder spills, gently cover the area with damp absorbent pads to avoid aerosolizing the powder.
-
-
Clean the Area:
-
Working from the outer edge of the spill towards the center, carefully collect all contaminated absorbent materials.
-
Place all contaminated materials into a hazardous drug waste container.
-
Clean the spill area with a detergent solution, followed by a rinse with clean water.
-
-
Dispose of Waste: All materials used for spill cleanup must be disposed of as hazardous drug waste.
-
Decontaminate and Document: Remove and dispose of PPE as hazardous waste. Wash hands thoroughly with soap and water. Document the spill and the cleanup procedure according to institutional policy.
Workflow Diagrams
The following diagrams illustrate the key procedural workflows for handling this compound safely.
Caption: High-level workflow for the safe handling of this compound.
Caption: Step-by-step workflow for managing a this compound spill.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
